BW 755C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)7-2-1-3-8(6-7)16-5-4-9(14)15-16/h1-3,6H,4-5H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXGGWXJNQSFEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1N)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216213 | |
| Record name | 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66000-40-6 | |
| Record name | 4,5-Dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66000-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066000406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINO-1-(3-(TRIFLUOROMETHYL)PHENYL)-2-PYRAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V6JF56BXO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of BW 755C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW 755C, with the chemical name 3-amino-1-(m-(trifluoromethyl)phenyl)-2-pyrazoline, is a potent anti-inflammatory agent that has been instrumental in elucidating the complex roles of eicosanoids in various physiological and pathological processes. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its core biochemical targets and downstream effects. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's activities.
Core Mechanism of Action: Dual Inhibition of Cyclooxygenase and Lipoxygenase
The primary mechanism of action of this compound is its ability to act as a dual inhibitor of two key enzyme families in the arachidonic acid cascade: cyclooxygenases (COX) and lipoxygenases (LOX).[1][2][3] This dual inhibition is a significant departure from traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which selectively inhibit the COX pathway.[1] By targeting both pathways, this compound effectively blocks the production of a wide spectrum of pro-inflammatory eicosanoids, including prostaglandins, thromboxanes, and leukotrienes.[2][4][5]
Signaling Pathway of this compound Action
The following diagram illustrates the central role of this compound in the arachidonic acid signaling cascade.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound against COX and LOX enzymes has been quantified in various studies. The following table summarizes the key inhibitory concentration (IC50) values.
| Enzyme Target | IC50 Value | Source |
| 5-Lipoxygenase (5-LO) | 0.75 µM | --INVALID-LINK-- |
| Cyclooxygenase-1 (COX-1) | 0.65 µg/mL | --INVALID-LINK-- |
| Cyclooxygenase-2 (COX-2) | 1.2 µg/mL | --INVALID-LINK-- |
In Vivo Efficacy: Summary of Preclinical Data
The dual inhibitory action of this compound translates to significant efficacy in a range of preclinical models of inflammation and tissue injury.
| Animal Model | Effect of this compound | Key Findings | Source |
| Carrageenan-Induced Paw Edema (Rat) | Reduction in paw edema | Dose-dependent reduction in paw swelling. | [4] |
| Reduction in inflammatory exudate levels of LTB4, TXB2, and PGE2. | Significant decrease in key pro-inflammatory eicosanoids. | [4] | |
| Spinal Cord Injury (Rat) | Improved neurological recovery | Reduced thromboxane B2 levels in the injured spinal cord. | [1] |
| Myocardial Ischemia-Reperfusion (Pig) | Reduced infarct size | Intravenous administration prior to ischemia significantly decreased the area of infarcted tissue. | [3] |
| Attenuated leukocyte infiltration | Histological analysis showed reduced immune cell infiltration in the at-risk myocardial tissue. | [3] | |
| Smoke Inhalation-Induced Lung Injury (Sheep) | Prevention of pulmonary edema | Prevented the increase in lung lymph flow and wet-to-dry weight ratio. | [6] |
| Improved arterial oxygenation | Prevented the fall in arterial PO2. | [6] |
Detailed Experimental Protocols
To facilitate the replication and extension of key findings, detailed methodologies for seminal experiments are provided below.
Carrageenan-Induced Paw Edema in Rats
This model is a standard for evaluating acute inflammation.
Protocol:
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Housing: Animals are housed under standard laboratory conditions with free access to food and water.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) or orally (p.o.) at desired doses (e.g., 10-50 mg/kg) 30-60 minutes prior to carrageenan injection.[7][8]
-
Induction of Inflammation: A 1% (w/v) solution of carrageenan in sterile saline is prepared. A volume of 0.1 mL is injected into the sub-plantar region of the right hind paw of each rat.[7][8]
-
Measurement of Paw Edema: Paw volume is measured immediately before carrageenan injection and at various time points thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[6][9][10]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Weight-Drop Model of Spinal Cord Injury in Rats
This model is used to create a reproducible contusive injury to the spinal cord.
Protocol:
-
Animal Model: Adult female Sprague-Dawley rats (200-250g) are commonly used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., a ketamine/xylazine cocktail).
-
Surgical Procedure: A laminectomy is performed at the thoracic level (e.g., T10) to expose the dura mater.
-
Induction of Injury: A standardized weight (e.g., 10 g) is dropped from a specific height (e.g., 12.5 mm or 25 mm) onto the exposed spinal cord using a specialized impactor device.[11][12][13]
-
Drug Administration: this compound is administered (e.g., intravenously) at a specified dose (e.g., 10 mg/kg) shortly after the injury.
-
Post-operative Care: Animals receive post-operative care, including analgesics and manual bladder expression.
-
Functional Assessment: Neurological recovery is assessed over several weeks using a standardized locomotor rating scale (e.g., Basso, Beattie, Bresnahan (BBB) scale).
-
Biochemical Analysis: At the end of the study, spinal cord tissue is collected for the measurement of eicosanoids such as thromboxane B2.
Myocardial Ischemia-Reperfusion in Pigs
This large animal model closely mimics human cardiac pathophysiology.
Protocol:
-
Animal Model: Domestic pigs of either sex (25-35 kg) are used.
-
Anesthesia and Ventilation: Animals are anesthetized and mechanically ventilated.
-
Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is isolated.
-
Induction of Ischemia: The LAD is occluded for a defined period (e.g., 60 minutes) using a vascular occluder.
-
Drug Administration: this compound (e.g., 10 mg/kg) is administered intravenously prior to the onset of ischemia.
-
Reperfusion: The occlusion is released, and the myocardium is reperfused for a specified duration (e.g., 4 hours).
-
Infarct Size Determination: At the end of the reperfusion period, the heart is excised. The area at risk is delineated, and the infarct size is determined by staining with 2,3,5-triphenyltetrazolium chloride (TTC).[1][14][15][16][17] Viable myocardium stains red, while infarcted tissue remains pale.
-
Data Analysis: Infarct size is expressed as a percentage of the area at risk.
Experimental Workflow Visualization
The following diagram outlines a general experimental workflow for evaluating the in vivo efficacy of an anti-inflammatory agent like this compound.
Conclusion
This compound serves as a critical pharmacological tool for investigating the roles of the cyclooxygenase and lipoxygenase pathways in health and disease. Its ability to potently inhibit both arms of the arachidonic acid cascade has provided invaluable insights into the multifaceted contributions of eicosanoids to inflammation, pain, and tissue injury. The detailed protocols and quantitative data presented in this guide are intended to support further research and development in the field of anti-inflammatory therapeutics.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 3. BW755C, a dual lipoxygenase/cyclooxygenase inhibitor, reduces mural platelet and neutrophil deposition and vasoconstriction after angioplasty injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of BW755C and other anti-inflammatory drugs on eicosanoid concentrations and leukocyte accumulation in experimentally-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandins, thromboxanes, and leukotrienes in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple, sensitive and accurate method for rat paw volume measurement and its expediency in preclinical animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 10. A simple technique to measure paw volume in anti-inflammatory studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Animals models of spinal cord contusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 16. medschool.vcu.edu [medschool.vcu.edu]
- 17. Histochemical assessment of early myocardial infarction using 2,3,5-triphenyltetrazolium chloride in blood-perfused porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
BW 755C: A Technical Guide to its Dual Inhibition of 5-Lipoxygenase and Cyclooxygenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW 755C, chemically known as 3-amino-1-[3-(trifluoromethyl)phenyl]-2-pyrazoline, is a well-characterized anti-inflammatory agent that has garnered significant interest in the scientific community for its unique mechanism of action. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target the cyclooxygenase (COX) pathway, this compound exhibits a dual inhibitory effect on both the 5-lipoxygenase (5-LOX) and COX enzymes.[1][2] This dual inhibition allows this compound to simultaneously block the production of both prostaglandins and leukotrienes, key mediators of the inflammatory response. This technical guide provides an in-depth overview of this compound, focusing on its inhibitory profile, the experimental protocols used to characterize its activity, and the underlying signaling pathways.
Core Concept: Dual Inhibition of Arachidonic Acid Metabolism
The inflammatory cascade is intricately linked to the metabolism of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane. Two primary enzymatic pathways, the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, convert arachidonic acid into potent inflammatory mediators. The COX pathway produces prostaglandins and thromboxanes, while the 5-LOX pathway is responsible for the synthesis of leukotrienes. This compound's therapeutic potential stems from its ability to inhibit both of these pathways concurrently.[2][3]
Signaling Pathway of Arachidonic Acid Metabolism and this compound Inhibition
The following diagram illustrates the central role of 5-LOX and COX in the arachidonic acid cascade and the points of inhibition by this compound.
Quantitative Inhibitory Data
The potency of this compound as a dual inhibitor is quantified by its half-maximal inhibitory concentration (IC50) values against 5-LOX and COX enzymes. The following table summarizes the reported IC50 values from various studies. It is important to note that these values can vary depending on the specific experimental conditions, such as the enzyme source and assay methodology.
| Target Enzyme | IC50 Value | Source / Cell Type | Reference |
| 5-Lipoxygenase (5-LOX) | 5 µM | Not Specified | [4] |
| Cyclooxygenase-1 (COX-1) | 0.65 µg/mL | Not Specified | [4] |
| Cyclooxygenase-2 (COX-2) | 1.2 µg/mL | Not Specified | [4] |
Experimental Protocols
The following sections detail the general methodologies employed in the in vitro and in vivo assessment of this compound's inhibitory activity.
In Vitro Inhibition of Prostaglandin and Leukotriene Synthesis
This protocol outlines a general procedure for determining the effect of this compound on the production of prostaglandins and leukotrienes in a cellular context.
-
Cell Culture and Preparation: Mouse peritoneal macrophages are a commonly used cell type for these assays.[1] Cells are harvested and cultured in an appropriate medium.
-
Stimulation: To induce the production of prostaglandins and leukotrienes, cells are stimulated with an agent such as zymosan.[1]
-
Inhibitor Treatment: The cultured cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period before the addition of the stimulus.
-
Incubation: Following the addition of the stimulus, the cells are incubated for a set time to allow for the synthesis and release of eicosanoids.
-
Extraction and Quantification: The cell supernatants are collected, and the levels of specific prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTC4) are quantified using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[1]
In Vivo Models of Inflammation
In vivo studies are crucial for evaluating the anti-inflammatory efficacy of this compound in a whole-organism context.
This is a widely used model to assess acute inflammation.
-
Animal Model: Typically, rats or mice are used for this model.[5]
-
Induction of Inflammation: A subcutaneous injection of carrageenan into the paw or the implantation of carrageenan-impregnated sponges induces a localized inflammatory response, characterized by edema and leukocyte infiltration.[5]
-
Drug Administration: this compound is administered to the animals, often systemically (e.g., intraperitoneally or orally), at various doses and time points relative to the carrageenan injection.
-
Assessment of Inflammation: The degree of inflammation is quantified by measuring the increase in paw volume (plethysmometry) or by analyzing the inflammatory exudate from the sponges for leukocyte count and eicosanoid concentrations.[5]
Mechanism of Action
While the primary mechanism of this compound is the direct inhibition of 5-LOX and COX enzymes, some studies suggest additional effects. For instance, it has been observed that this compound can be oxidized by mitochondrial cytochrome oxidase, a process that may be linked to its inhibitory action on the generation of active oxygen in phagocytes.[6]
Conclusion
This compound stands out as a valuable research tool and a lead compound in the development of novel anti-inflammatory therapies. Its ability to dually inhibit the 5-LOX and COX pathways offers a broader spectrum of anti-inflammatory activity compared to traditional NSAIDs. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of inflammation and eicosanoid biology. Further investigation into the nuanced mechanisms of this compound and the development of analogs with improved potency and selectivity remain active areas of research.
References
- 1. Pharmacological effects of non-steroidal antiinflammatory agents on prostaglandin and leukotriene synthesis in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of arachidonic acid cyclo-oxygenase and lipoxygenase activities of leukocytes by indomethacin and compound BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of BW755C and other anti-inflammatory drugs on eicosanoid concentrations and leukocyte accumulation in experimentally-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of BW755C, a potent inhibitor of lipoxygenase and cyclo-oxygenase, with mitochondrial cytochrome oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of BW 755C: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
BW 755C, chemically identified as 3-amino-1-(m-(trifluoromethyl)phenyl)-2-pyrazoline, is a notable compound in pharmacological research, primarily recognized for its role as a potent dual inhibitor of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, consolidating data on its mechanism of action, quantitative inhibitory constants, relevant experimental protocols, and known metabolic and toxicological properties. Its ability to simultaneously block the production of both prostaglandins and leukotrienes has made it a valuable tool in studying inflammation and related pathological processes. However, its clinical development has been hampered by significant adverse effects, notably the induction of methemoglobinemia. This document aims to serve as a detailed resource for professionals engaged in inflammation research and drug discovery.
Introduction
This compound is a non-steroidal anti-inflammatory agent that emerged from early research into compounds capable of inhibiting both major pathways of the arachidonic acid cascade. Unlike traditional NSAIDs, which selectively target cyclooxygenase, this compound offers a broader spectrum of action by also inhibiting lipoxygenase enzymes. This dual inhibition prevents the formation of key inflammatory mediators, including prostaglandins, thromboxanes, and leukotrienes, granting it potent anti-inflammatory properties in a variety of preclinical models.[1] This guide synthesizes the available scientific literature to present a detailed pharmacological profile of this compound.
Mechanism of Action: Dual Inhibition of COX and LOX Pathways
The primary mechanism of action of this compound is the simultaneous inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These two enzyme families are critical for the metabolism of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane, into a wide array of bioactive lipids known as eicosanoids.
-
Cyclooxygenase (COX) Inhibition: this compound inhibits both isoforms of cyclooxygenase, COX-1 and COX-2. This action blocks the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins (e.g., PGE2, PGD2) and thromboxanes (e.g., TXA2). These molecules are potent mediators of inflammation, pain, fever, and platelet aggregation.
-
Lipoxygenase (LOX) Inhibition: The compound also effectively inhibits 5-lipoxygenase (5-LOX), a key enzyme in the synthesis of leukotrienes. By blocking 5-LOX, this compound prevents the formation of leukotriene A4 (LTA4), which is subsequently converted to leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are involved in bronchoconstriction and vascular permeability.
This dual inhibitory action provides a more comprehensive blockade of the inflammatory cascade compared to selective COX inhibitors.
Pharmacological Data: In Vitro Inhibitory Potency
The inhibitory activity of this compound against COX and LOX enzymes has been quantified in various in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Enzyme Target | IC50 Value | Source |
| Cyclooxygenase-1 (COX-1) | 0.65 µg/mL | MedchemExpress |
| Cyclooxygenase-2 (COX-2) | 1.2 µg/mL | MedchemExpress |
| 5-Lipoxygenase (5-LOX) | 5 µM | MedchemExpress |
Key Experimental Protocols
The anti-inflammatory properties of this compound have been characterized through a range of in vitro and in vivo experimental models.
In Vitro Enzyme Inhibition Assay (General Protocol)
Determining the inhibitory potency of a compound like this compound on COX and LOX enzymes is a critical first step. Below is a generalized workflow for such an assay.
Methodology:
-
Reagent Preparation: Purified enzymes (e.g., ovine COX-1, human recombinant COX-2, or potato 5-LOX) are diluted to a working concentration in an appropriate assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0). The substrate, arachidonic acid, is prepared in a suitable solvent. The test compound, this compound, is dissolved (typically in DMSO) and serially diluted.
-
Assay Setup: In a 96-well microplate, the assay buffer, a heme cofactor (for COX assays), and the enzyme are added to each well.
-
Inhibitor Addition: Various concentrations of this compound, a reference inhibitor, and a vehicle control are added to the designated wells.
-
Pre-incubation: The plate is incubated for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid to all wells.
-
Detection: The rate of the reaction is monitored in real-time using a microplate reader. For COX assays, this often involves measuring the oxidation of a chromogenic substrate. For LOX assays, the formation of hydroperoxides can be measured.
-
Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the vehicle control to calculate the percentage of inhibition. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema in Rats
This is a widely used and classical model for evaluating the acute anti-inflammatory activity of pharmacological agents.
Methodology:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized to laboratory conditions for at least one week.
-
Grouping and Administration: Animals are divided into groups: a control group (vehicle), a reference drug group (e.g., indomethacin), and one or more test groups receiving different doses of this compound. The compounds are typically administered orally or intraperitoneally one hour before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The increase in paw volume (edema) is calculated for each animal at each time point. The percentage of inhibition of edema by the test and reference compounds is determined by comparing the increase in paw volume in the treated groups to the control group. In studies using this model, this compound has been shown to reduce the concentration of leukotriene B4 (LTB4), thromboxane B2 (TXB2), and prostaglandin E2 (PGE2) in inflammatory exudates and decrease the migration of polymorphonuclear leukocytes.
Pharmacokinetics, Metabolism, and Toxicology
Metabolism
Detailed pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound are not extensively available in the public literature. However, research indicates that this compound undergoes metabolic transformation. One identified pathway involves its interaction with mitochondrial cytochrome oxidase. Studies have shown that this compound is rapidly oxidized by this enzyme system, a process that may be linked to its pharmacological and toxicological effects.[2]
Toxicology and Limitations
The primary limitation that has hindered the clinical development of this compound is its propensity to induce methemoglobinemia .[3][4][5] Methemoglobin is an oxidized form of hemoglobin (Fe³⁺ instead of Fe²⁺) that is incapable of binding and transporting oxygen, leading to functional anemia and cyanosis.[6]
-
Mechanism of Methemoglobinemia: The pyrazoline structure of this compound is susceptible to oxidation, which can lead to the generation of reactive intermediates that oxidize the ferrous iron in hemoglobin to its ferric state.
-
Clinical Manifestations: Symptoms are proportional to the level of methemoglobin and can range from skin discoloration (cyanosis) at lower levels (10-20%) to more severe effects like headache, dizziness, dyspnea, seizures, and coma at higher concentrations (>50%).[6]
This significant adverse effect has largely precluded its use as a therapeutic agent in humans.
Therapeutic Potential and Future Directions
Despite its toxicological limitations, this compound remains a valuable research tool. Its ability to potently inhibit both the COX and LOX pathways has been instrumental in elucidating the roles of prostaglandins and leukotrienes in various pathophysiological processes, including:
-
Inflammation: Demonstrating the combined importance of both pathways in acute inflammatory responses.[7]
-
Ischemic Injury: Studies in animal models of myocardial and spinal cord ischemia have shown that this compound can reduce tissue damage, suggesting a role for both prostaglandins and leukotrienes in reperfusion injury.[8][9]
-
Thrombosis: this compound has been shown to reduce platelet and neutrophil deposition following arterial injury in animal models.[10]
The challenges faced by this compound highlight a critical consideration in the development of dual COX/LOX inhibitors: the need to balance broad-spectrum anti-inflammatory efficacy with a favorable safety and toxicology profile. Future research in this area will likely focus on developing novel chemical scaffolds that retain the dual inhibitory activity without the liabilities associated with the pyrazoline structure.
Conclusion
This compound is a potent dual inhibitor of cyclooxygenase and lipoxygenase with demonstrated efficacy in a wide range of preclinical models of inflammation and tissue injury. Its unique mechanism of action has provided invaluable insights into the complex roles of eicosanoids in health and disease. While its clinical utility has been prevented by a significant risk of methemoglobinemia, the pharmacological profile of this compound continues to serve as an important benchmark in the ongoing quest for safer and more effective anti-inflammatory therapies.
References
- 1. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of BW755C, a potent inhibitor of lipoxygenase and cyclo-oxygenase, with mitochondrial cytochrome oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methemoglobinemia - Wikipedia [en.wikipedia.org]
- 4. Methemoglobinemia treated with hyperbaric oxygen therapy: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methemoglobinemia - EMCrit Project [emcrit.org]
- 6. Methemoglobinemia: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 7. Antiinflammatory agent BW 755 C in ischemic reperfused porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of BW755C, a mixed cyclo-oxygenase-lipoxygenase inhibitor, following traumatic spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The salvage of ischaemic myocardium by BW755C in anaesthetised dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of eicosanoid production by BW755C does not attenuate sepsis-induced alterations in glucose kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Dual Inhibition: An In-depth Technical Guide to the Early Research and Discovery of BW 755C
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of anti-inflammatory drug discovery, the emergence of compounds capable of a dual-pronged attack on the enzymatic pathways of arachidonic acid metabolism marked a significant conceptual advance. BW 755C, chemically identified as 3-amino-1-[m-(trifluoromethyl)phenyl]-2-pyrazoline, stands as a pioneering example of such an agent. Its unique ability to inhibit both cyclooxygenase (COX) and lipoxygenase (LOX) pathways offered a new paradigm in modulating inflammatory responses. This technical guide delves into the early research and discovery of this compound, providing a detailed overview of its mechanism of action, key experimental findings, and the methodologies that underpinned its initial characterization.
Core Mechanism of Action: Dual Inhibition of Arachidonic Acid Metabolism
The primary mechanism of action of this compound is its ability to inhibit the two major enzymatic pathways in the arachidonic acid cascade. Upon cellular stimulation, phospholipase A2 releases arachidonic acid from the cell membrane. This free arachidonic acid is then available as a substrate for two key enzymes:
-
Cyclooxygenase (COX): This enzyme is responsible for the synthesis of prostaglandins (PGs) and thromboxanes (TXs), which are key mediators of inflammation, pain, fever, and platelet aggregation.
-
Lipoxygenase (LOX): This enzyme catalyzes the production of leukotrienes (LTs) and other hydroxy fatty acids, which are potent chemoattractants for inflammatory cells and mediators of bronchoconstriction and vascular permeability.
Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) of the time, such as indomethacin, which selectively inhibit the COX pathway, this compound was demonstrated to effectively block both COX and LOX activities. This dual inhibition was hypothesized to offer a broader anti-inflammatory profile with a potentially improved side-effect profile, as it would not shunt arachidonic acid metabolism exclusively down the lipoxygenase pathway, a concern with selective COX inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data from early in vitro and in vivo studies on this compound.
| Parameter | Enzyme/System | Value | Reference |
| IC50 | 5-Lipoxygenase (5-LO) | 5 µM | MedchemExpress |
| IC50 | Cyclooxygenase-1 (COX-1) | 0.65 µg/mL | MedchemExpress |
| IC50 | Cyclooxygenase-2 (COX-2) | 1.2 µg/mL | MedchemExpress |
| Ki (inhibition of phenylbutazone oxidation) | Prostaglandin Endoperoxide Synthetase | 16 µM | J Biol Chem 1982 |
| Parameter | Effect | Dosage/Concentration | Species | Reference |
| Platelet Deposition (post-angioplasty) | Reduced mural platelet deposition by over 50% (from 55.4 +/- 12.2 x 106/cm2 to 25.4 +/- 5.3 x 106/cm2) | 10 mg/kg i.v. | Pig | J Pharmacol Exp Ther 1996 |
| Neutrophil Deposition (post-angioplasty) | Decreased 111In neutrophil deposition (from 240.6 +/- 30.4 x 103/cm2 to 114.4 +/- 20.4 x 103/cm2) | 10 mg/kg i.v. | Pig | J Pharmacol Exp Ther 1996 |
| Vasoconstriction (post-angioplasty) | Attenuated angiographic vasoconstrictive response (from 45.4 +/- 2.6% to 29.7 +/- 4.3%) | 10 mg/kg i.v. | Pig | J Pharmacol Exp Ther 1996 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the early research on this compound are provided below. These protocols reflect the techniques used at the time of the compound's initial characterization.
In Vitro Inhibition of Cyclooxygenase and Lipoxygenase in Leukocytes
This protocol is based on the methods described in early studies comparing the effects of this compound and indomethacin.
1. Preparation of Leukocyte Suspension:
-
Leukocytes were harvested from peritoneal exudates of rabbits or from human peripheral blood.
-
Cells were washed and suspended in a suitable buffer (e.g., phosphate-buffered saline) at a concentration of 107 cells/mL.
2. Incubation with Inhibitors:
-
Aliquots of the leukocyte suspension were pre-incubated with various concentrations of this compound or a comparator drug (e.g., indomethacin) for a defined period (e.g., 10 minutes) at 37°C.
3. Stimulation of Arachidonic Acid Metabolism:
-
Arachidonic acid (e.g., 1-14C-arachidonic acid for radiometric detection) was added to the cell suspension to initiate metabolism.
-
The reaction was allowed to proceed for a specific time (e.g., 5-10 minutes) at 37°C.
4. Extraction of Metabolites:
-
The reaction was terminated by acidification (e.g., with citric acid to pH 3.5).
-
Arachidonic acid metabolites were extracted from the aqueous phase using an organic solvent (e.g., diethyl ether or ethyl acetate).
5. Separation and Quantification of Metabolites:
-
The organic extract was evaporated to dryness and the residue was redissolved in a small volume of solvent.
-
The metabolites were separated using thin-layer chromatography (TLC) on silica gel plates with a suitable solvent system.
-
The radioactive zones corresponding to prostaglandins (e.g., PGE2, PGF2α), thromboxane B2 (the stable metabolite of TXA2), and lipoxygenase products (e.g., 5-HETE) were identified by comparison with authentic standards.
-
The radioactivity in each zone was quantified using a radiochromatogram scanner or by scraping the silica gel and performing liquid scintillation counting.
6. Data Analysis:
-
The percentage inhibition of the formation of each metabolite was calculated for each concentration of the inhibitor.
-
IC50 values (the concentration of inhibitor required to reduce the formation of a specific metabolite by 50%) were determined from the concentration-response curves.
Visualizations
Signaling Pathway of Arachidonic Acid Metabolism and Inhibition by this compound
Caption: Arachidonic acid cascade and the dual inhibitory action of this compound.
Experimental Workflow for In Vitro Enzyme Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound.
Conclusion
The early research and discovery of this compound represented a pivotal moment in the development of anti-inflammatory therapeutics. By demonstrating the feasibility and potential benefits of dual cyclooxygenase and lipoxygenase inhibition, the work on this compound opened up new avenues for research and drug development. The experimental protocols and quantitative data from these initial studies, as outlined in this guide, provided the foundational knowledge for a generation of research into more complex modulators of the inflammatory response. While this compound itself did not ultimately become a widespread clinical therapeutic, its legacy lies in the scientific principles it helped to establish and the subsequent quest for novel anti-inflammatory agents with multifaceted mechanisms of action.
An In-Depth Technical Guide to the Chemical Properties and Structure of BW 755C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of BW 755C, a well-characterized dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of inflammation and eicosanoid signaling.
Chemical Properties and Structure
This compound, formally known as 4,5-dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine, is a small molecule with the chemical formula C₁₀H₁₀F₃N₃.[1] Its structure features a pyrazoline ring attached to a trifluoromethylphenyl group. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4,5-dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | [1] |
| Synonyms | 3-amino-1-(m-trifluoromethyl-phenyl)-2-pyrazoline | [2][3][4] |
| CAS Number | 66000-40-6 | [1] |
| Molecular Formula | C₁₀H₁₀F₃N₃ | [1] |
| Molecular Weight | 229.2 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMF: 25 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |
| λmax | 286 nm | [1] |
Mechanism of Action: Dual Inhibition of COX and LOX Pathways
This compound exerts its anti-inflammatory effects by inhibiting two key enzyme families in the arachidonic acid cascade: cyclooxygenases (COX) and lipoxygenases (LOX).[2][3][4][5][6] This dual inhibition is significant because it blocks the production of both prostaglandins and leukotrienes, two major classes of pro-inflammatory mediators.
The arachidonic acid cascade is a metabolic pathway that produces eicosanoids, which are lipid signaling molecules involved in inflammation, immunity, and other physiological processes. As depicted in the signaling pathway diagram below, arachidonic acid is released from the cell membrane and can be metabolized by either the COX or LOX pathways.
-
Cyclooxygenase (COX) Pathway: This pathway, catalyzed by COX-1 and COX-2 enzymes, leads to the production of prostaglandins and thromboxanes. Prostaglandins are involved in pain, fever, and inflammation, while thromboxanes play a role in platelet aggregation and vasoconstriction.
-
Lipoxygenase (LOX) Pathway: This pathway, primarily through 5-lipoxygenase (5-LOX), leads to the synthesis of leukotrienes. Leukotrienes are potent chemoattractants for inflammatory cells and are involved in bronchoconstriction and increased vascular permeability.
By inhibiting both COX and 5-LOX, this compound effectively reduces the levels of a broad spectrum of pro-inflammatory eicosanoids.[7]
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound against COX and 5-LOX enzymes has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's efficacy. The following table summarizes reported IC50 values for this compound.
| Enzyme Target | IC50 Value | Reference |
| Cyclooxygenase-1 (COX-1) | 0.65 µg/mL | [1][8] |
| Cyclooxygenase-2 (COX-2) | 1.2 µg/mL | [1][8] |
| 5-Lipoxygenase (5-LOX) | 0.75 µM | [1] |
| 5-Lipoxygenase (5-LO) | 5 µM | [8] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are crucial for reproducible research. While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, a general approach for the synthesis of similar 3-amino-1-phenyl-2-pyrazoline compounds involves the reaction of a substituted phenylhydrazine with acrylonitrile in the presence of a base.
For the biological evaluation of this compound, standardized in vitro assays are commonly employed to determine its inhibitory activity against COX and LOX enzymes. A generalized workflow for such an assay is presented below.
Representative In Vitro COX/LOX Inhibition Assay Protocol
The following is a representative protocol for determining the IC50 value of this compound, based on common methodologies. Specific concentrations and incubation times may need to be optimized depending on the enzyme source and assay format.
Materials:
-
This compound
-
Cyclooxygenase-1 (COX-1) or Cyclooxygenase-2 (COX-2) or 5-Lipoxygenase (5-LOX) enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Detection reagents (specific to the chosen method, e.g., colorimetric or fluorometric probe)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of final assay concentrations.
-
Prepare the enzyme and arachidonic acid solutions in assay buffer at the desired concentrations.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the serially diluted this compound solutions or vehicle (DMSO) to the appropriate wells.
-
Add the enzyme solution to all wells except for the blank controls.
-
-
Pre-incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Incubate the plate at the same temperature for a defined period (e.g., 5-10 minutes) to allow for product formation.
-
-
Reaction Termination and Detection:
-
Stop the reaction using an appropriate method (e.g., addition of a stopping reagent or by changing the pH).
-
Measure the amount of product formed using a suitable detection method (e.g., absorbance or fluorescence measurement with a microplate reader).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
In Vivo Studies and Pharmacological Effects
This compound has been evaluated in various in vivo models to assess its anti-inflammatory and other pharmacological effects. For instance, studies in pigs with angioplasty-induced injury demonstrated that intravenous administration of this compound (10 mg/kg) significantly reduced mural platelet and neutrophil deposition.[2] In a model of acrolein smoke-induced lung injury in sheep, pretreatment with this compound prevented the fall in arterial PO2 and the rise in lung lymph flow.[9] Furthermore, in a canine model of hypoxic vasoconstriction, this compound was shown to enhance this physiological response.[5] These studies highlight the potential therapeutic applications of dual COX/LOX inhibitors in various inflammatory and cardiovascular conditions.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of the cyclooxygenase and lipoxygenase pathways in health and disease. Its well-defined chemical structure and dual inhibitory mechanism of action make it a benchmark compound for the development of novel anti-inflammatory drugs. This technical guide provides a foundational understanding of the key chemical and biological properties of this compound to support further research and development in this area.
References
- 1. caymanchem.com [caymanchem.com]
- 2. BW755C, a dual lipoxygenase/cyclooxygenase inhibitor, reduces mural platelet and neutrophil deposition and vasoconstriction after angioplasty injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of BW755C, a potent inhibitor of lipoxygenase and cyclo-oxygenase, with mitochondrial cytochrome oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of arachidonic acid cyclo-oxygenase and lipoxygenase activities of leukocytes by indomethacin and compound BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipoxygenase and cyclooxygenase blockade by this compound enhances pulmonary hypoxic vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of tissue damage by the arachidonate lipoxygenase inhibitor BW755C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of BW755C and other anti-inflammatory drugs on eicosanoid concentrations and leukocyte accumulation in experimentally-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cyclooxygenase and lipoxygenase inhibition by BW-755C reduces acrolein smoke-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Inhibitory Role of BW 755C in the Arachidonic Acid Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW 755C (3-amino-1-(m-(trifluoromethyl)phenyl)-2-pyrazoline) is a well-characterized pharmacological agent that plays a significant role in the modulation of the arachidonic acid cascade. This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory effects on the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and detailed experimental protocols for its study.
Mechanism of Action: Dual Inhibition of COX and LOX Pathways
Arachidonic acid, a polyunsaturated fatty acid released from the cell membrane, is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins (PGs) and thromboxanes (TXs), and the lipoxygenase (LOX) pathway, which generates leukotrienes (LTs) and hydroxyeicosatetraenoic acids (HETEs). These eicosanoids are potent lipid mediators involved in a wide range of physiological and pathological processes, including inflammation, hemostasis, and immunity.
This compound is distinguished by its ability to inhibit both COX and LOX enzymes, making it a dual inhibitor.[1][2] This dual inhibition is a key feature that differentiates it from non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which selectively inhibit the COX pathway.[2] By targeting both arms of the arachidonic acid cascade, this compound can comprehensively suppress the production of a broad spectrum of pro-inflammatory eicosanoids.
The Arachidonic Acid Cascade and this compound's Points of Intervention
The following diagram illustrates the arachidonic acid cascade and the inhibitory actions of this compound.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound against various COX and LOX isoforms has been quantified in numerous studies. The following tables summarize the reported 50% inhibitory concentration (IC50) values. It is important to note that these values can vary depending on the specific experimental conditions, such as the enzyme source, substrate concentration, and assay method.
| Enzyme Target | IC50 Value | Source / Cell Type | Reference |
| 5-Lipoxygenase (5-LO) | 5 µM | Not specified | [3] |
| Cyclooxygenase-1 (COX-1) | 0.65 µg/mL | Not specified | [3] |
| Cyclooxygenase-2 (COX-2) | 1.2 µg/mL | Not specified | [3] |
Note: Conversion of µg/mL to µM requires the molecular weight of this compound (229.2 g/mol ).
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Enzyme Inhibition Assays
1. Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method to determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes by measuring the production of prostaglandin E2 (PGE2).
References
- 1. The inhibitory effects of this compound on arachidonic acid metabolism in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of arachidonic acid cyclo-oxygenase and lipoxygenase activities of leukocytes by indomethacin and compound BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Unraveling the Anti-Inflammatory Potential of BW 755C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW 755C, chemically known as 3-amino-1-(m-(trifluoromethyl)phenyl)-2-pyrazoline, is a potent anti-inflammatory agent that has garnered significant interest in preclinical research. Its unique mechanism of action, targeting both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism, distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit the COX pathway. This dual inhibition allows this compound to suppress the synthesis of a broader range of pro-inflammatory mediators, including prostaglandins and leukotrienes, making it a valuable tool for investigating inflammatory processes and a potential candidate for therapeutic development. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualization of the signaling pathways it modulates.
Core Mechanism of Action: Dual Inhibition of COX and LOX
The anti-inflammatory effects of this compound stem from its ability to inhibit two key enzyme families involved in the arachidonic acid cascade: cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LO). Arachidonic acid, a polyunsaturated fatty acid released from cell membranes in response to inflammatory stimuli, is metabolized by these enzymes to produce a variety of potent lipid mediators known as eicosanoids.
-
Cyclooxygenase (COX) Pathway: COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins (PGs) and thromboxanes (TXs). Prostaglandins, such as PGE2 and PGD2, are key mediators of inflammation, contributing to vasodilation, increased vascular permeability, pain, and fever. Thromboxanes, like TXA2, are potent vasoconstrictors and promoters of platelet aggregation.
-
Lipoxygenase (LOX) Pathway: 5-Lipoxygenase (5-LO) initiates the conversion of arachidonic acid into leukotrienes (LTs). Leukotriene B4 (LTB4) is a powerful chemoattractant for neutrophils, while the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent bronchoconstrictors and increase vascular permeability.
By inhibiting both COX and 5-LO, this compound effectively reduces the production of this wide array of pro-inflammatory eicosanoids, leading to a broad-spectrum anti-inflammatory effect. This dual action is a key advantage over selective COX inhibitors, which can sometimes lead to an increase in the production of pro-inflammatory leukotrienes by shunting arachidonic acid metabolism towards the LOX pathway.
Quantitative Data on the Inhibitory Effects of this compound
The following tables summarize the quantitative data from various studies on the inhibitory potency and in vivo effects of this compound.
Table 1: In Vitro Inhibitory Potency of this compound
| Enzyme Target | IC50 Value | Source |
| 5-Lipoxygenase (5-LO) | 5 µM | [1] |
| Cyclooxygenase-1 (COX-1) | 0.65 µg/mL | [1] |
| Cyclooxygenase-2 (COX-2) | 1.2 µg/mL | [1] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound
| Animal Model | Parameter Measured | This compound Dose | Effect | Source |
| Acrolein smoke-induced lung injury in sheep | Arterial PO2 | Not specified | Prevented the fall | [2] |
| Lung lymph flow | Not specified | Prevented the rise | [2] | |
| Wet-to-dry weight ratio | Not specified | Prevented the rise | [2] | |
| Polyester sponge implantation in rats | Time to sponge rejection | Not specified | Prolonged from a mean of 12 to 22 days | [3][4] |
| Total leukocyte numbers in exudates | Not specified | Reduction | [3][4] | |
| Carrageenan-impregnated sponge implantation in rats | Leukotriene B4 (LTB4) in exudate | Dose-related | Reduced concentration | [5] |
| Thromboxane B2 (TXB2) in exudate | Dose-related | Reduced concentration | [5] | |
| Prostaglandin E2 (PGE2) in exudate | Dose-related | Reduced concentration | [5] | |
| Polymorphonuclear leukocyte (PMN) migration | Dose-related | Decreased | [5] | |
| Myocardial ischemia in pigs | Infarct size | 10 mg/kg i.v. before ischemia + 5 mg/kg after 4h reperfusion | Reduced from 72% to 50.9% of the risk region | [6] |
| Angioplasty injury in pigs | Mural platelet deposition | 10 mg/kg i.v. | Reduced by more than 50% | [7] |
| 111In neutrophil deposition | 10 mg/kg i.v. | Decreased from 240.6 x 10³/cm² to 114.4 x 10³/cm² | [7] | |
| Vasoconstrictive response | 10 mg/kg i.v. | Attenuated from 45.4% to 29.7% | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model of acute inflammation.
Materials:
-
This compound
-
Carrageenan (lambda, type IV)
-
Sterile 0.9% saline
-
Plethysmometer or calipers
-
Experimental animals (rats or mice)
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental conditions. Fast the animals overnight before the experiment with free access to water.
-
Drug Administration: Administer this compound or the vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal, oral) at a predetermined time before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or the paw thickness using calipers immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for the this compound-treated group compared to the control group at each time point.
Zymosan-Induced Peritonitis in Mice
This model is used to study leukocyte migration and the production of inflammatory mediators in the peritoneal cavity.
Materials:
-
This compound
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Microscope and slides for differential cell counting
-
ELISA kits for cytokine and eicosanoid measurement
-
Experimental animals (mice)
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions.
-
Drug Administration: Administer this compound or vehicle control intraperitoneally or by another desired route prior to zymosan injection.
-
Induction of Peritonitis: Inject 1 mg of zymosan suspended in 0.5 mL of sterile PBS into the peritoneal cavity of each mouse.
-
Peritoneal Lavage: At a specified time point after zymosan injection (e.g., 4, 6, or 24 hours), euthanize the mice and perform a peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
-
Cell Analysis:
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer or an automated cell counter.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to count the number of neutrophils, macrophages, and other inflammatory cells.
-
-
Mediator Analysis: Centrifuge the lavage fluid to pellet the cells. The supernatant can be stored at -80°C for later analysis of cytokines (e.g., TNF-α, IL-1β), prostaglandins, and leukotrienes using specific ELISA kits.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow for evaluating the anti-inflammatory effects of this compound.
Arachidonic Acid Cascade and the Site of this compound Inhibition
Caption: The Arachidonic Acid Cascade and the dual inhibitory action of this compound on COX and 5-LOX.
General Experimental Workflow for In Vivo Anti-Inflammatory Screening
Caption: A generalized workflow for assessing the in vivo anti-inflammatory effects of this compound.
Conclusion
This compound serves as a critical research tool for elucidating the complex roles of prostaglandins and leukotrienes in inflammation. Its ability to simultaneously inhibit both the COX and LOX pathways provides a more comprehensive blockade of eicosanoid synthesis compared to traditional NSAIDs. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at further understanding the multifaceted nature of inflammation and exploring the therapeutic potential of dual COX/LOX inhibitors. The provided visualizations of the underlying signaling pathways and experimental workflows are intended to facilitate a clearer understanding of the experimental rationale and the mechanism of action of this compound.
References
- 1. Biosynthesis of lipoxygenase and cyclo-oxygenase products from [14C]-arachidonic acid by human colonic mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An anti-inflammatory drug (BW755C) inhibits airway hyperresponsiveness induced by ozone in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene synthesis by human gastrointestinal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arachidonic acid release in BW755C-pretreated rat peritoneal mast cells stimulated with A23187, concanavalin A and compound 48/80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of inflammatory signaling by lipopolysaccharide produces a prolonged increase of voluntary alcohol intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Effects of BW 755C on Inflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BW 755C (3-amino-1-[m-(trifluoromethyl)phenyl]-2-pyrazoline) is a potent anti-inflammatory agent distinguished by its dual inhibitory action on the primary enzymatic pathways of arachidonic acid metabolism: cyclooxygenase (COX) and lipoxygenase (LOX).[1] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX, this compound's broader mechanism provides a unique profile for mitigating inflammatory responses.[1][2] This technical guide synthesizes key in vivo findings, presenting quantitative data on its efficacy in various inflammatory models, detailing the experimental protocols used in seminal studies, and illustrating the core biochemical and experimental workflows.
Core Mechanism of Action: Dual Inhibition of Eicosanoid Synthesis
The inflammatory cascade is significantly driven by eicosanoids—lipid mediators derived from arachidonic acid (AA).[3] AA is liberated from membrane phospholipids by phospholipase A₂ (PLA₂) and is subsequently metabolized by two major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: Produces prostaglandins (e.g., PGE₂) and thromboxanes (e.g., TXB₂), which mediate vasodilation, pain, fever, and platelet aggregation.[3]
-
Lipoxygenase (LOX) Pathway: Produces leukotrienes (e.g., LTB₄), which are potent chemoattractants for leukocytes, promoting their migration to sites of inflammation.[2][4]
This compound's anti-inflammatory properties stem from its ability to inhibit both COX and LOX pathways concurrently.[1] This dual action is critical, as the inhibition of only the COX pathway by NSAIDs can lead to a shunting of AA towards the LOX pathway, potentially increasing the production of pro-inflammatory leukotrienes. By blocking both routes, this compound offers a more comprehensive suppression of inflammatory mediators.
Quantitative In Vivo Efficacy of this compound
This compound has demonstrated significant anti-inflammatory effects across various animal models. Its ability to reduce eicosanoid synthesis, limit leukocyte infiltration, and protect against tissue damage is dose-dependent.
Data on Eicosanoid and Leukocyte Reduction
The primary mechanism of this compound translates to a measurable reduction in pro-inflammatory mediators and subsequent cellular infiltration at the site of inflammation.
Table 1: Effect of this compound on Inflammatory Mediators and Leukocyte Accumulation
| Model | Species | Drug Administration | Effect on Eicosanoids | Effect on Leukocytes | Reference |
|---|---|---|---|---|---|
| Carrageenan-Sponge | Rat | Dose-dependent | Reduced LTB₄, TXB₂, and PGE₂ in exudate. | Decreased polymorphonuclear leukocyte (PMN) migration into exudate. | [2] |
| Foreign Body Rejection | Rat | Not specified | Dual inhibition of prostaglandin and leukotriene synthesis. | Reduction in total leukocyte numbers in inflammatory exudates. | [5] |
| Zymosan-Induced Pleurisy | Rat | Not specified | Inhibits cyclooxygenase and lipoxygenase pathways. | Reduction of pleural exudate and leukocyte count at 1h and 6h. |[6] |
Data on Tissue Protection and Functional Outcomes
The biochemical effects of this compound result in significant protection against tissue damage in models of ischemia-reperfusion and arterial injury.
Table 2: Protective Effects of this compound in Tissue Injury Models
| Model | Species | Drug Administration | Key Quantitative Finding(s) | Reference |
|---|---|---|---|---|
| Myocardial Ischemia-Reperfusion | Pig | 10 mg/kg IV (pre-ischemia) + 5 mg/kg (post-reperfusion) | Reduced infarct size from 72% (control) to 50.9%. Attenuated leukocyte infiltration. | [7] |
| Myocardial Ischemia-Reperfusion | Dog | 3 mg/kg or 10 mg/kg IV (pre-occlusion) | Both doses significantly reduced the extent of irreversible myocardial ischemic injury. | [8] |
| Carotid Angioplasty Injury | Pig | 10 mg/kg IV | Reduced mural platelet deposition by >50%. Decreased neutrophil deposition from 240.6 to 114.4 (x10³/cm²). | [9] |
| Foreign Body Rejection | Rat | Not specified | Prolonged sponge implant rejection time from a mean of 12 days (control) to 22 days. | [5] |
| Traumatic Spinal Cord Injury | Rat | Not specified | Reduced thromboxane B₂ levels and improved neurological recovery. |[10] |
Key Experimental Protocols
The following sections detail the methodologies employed in cornerstone studies to evaluate the in vivo effects of this compound.
Carrageenan-Induced Inflammation (Sponge Model)
This model is used to create a localized, acute inflammatory response and allows for the collection of inflammatory exudate for analysis.[2]
-
Objective: To quantify the effect of this compound on eicosanoid production and leukocyte migration in an acute inflammatory site.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Polyester sponges are sterilized and impregnated with a 0.5% solution of carrageenan.[2]
-
Under anesthesia, the sponges are subcutaneously implanted in the dorsal region of the rats.
-
Animals are treated with this compound or a vehicle control at specified doses and time points (e.g., orally or intraperitoneally).
-
After a set period (e.g., 24 hours), the animals are euthanized, and the sponges, along with the inflammatory exudate, are carefully removed.
-
The exudate is separated from the sponge by centrifugation.
-
-
Outcome Measures:
-
Leukocyte Count: Total and differential leukocyte counts (specifically PMNs) in the exudate are determined using a hemocytometer.
-
Eicosanoid Analysis: Concentrations of LTB₄, PGE₂, and TXB₂ in the exudate are quantified using radioimmunoassay (RIA) or ELISA.
-
Myocardial Ischemia-Reperfusion Injury Model
This model assesses the role of inflammatory mediators in the tissue damage that occurs when blood flow is restored to ischemic tissue.
-
Objective: To determine if this compound can reduce infarct size and leukocyte infiltration following a period of myocardial ischemia.[7][8]
-
Procedure:
-
Animals are anesthetized, and a thoracotomy is performed to expose the heart.
-
A major coronary artery (e.g., left anterior descending or left circumflex) is identified and occluded for a defined period (e.g., 45-90 minutes) to induce ischemia.[7][8]
-
This compound (e.g., 10 mg/kg) or saline is administered intravenously, typically prior to the onset of ischemia.[7][8] A second dose may be given after reperfusion begins.[7]
-
The occlusion is removed, allowing for reperfusion of the myocardium for an extended period (e.g., 24 hours).
-
At the end of the experiment, the animal is euthanized.
-
-
Outcome Measures:
-
Infarct Size: The heart is excised, and the area at risk is delineated (e.g., with a fluorescent dye). The infarcted tissue is then identified using a stain like triphenyltetrazolium chloride (TTC). Infarct size is expressed as a percentage of the area at risk.[7][8]
-
Leukocyte Infiltration: Myocardial tissue samples are fixed, sectioned, and stained (e.g., with H&E) to histologically quantify the number of infiltrating leukocytes in the risk region.[7]
-
Integrated Biological Effects of this compound
The in vivo activity of this compound is a direct consequence of its biochemical mechanism. By inhibiting both COX and LOX, it simultaneously reduces the production of vasodilatory and pyretic prostaglandins and, crucially, limits the synthesis of LTB₄, a powerful chemotactic agent for neutrophils.[2] This dual action leads to a synergistic anti-inflammatory effect: reduced signaling for inflammation and a diminished capacity for inflammatory cells to migrate to the target tissue. This culminates in attenuated edema, reduced cellular infiltrate, and ultimately, preservation of tissue integrity and function.[5][7][8]
Conclusion and Future Directions
The in vivo evidence robustly supports the potent anti-inflammatory activity of this compound, driven by its unique dual inhibition of the COX and LOX pathways. It effectively reduces the synthesis of key lipid mediators, leading to decreased leukocyte accumulation and significant tissue protection in diverse models of acute inflammation and injury.[2][5][7] The data highlight that targeting the leukotriene pathway, in addition to the prostaglandin pathway, is a critical strategy for controlling inflammatory cell influx.[2][5] While this compound itself has served primarily as a pharmacological tool, its mechanism of action continues to inform the development of new, more selective dual-pathway inhibitors for therapeutic use in inflammatory diseases.
References
- 1. Inhibition of arachidonic acid cyclo-oxygenase and lipoxygenase activities of leukocytes by indomethacin and compound BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of BW755C and other anti-inflammatory drugs on eicosanoid concentrations and leukocyte accumulation in experimentally-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. Inhibition of tissue damage by the arachidonate lipoxygenase inhibitor BW755C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological studies on zymosan inflammation in rats and mice. 2: Zymosan-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiinflammatory agent BW 755 C in ischemic reperfused porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of BW755C in an occlusion-reperfusion model of ischemic myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BW755C, a dual lipoxygenase/cyclooxygenase inhibitor, reduces mural platelet and neutrophil deposition and vasoconstriction after angioplasty injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of BW755C, a mixed cyclo-oxygenase-lipoxygenase inhibitor, following traumatic spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of BW 755C: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW 755C, chemically known as 3-amino-1-[3-(trifluoromethyl)phenyl]-2-pyrazoline, is a non-steroidal anti-inflammatory agent that has garnered significant interest for its dual inhibitory action on the arachidonic acid cascade. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase (COX) pathway, this compound also potently inhibits the lipoxygenase (LOX) pathway.[1][2] This dual inhibition profile suggests a broader spectrum of anti-inflammatory activity, as it can suppress the production of both prostaglandins and leukotrienes, key mediators of inflammation. This technical guide provides an in-depth overview of the preliminary efficacy studies of this compound, focusing on its mechanism of action, experimental protocols, and key quantitative findings.
Core Mechanism of Action: Dual Inhibition of COX and LOX
The anti-inflammatory effects of this compound stem from its ability to interfere with the metabolism of arachidonic acid. When cells are stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. This free arachidonic acid is then available as a substrate for two major enzymatic pathways: the cyclooxygenase (COX) pathway, which leads to the synthesis of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which produces leukotrienes and other hydroxyeicosatetraenoic acids (HETEs).[2]
Prostaglandins are involved in vasodilation, pain, and fever, while leukotrienes are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability.[3][4] By inhibiting both COX and LOX, this compound can theoretically offer a more comprehensive anti-inflammatory effect compared to selective COX inhibitors.[2]
Signaling Pathway of Arachidonic Acid Metabolism and this compound Inhibition
The following diagram illustrates the points of intervention of this compound in the arachidonic acid cascade.
Caption: Inhibition of COX and LOX pathways by this compound.
Quantitative Data from Efficacy Studies
The following tables summarize the key quantitative findings from various preliminary studies on this compound.
Table 1: Effects of this compound on Inflammatory Mediators and Cellular Responses
| Experimental Model | Species | Key Measurement | Control Group | This compound Treated Group | Percentage Change | Reference |
| Carrageenan-impregnated sponges | Rat | Leukotriene B4 (LTB4) in exudate | High levels | Significantly reduced | Dose-dependent reduction | [4] |
| Carrageenan-impregnated sponges | Rat | Thromboxane B2 (TXB2) in exudate | High levels | Significantly reduced | Dose-dependent reduction | [4] |
| Carrageenan-impregnated sponges | Rat | Prostaglandin E2 (PGE2) in exudate | High levels | Significantly reduced | Dose-dependent reduction | [4] |
| Carrageenan-impregnated sponges | Rat | Polymorphonuclear leukocyte (PMN) migration | High influx | Significantly decreased | Dose-dependent reduction | [4] |
| Arterial angioplasty injury | Pig | Mural platelet deposition (x 10⁶/cm²) | 55.4 ± 12.2 | 25.4 ± 5.3 | ~54% reduction | [1] |
| Arterial angioplasty injury | Pig | Neutrophil deposition (x 10³/cm²) | 240.6 ± 30.4 | 114.4 ± 20.4 | ~52% reduction | [1] |
| Arterial angioplasty injury | Pig | Vasoconstrictive response (%) | 45.4 ± 2.6 | 29.7 ± 4.3 | ~35% attenuation | [1] |
Table 2: Efficacy of this compound in Models of Tissue Injury
| Experimental Model | Species | Key Outcome | Control Group | This compound Treated Group | Result | Reference |
| Subcutaneously implanted polyester sponges | Rat | Mean time to rejection (days) | 12 | 22 | Prolonged rejection time | [3] |
| Traumatic spinal cord injury | Rat | Neurological recovery | Saline treated | Improved neurological recovery | Protective effect observed | [5] |
| Ischemic reperfused hearts | Pig | Infarct size (%) | 72 ± 13 | 50.9 ± 12 (pre-ischemia treatment) | Reduced infarct size | [6] |
| Acrolein smoke-induced lung injury | Sheep | Lung lymph flow | Increased | Prevented increase | Attenuated edema formation | [7] |
| Acrolein smoke-induced lung injury | Sheep | Arterial PO2 | Decreased | Prevented fall | Improved oxygenation | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the efficacy studies of this compound.
Carrageenan-Induced Inflammation in Rats
This model is widely used to assess the anti-inflammatory properties of compounds.
Objective: To induce a localized inflammatory response and measure the effect of this compound on inflammatory mediators and cell migration.
Materials:
-
Male Wistar rats (150-200g)
-
Sterile polyester sponges
-
0.5% (w/v) carrageenan solution in sterile saline
-
This compound
-
Vehicle control (e.g., saline)
-
Assay kits for LTB4, TXB2, and PGE2 (e.g., Radioimmunoassay [RIA] or Enzyme-Linked Immunosorbent Assay [ELISA])
Procedure:
-
Polyester sponges are sterilized and impregnated with a 0.5% carrageenan solution.[8]
-
Rats are anesthetized, and a small incision is made in the dorsal skin.
-
The carrageenan-impregnated sponge is subcutaneously implanted.[3]
-
Animals are divided into control and treatment groups. The treatment group receives this compound at various doses (e.g., administered orally or intraperitoneally) prior to or after sponge implantation. The control group receives the vehicle.
-
At specific time points (e.g., 4, 8, 24 hours) post-implantation, the sponges are carefully removed.
-
The inflammatory exudate from the sponges is collected.
-
The concentration of LTB4, TXB2, and PGE2 in the exudate is determined using RIA or ELISA.[4][9]
-
The number of polymorphonuclear leukocytes (PMNs) that have migrated into the sponge is quantified, typically by histological analysis or by extracting and counting the cells.[4]
Experimental Workflow:
Caption: Workflow for the carrageenan-induced inflammation model.
Myocardial Ischemia-Reperfusion Injury in Pigs
This model is used to evaluate the cardioprotective effects of this compound.
Objective: To induce a controlled myocardial infarction and assess the ability of this compound to reduce infarct size.
Materials:
-
Domestic pigs
-
Anesthetic agents
-
Surgical instruments for thoracotomy
-
Coronary artery occluder
-
Sonomicrometry crystals (for measuring regional myocardial function)
-
This compound
-
Vehicle control
-
Tetrazolium stain (for infarct size determination)
-
Fluorescent dye (for delineating the area at risk)
Procedure:
-
Pigs are anesthetized and instrumented for hemodynamic monitoring.
-
A thoracotomy is performed to expose the heart.
-
A major coronary artery (e.g., the left anterior descending artery) is dissected, and an occluder is placed around it.
-
In some protocols, sonomicrometry crystals are implanted in the myocardial region at risk to measure wall motion and thickening.
-
Animals are divided into a control group and a this compound treatment group. This compound (e.g., 10 mg/kg) is administered intravenously before inducing ischemia.[6]
-
The coronary artery is occluded for a specific duration (e.g., 60 minutes) to induce ischemia.
-
The occlusion is then released, allowing for reperfusion (e.g., for 4 hours or longer). A second dose of this compound (e.g., 5 mg/kg) may be administered during reperfusion.[6]
-
At the end of the experiment, the heart is excised.
-
The area at risk is determined by perfusing the coronary arteries with a fluorescent dye.
-
The heart is sliced, and the slices are incubated in tetrazolium stain, which stains viable myocardium red, leaving the infarcted tissue pale.
-
The infarct size is calculated as a percentage of the area at risk.
Logical Relationship Diagram:
Caption: Decision logic for the myocardial ischemia-reperfusion experiment.
Conclusion
The preliminary studies on this compound provide compelling evidence for its efficacy as a potent anti-inflammatory agent with a unique dual-inhibitory mechanism of action. Its ability to reduce the production of both prostaglandins and leukotrienes translates into significant therapeutic effects in a variety of preclinical models of inflammation and tissue injury. The quantitative data clearly demonstrate its superiority over vehicle controls and, in some cases, traditional NSAIDs. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of this compound's therapeutic potential. Future research should focus on elucidating the precise downstream signaling consequences of dual COX/LOX inhibition and on translating these promising preclinical findings into clinical applications.
References
- 1. Inhibition of arachidonic acid cyclo-oxygenase and lipoxygenase activities of leukocytes by indomethacin and compound BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sketchviz.com [sketchviz.com]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Inhibition of tissue damage by the arachidonate lipoxygenase inhibitor BW755C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of BW755C and other anti-inflammatory drugs on eicosanoid concentrations and leukocyte accumulation in experimentally-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The release of leukotriene B4 during experimental inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Use of BW 755C
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW 755C (3-amino-1-(m-(trifluoromethyl)phenyl)-2-pyrazoline) is a well-characterized anti-inflammatory agent that functions as a dual inhibitor of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. By targeting both of these key enzymatic cascades in arachidonic acid metabolism, this compound provides a valuable tool for in vitro investigations into inflammation, cell signaling, and the pharmacological effects of dual COX/LOX inhibition. These application notes provide detailed protocols for the in vitro use of this compound, focusing on its application in macrophage and neutrophil cell cultures, along with methods for quantifying its inhibitory effects.
Mechanism of Action
This compound exerts its inhibitory effects on both COX and LOX enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively. These eicosanoids are potent inflammatory mediators. The dual inhibition by this compound allows for the comprehensive blockade of the major pathways of arachidonic acid metabolism, making it a valuable tool for studying the roles of these pathways in various physiological and pathological processes.[1][2][3][4][5]
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Enzyme Target | Cell Type/Source | IC50 Value (µM) | Reference |
| Cyclooxygenase (COX) | Horse Platelets | 13 | [PMID: 6413949] |
| 5-Lipoxygenase (5-LOX) | Rat Polymorphonuclear Leukocytes | 0.7 | [PMID: 6413949] |
| 12-Lipoxygenase (12-LOX) | Human Platelets | 0.23 | [PMID: 6413949] |
Signaling Pathways
The following diagram illustrates the points of inhibition of this compound within the arachidonic acid metabolic cascade.
Experimental Protocols
The following protocols provide a framework for investigating the in vitro effects of this compound.
Experimental Workflow
Protocol 1: Inhibition of Prostaglandin and Leukotriene Synthesis in Macrophages
This protocol details the steps to assess the inhibitory effect of this compound on macrophage eicosanoid production.
Materials:
-
Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Lipopolysaccharide (LPS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
ELISA kits for Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) or access to LC-MS/MS instrumentation
Procedure:
-
Cell Culture:
-
Culture macrophages in a suitable format (e.g., 24-well plates) until they reach 80-90% confluency.
-
-
Cell Stimulation and this compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and wash once with PBS.
-
Add fresh culture medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Pre-incubate the cells with this compound for 30-60 minutes at 37°C.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
-
-
Incubation:
-
Incubate the plates for an appropriate time to allow for eicosanoid production (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the supernatant from each well and store at -80°C until analysis.
-
-
Eicosanoid Analysis:
-
Quantify the levels of PGE2 and LTB4 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Alternatively, for a more comprehensive analysis of eicosanoid profiles, utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 and LTB4 synthesis for each concentration of this compound compared to the stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Inhibition of Leukotriene Synthesis in Neutrophils
This protocol is designed to measure the inhibitory effect of this compound on neutrophil leukotriene production.
Materials:
-
Freshly isolated human or murine neutrophils
-
RPMI 1640 medium
-
Zymosan or calcium ionophore A23187
-
This compound
-
Hanks' Balanced Salt Solution (HBSS)
-
ELISA kit for Leukotriene B4 (LTB4) or access to LC-MS/MS instrumentation
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., using Ficoll-Paque).
-
-
Cell Treatment:
-
Resuspend the isolated neutrophils in RPMI 1640 medium at a concentration of 1-5 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in RPMI 1640.
-
Add the different concentrations of this compound to the neutrophil suspension and pre-incubate for 15-30 minutes at 37°C. Include a vehicle control.
-
-
Cell Stimulation:
-
Stimulate the neutrophils with an appropriate agonist, such as opsonized zymosan (1 mg/mL) or calcium ionophore A23187 (1-5 µM).
-
-
Incubation:
-
Incubate the cell suspension for 15-30 minutes at 37°C.
-
-
Sample Collection:
-
Terminate the reaction by placing the tubes on ice and then centrifuge at 400 x g for 10 minutes at 4°C.
-
Collect the supernatant for eicosanoid analysis.
-
-
Eicosanoid Analysis:
-
Measure the concentration of LTB4 in the supernatants using an ELISA kit or by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
-
Conclusion
The provided protocols and data offer a comprehensive guide for researchers and scientists to effectively utilize this compound in in vitro studies. By understanding its mechanism of action and applying these detailed methodologies, investigators can explore the intricate roles of the cyclooxygenase and lipoxygenase pathways in health and disease. The flexibility of these protocols allows for adaptation to specific research questions and cell systems, making this compound a versatile tool in the field of inflammation and drug discovery.
References
- 1. Pharmacological effects of non-steroidal antiinflammatory agents on prostaglandin and leukotriene synthesis in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BW755C, a dual lipoxygenase/cyclooxygenase inhibitor, reduces mural platelet and neutrophil deposition and vasoconstriction after angioplasty injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipoxygenase and cyclooxygenase blockade by this compound enhances pulmonary hypoxic vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase and lipoxygenase inhibition by BW-755C reduces acrolein smoke-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing and Administration of BW 755C in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW 755C (3-amino-1-[m-(trifluoromethyl)phenyl]-2-pyrazoline) is a potent anti-inflammatory agent that functions as a dual inhibitor of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways in arachidonic acid metabolism.[1][2] By blocking both pathways, this compound effectively reduces the production of prostaglandins and leukotrienes, key mediators of inflammation and pain. These application notes provide detailed protocols for the in vivo administration of this compound in mice, with a focus on a zymosan-induced peritonitis model of acute inflammation.
Mechanism of Action
This compound targets the initial steps of the arachidonic acid cascade. When a cell is stimulated, phospholipase A2 releases arachidonic acid from the cell membrane. The COX pathway metabolizes arachidonic acid into prostaglandins and thromboxanes, while the LOX pathway converts it into leukotrienes and lipoxins. This compound inhibits both COX and LOX enzymes, thereby preventing the synthesis of these pro-inflammatory eicosanoids.
Data Presentation
The following tables summarize quantitative data for the administration of this compound and the induction of peritonitis in mice.
Table 1: In Vivo Dosing of this compound in Mice
| Parameter | Intraperitoneal (IP) Administration | Intravenous (IV) Administration |
| Dosage | 1 - 50 mg/kg | 1 - 10 mg/kg |
| Vehicle | 0.5% Methylcellulose in Saline or 10% DMSO in Saline | Saline |
| Volume | 10 mL/kg | 5 mL/kg |
| Frequency | Single dose, 30 minutes prior to stimulus | Single dose, immediately prior to stimulus |
Table 2: Zymosan-Induced Peritonitis Model Parameters
| Parameter | Value |
| Zymosan A Dose | 1 mg/mouse |
| Administration Route | Intraperitoneal (IP) |
| Vehicle | Sterile Saline |
| Injection Volume | 0.5 mL |
| Time to Assessment | 4 - 6 hours post-injection |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% Saline
-
0.5% Methylcellulose solution (optional vehicle)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (27-30G)
Protocol for Intraperitoneal (IP) Injection (using DMSO/Saline vehicle):
-
Weigh the required amount of this compound powder based on the desired dosage and the number of animals to be treated.
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should not exceed 10%.
-
Vortex the solution thoroughly to ensure it is well-mixed.
-
Administer the solution to the mice via intraperitoneal injection at a volume of 10 mL/kg.
Zymosan-Induced Peritonitis in Mice
This protocol describes the induction of acute inflammation in the peritoneal cavity of mice using Zymosan A.
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free 0.9% Saline
-
Syringes and needles (25-27G)
-
Mice (e.g., C57BL/6, BALB/c)
Protocol:
-
Prepare a suspension of Zymosan A in sterile saline at a concentration of 2 mg/mL.
-
Vortex the suspension vigorously immediately before injection to ensure a uniform distribution of particles.
-
Administer this compound or the vehicle control to the mice 30 minutes prior to the zymosan challenge.
-
Inject each mouse intraperitoneally with 0.5 mL of the Zymosan A suspension (equivalent to 1 mg/mouse).[3]
-
At 4-6 hours post-zymosan injection, euthanize the mice and collect the peritoneal lavage fluid for analysis of inflammatory cell infiltration and mediator levels.
Concluding Remarks
These protocols provide a framework for the in vivo evaluation of this compound in a mouse model of acute inflammation. It is crucial to note that the optimal dosage and timing of administration may vary depending on the specific mouse strain, the inflammatory stimulus used, and the experimental endpoints being measured. Therefore, pilot studies are recommended to determine the most effective experimental conditions. All animal procedures should be performed in accordance with institutional guidelines and regulations.
References
Application Notes and Protocols: BW 755C in Carrageenan-Induced Paw Edema
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BW 755C, a dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitor, in the widely established carrageenan-induced paw edema model of acute inflammation. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes, supported by visualizations of the relevant biological pathways and experimental workflow.
Introduction
The carrageenan-induced paw edema model is a cornerstone in the evaluation of anti-inflammatory compounds. The inflammatory response in this model is biphasic. The initial phase (0-2 hours) is characterized by the release of histamine, serotonin, and bradykinin. The subsequent late phase (2-6 hours) is primarily mediated by the production of prostaglandins and leukotrienes, resulting from the enzymatic activity of cyclooxygenase (COX) and lipoxygenase (LOX) on arachidonic acid.
This compound (3-amino-1-(m-(trifluoromethyl)phenyl)-2-pyrazoline) is a potent anti-inflammatory agent renowned for its dual inhibitory action on both the COX and LOX pathways. This unique mechanism allows for the comprehensive suppression of key inflammatory mediators, making it a valuable tool for studying inflammatory processes and for the development of novel anti-inflammatory therapeutics. By inhibiting both pathways, this compound can reduce the production of prostaglandins, which contribute to vasodilation and pain, and leukotrienes, which are potent chemoattractants for leukocytes.
Mechanism of Action: The Arachidonic Acid Cascade
Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane phospholipids by the action of phospholipase A2. Subsequently, arachidonic acid is metabolized by two major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: This pathway leads to the synthesis of prostaglandins (e.g., PGE2, PGI2) and thromboxanes (e.g., TXA2). These mediators are responsible for inflammation, pain, fever, and platelet aggregation.
-
Lipoxygenase (LOX) Pathway: This pathway results in the production of leukotrienes (e.g., LTB4, LTC4, LTD4) and lipoxins. Leukotrienes are potent chemoattractants for inflammatory cells and increase vascular permeability.
This compound exerts its anti-inflammatory effects by inhibiting both COX and LOX enzymes, thereby blocking the production of a wide array of pro-inflammatory mediators.
Signaling Pathway of Arachidonic Acid Metabolism
Caption: The arachidonic acid cascade and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed methodology for investigating the anti-inflammatory effects of this compound using the carrageenan-induced paw edema model in rats.
Materials and Reagents
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan: 1% (w/v) solution in sterile 0.9% saline
-
This compound: To be dissolved in an appropriate vehicle (e.g., saline, DMSO, or as per manufacturer's instructions)
-
Positive Control: Indomethacin (10 mg/kg) or other standard NSAID
-
Vehicle Control: The solvent used to dissolve this compound and the positive control
-
Plethysmometer or Digital Calipers: For measuring paw volume or thickness
-
Syringes and Needles: For drug administration and carrageenan injection
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Step-by-Step Procedure
-
Animal Acclimatization: House the rats under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group 1: Control (Vehicle) - Receives the vehicle only.
-
Group 2: Carrageenan Control - Receives the vehicle plus carrageenan.
-
Group 3-5: this compound Treatment - Receives different doses of this compound (e.g., 10, 25, 50 mg/kg) plus carrageenan.
-
Group 6: Positive Control - Receives a standard anti-inflammatory drug (e.g., Indomethacin 10 mg/kg) plus carrageenan.
-
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or digital calipers.
-
Drug Administration: Administer this compound, the positive control, or the vehicle intraperitoneally (i.p.) or orally (p.o.) 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.
-
Data Analysis:
-
Calculate the paw edema (increase in paw volume) at each time point by subtracting the initial paw volume from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for the treated groups using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
Data Presentation
The following tables are templates for presenting the quantitative data obtained from the experiment.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Mean Paw Volume ± SEM in mL)
| Treatment Group | Dose (mg/kg) | 0 hr | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr | 6 hr |
| Control (Vehicle) | - | |||||||
| Carrageenan | - | |||||||
| This compound | 10 | |||||||
| This compound | 25 | |||||||
| This compound | 50 | |||||||
| Indomethacin | 10 |
Table 2: Percentage Inhibition of Paw Edema by this compound at Different Time Points
| Treatment Group | Dose (mg/kg) | 1 hr (%) | 2 hr (%) | 3 hr (%) | 4 hr (%) | 5 hr (%) | 6 hr (%) |
| This compound | 10 | ||||||
| This compound | 25 | ||||||
| This compound | 50 | ||||||
| Indomethacin | 10 |
Expected Results
Treatment with this compound is expected to cause a dose-dependent reduction in carrageenan-induced paw edema. The inhibition is likely to be significant, particularly in the later phase of the inflammatory response (2-6 hours), which is predominantly mediated by prostaglandins and leukotrienes. The efficacy of this compound can be compared to that of a standard NSAID like indomethacin. Due to its dual inhibitory action, this compound may show a broader and more potent anti-inflammatory effect compared to selective COX inhibitors.
Conclusion
The carrageenan-induced paw edema model is a robust and reproducible method for evaluating the anti-inflammatory properties of compounds like this compound. These application notes provide the necessary framework for researchers to design and execute experiments to investigate the dose-dependent efficacy of this compound and to understand its mechanism of action in the context of acute inflammation. The provided protocols and data presentation formats will aid in the systematic evaluation and reporting of findings.
Application Notes and Protocols for BW 755C in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW 755C (3-amino-1-(m-(trifluoromethyl)phenyl)-2-pyrazoline) is a potent anti-inflammatory agent that functions as a dual inhibitor of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. By targeting both arms of the arachidonic acid cascade, this compound effectively reduces the production of pro-inflammatory mediators, including prostaglandins and leukotrienes. These eicosanoids are pivotal in orchestrating inflammatory responses, making this compound a valuable tool for studying inflammation in various primary cell culture models.
This document provides detailed application notes and protocols for the use of this compound in primary cell culture experiments, with a focus on primary leukocytes (neutrophils and macrophages) and chondrocytes.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of both cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). This dual inhibition prevents the conversion of arachidonic acid into prostaglandins and leukotrienes, respectively. Prostaglandins are involved in processes such as vasodilation, fever, and pain, while leukotrienes are potent chemoattractants for immune cells and contribute to bronchoconstriction and increased vascular permeability.[1][2]
digraph "BW_755C_Mechanism_of_Action" {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2];
edge [fontname="Arial", fontsize=10];
// Nodes
Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];
COX [label="Cyclooxygenase (COX)", fillcolor="#FBBC05", fontcolor="#202124"];
Prostaglandins [label="Prostaglandins (e.g., PGE2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
LOX [label="5-Lipoxygenase (5-LOX)", fillcolor="#FBBC05", fontcolor="#202124"];
Leukotrienes [label="Leukotrienes (e.g., LTB4, LTC4)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
BW755C [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Arachidonic_Acid -> COX;
Arachidonic_Acid -> LOX;
COX -> Prostaglandins;
LOX -> Leukotrienes;
Prostaglandins -> Inflammation [style=dashed];
Leukotrienes -> Inflammation [style=dashed];
BW755C -> COX [arrowhead=tee, color="#34A853"];
BW755C -> LOX [arrowhead=tee, color="#34A853"];
}
Figure 2: Workflow for assessing this compound in primary macrophages.
Procedure:
-
Elicitation of Macrophages: Inject mice intraperitoneally with 1 ml of sterile 4% thioglycollate broth.
-
Harvesting Macrophages: After 3-4 days, euthanize the mice and perform a peritoneal lavage with 10 ml of sterile cold PBS to collect the elicited macrophages.
-
Cell Culture: Centrifuge the lavage fluid, resuspend the cell pellet in RPMI-1640 medium, and count the cells. Plate the cells in a 96-well plate at a density of 1 x 10^6 cells/ml and incubate for 2-4 hours to allow for macrophage adherence.
-
Pre-treatment: Wash the plates with PBS to remove non-adherent cells. Add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle control (DMSO) and incubate for 30 minutes.
-
Stimulation: Add Zymosan A (e.g., 100 µg/ml) to the wells to stimulate eicosanoid production and incubate for the desired time (e.g., 4-24 hours).
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Eicosanoid Measurement: Quantify the levels of PGE2 and LTB4 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Protocol 2: Assessment of this compound on Neutrophil Chemotaxis
This protocol describes a method to evaluate the effect of this compound on the chemotactic response of primary neutrophils.
Materials:
-
Human peripheral blood or murine bone marrow
-
Ficoll-Paque or density gradient medium for neutrophil isolation
-
HBSS (Hank's Balanced Salt Solution)
-
This compound (stock solution in DMSO)
-
Chemoattractant (e.g., LTB4 or fMLP)
-
Chemotaxis chamber (e.g., Boyden chamber)
-
Microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from human peripheral blood using a density gradient centrifugation method with Ficoll-Paque, or from murine bone marrow.
-
Cell Treatment: Resuspend the isolated neutrophils in HBSS. Pre-incubate the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 30 minutes at 37°C.
-
Chemotaxis Assay:
-
Add the chemoattractant (e.g., 10 nM LTB4) to the lower wells of the chemotaxis chamber.
-
Place the microporous membrane over the lower wells.
-
Add the treated neutrophil suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
Analysis: After incubation, remove the membrane, fix, and stain it. Count the number of neutrophils that have migrated through the membrane to the lower side using a microscope.
Protocol 3: Investigating the Effect of this compound on Inflammatory Responses in Primary Chondrocytes
This protocol outlines a method to assess the anti-inflammatory effects of this compound on primary chondrocytes stimulated with pro-inflammatory cytokines.
Materials:
-
Articular cartilage tissue
-
Collagenase type II
-
DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Pro-inflammatory cytokine (e.g., IL-1β)
-
Reagents for RNA isolation and qRT-PCR (for gene expression analysis)
-
ELISA kits for PGE2 and MMP-13
Procedure:
-
Chondrocyte Isolation: Isolate primary chondrocytes from articular cartilage by enzymatic digestion with collagenase type II.
-
Cell Culture: Culture the isolated chondrocytes in DMEM/F-12 medium until they reach 80-90% confluency.
-
Treatment: Pre-treat the chondrocytes with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 1 hour.
-
Stimulation: Add a pro-inflammatory stimulus, such as IL-1β (e.g., 10 ng/ml), to the culture medium and incubate for 24-48 hours.
-
Analysis:
-
Gene Expression: Isolate total RNA from the chondrocytes and perform qRT-PCR to analyze the expression of inflammatory and catabolic genes (e.g., COX-2, MMP-13, ADAMTS5).
-
Protein Secretion: Collect the cell culture supernatant and measure the levels of secreted PGE2 and MMP-13 using ELISA kits.
Logical Relationships and Experimental Design
The following diagram illustrates the logical flow for designing an experiment to test the efficacy of this compound in a primary cell culture model of inflammation.
Figure 3: Logical flow for experimental design.
Conclusion
This compound is a versatile tool for investigating inflammatory pathways in primary cell cultures. The protocols provided here offer a starting point for researchers to explore the effects of this dual COX/LOX inhibitor in various cellular models. It is crucial to optimize experimental conditions, such as cell density, stimulus concentration, and incubation times, for each specific primary cell type and research question. By carefully designing and executing these experiments, researchers can gain valuable insights into the role of eicosanoids in inflammation and the therapeutic potential of dual-pathway inhibitors.
References
- 1. Pharmacological effects of non-steroidal antiinflammatory agents on prostaglandin and leukotriene synthesis in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of leukotriene C4 and B4 generation by human eosinophils and neutrophils with the lipoxygenase pathway inhibitors U60257 and BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BW 755C in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW 755C, with the chemical name 3-amino-1-[3-(trifluoromethyl)phenyl]-4,5-dihydropyrazol, is a well-characterized dual inhibitor of the cyclooxygenase (COX) and 5-lipoxygenase (5-LO) pathways.[1] This inhibitory action on both key enzymatic pathways of the arachidonic acid cascade makes this compound a valuable tool for investigating inflammation, pain, and other physiological and pathological processes. These application notes provide a detailed protocol for the proper dissolution and use of this compound in in vitro cell culture experiments.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀F₃N₃ |
| Molecular Weight | 229.2 g/mol |
| CAS Number | 66000-40-6 |
| Appearance | Crystalline solid |
Solubility Data
The solubility of this compound in various solvents is crucial for the preparation of stock and working solutions for cell culture applications. The following table summarizes known solubility data.[1]
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL |
| Dimethylformamide (DMF) | 25 mg/mL |
| Ethanol | 30 mg/mL |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Signaling Pathway of this compound Action
This compound exerts its effects by inhibiting both COX and 5-LO enzymes, which are critical for the conversion of arachidonic acid into prostaglandins and leukotrienes, respectively. These eicosanoids are potent lipid mediators involved in inflammation and various other cellular processes.
Caption: Mechanism of action of this compound.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Protocol:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.292 mg of this compound (Molecular Weight = 229.2 g/mol ).
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions in Cell Culture Medium
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. A final concentration of 0.5% (v/v) is generally tolerated by most cell lines, but it is highly recommended to keep it at or below 0.1% (v/v).
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating cells with the same final concentration of DMSO as the highest concentration of this compound used.
-
Stability in Media: The stability of this compound in aqueous cell culture media at 37°C for extended periods has not been extensively reported. It is recommended to prepare fresh working solutions immediately before each experiment. For long-term experiments, consider replacing the medium with a freshly prepared solution at regular intervals.
Protocol:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the appropriate complete cell culture medium to 37°C.
-
Dilution: Serially dilute the 10 mM stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium). This will result in a final DMSO concentration of 0.1%.
-
Mixing: Mix the working solution gently but thoroughly by pipetting or inverting the tube.
-
Application to Cells: Remove the existing medium from the cell culture plates and replace it with the prepared working solutions of this compound or the vehicle control.
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type, experimental endpoint, and duration of treatment. Based on its known IC₅₀ values for target enzymes, a starting concentration range of 1 to 10 µM is recommended for most cell-based assays.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Experimental Workflow
The following diagram illustrates a typical workflow for a cell-based experiment using this compound.
Caption: General experimental workflow for using this compound.
References
Application Notes and Protocols: The Role of BW 755C in Lipopolysaccharide-Stimulated Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, triggering a robust inflammatory response. This response is characterized by the production of a wide array of inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins. The signaling cascades initiated by LPS, primarily through Toll-like receptor 4 (TLR4), involve the activation of key transcription factors like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). A crucial aspect of this inflammatory cascade is the metabolism of arachidonic acid into pro-inflammatory eicosanoids by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
BW 755C (3-amino-1-[m-(trifluoromethyl)phenyl]-2-pyrazoline) is a well-characterized anti-inflammatory agent that acts as a dual inhibitor of both the COX and LOX pathways.[1][2][3] This dual inhibition makes it a valuable tool for investigating the roles of both prostaglandins and leukotrienes in the inflammatory process. These application notes provide an overview of the effects of this compound in LPS-stimulated macrophages, along with detailed protocols for relevant experimental procedures.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by non-selectively inhibiting both cyclooxygenase and lipoxygenase enzymes.[2] This prevents the conversion of arachidonic acid into prostaglandins and leukotrienes, respectively. In the context of LPS-stimulated macrophages, this dual inhibition modulates the production of downstream inflammatory mediators. For instance, products of the lipoxygenase pathway are known to regulate the induction of nitric oxide production.[4] By blocking both pathways, this compound can help to elucidate the relative contributions of their metabolic products to the overall inflammatory response.[1][5] Beyond its effects on arachidonic acid metabolism, this compound has also been shown to interact with mitochondrial cytochrome oxidase, which may contribute to its inhibitory action on the active oxygen-generating system in phagocytes.[3]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on nitric oxide production in LPS-stimulated macrophages.
| Cell Type | Stimulant | Treatment | Parameter Measured | Result | Reference |
| Rat Peritoneal Macrophages | LPS | None (Control) | NO₂⁻ Production | 12-16 nmol/10⁵ cells | [4] |
| Rat Peritoneal Macrophages | LPS | This compound | NO₂⁻ Production | 7.3 ± 1.1 nmol/200 µL | [4] |
Signaling Pathways and Experimental Workflow
LPS-Induced Inflammatory Signaling in Macrophages
The diagram below illustrates the major signaling pathways activated by LPS in macrophages, leading to the production of inflammatory mediators. This compound acts downstream by inhibiting the COX and LOX enzymes, which are responsible for the synthesis of eicosanoids.
Caption: LPS signaling in macrophages and the inhibitory action of this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of this compound on LPS-stimulated macrophages.
Caption: Workflow for analyzing this compound effects on LPS-stimulated macrophages.
Detailed Experimental Protocols
Protocol 1: Macrophage Culture and Stimulation
This protocol is suitable for the murine macrophage cell line RAW 264.7.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into appropriate culture plates at a density of 2-5 x 10⁵ cells/mL and allow them to adhere overnight.[1][6]
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the cells and replace it with fresh medium containing the desired concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Add LPS to the wells to a final concentration of 20 ng/mL to 1 µg/mL to stimulate the cells.[7]
-
Incubate the plates for the desired time period (e.g., 30 minutes for signaling studies, 18-24 hours for mediator release).[1][8]
Protocol 2: Measurement of Nitric Oxide (Griess Assay)
This protocol measures nitrite (NO₂⁻), a stable product of NO, in the culture supernatant.[1][9]
Materials:
-
Culture supernatant from Protocol 1
-
Griess Reagent:
-
Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Reagent B: 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDD) in water
-
-
Sodium nitrite (NaNO₂) standard solution (for standard curve)
-
96-well microplate
Procedure:
-
Prepare a standard curve by serially diluting a sodium nitrite stock solution in culture medium to concentrations ranging from approximately 1 to 100 µM.
-
Collect 50-100 µL of culture supernatant from each well of the experimental plate and transfer to a new 96-well plate.[1]
-
Add 50-100 µL of each standard solution to separate wells.
-
Prepare the working Griess reagent by mixing equal volumes of Reagent A and Reagent B just before use.[9]
-
Add 100 µL of the working Griess reagent to each well containing supernatant or standard.[9]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol 3: Measurement of Cytokines (ELISA)
This protocol describes a general sandwich ELISA for measuring cytokines like TNF-α or IL-6.[10][11]
Materials:
-
Culture supernatant from Protocol 1
-
ELISA plate
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer, wash buffer, and assay diluent
Procedure:
-
Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[10]
-
Wash the plate 3-4 times with wash buffer.
-
Block the plate by adding 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate as in step 2.
-
Prepare serial dilutions of the recombinant cytokine standard in assay diluent.
-
Add 100 µL of standards and culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Wash the plate as in step 2.
-
Dilute the biotinylated detection antibody in assay diluent and add 100 µL to each well. Incubate for 1 hour at room temperature.[12]
-
Wash the plate as in step 2.
-
Dilute Streptavidin-HRP in assay diluent and add 100 µL to each well. Incubate for 30 minutes at room temperature.
-
Wash the plate thoroughly (5-7 times).
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color develops (5-20 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the cytokine concentrations in the samples from the standard curve.
Protocol 4: Detection of iNOS and COX-2 (Western Blot)
This protocol is for analyzing the protein expression of iNOS and COX-2 in cell lysates.[8][13]
Materials:
-
Cell pellets from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Wash the cell pellets with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.[8]
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-iNOS and anti-COX-2, diluted in blocking buffer) overnight at 4°C. A loading control like anti-β-actin should also be used.
-
Wash the membrane 3 times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
References
- 1. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 2. Inhibition of arachidonic acid cyclo-oxygenase and lipoxygenase activities of leukocytes by indomethacin and compound BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of BW755C, a potent inhibitor of lipoxygenase and cyclo-oxygenase, with mitochondrial cytochrome oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide production from macrophages is regulated by arachidonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of tissue damage by the arachidonate lipoxygenase inhibitor BW755C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 11. Characterization of Macrophage and Cytokine Interactions with Biomaterials Used in Negative-Pressure Wound Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Leukotriene and Prostaglandin Levels After BW 755C Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW 755C (3-amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline) is a well-characterized anti-inflammatory agent that functions as a dual inhibitor of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1][2] By targeting both enzymatic cascades, this compound effectively reduces the production of two major classes of inflammatory mediators: prostaglandins and leukotrienes.[3][4] This dual inhibitory action makes this compound a valuable tool for studying the roles of these eicosanoids in various physiological and pathological processes.
These application notes provide detailed protocols for the quantitative measurement of key prostaglandins (Prostaglandin E2, Thromboxane B2, and 6-keto-Prostaglandin F1α) and leukotrienes (Leukotriene B4 and Leukotriene C4) in biological samples following treatment with this compound. The provided methodologies are essential for researchers investigating the efficacy and mechanism of action of this compound and other dual COX/LOX inhibitors.
Mechanism of Action of this compound
Arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by phospholipases, serves as the primary substrate for the synthesis of prostaglandins and leukotrienes. The COX pathway metabolizes arachidonic acid into prostaglandins, prostacyclin, and thromboxanes, while the LOX pathway converts it into leukotrienes and other hydroxyeicosatetraenoic acids. This compound exerts its anti-inflammatory effects by inhibiting both COX and LOX enzymes, thereby blocking the downstream production of these potent signaling molecules.[1][2]
Data Presentation: Inhibitory Effects of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on the production of various prostaglandins and leukotrienes. While dose-dependent inhibition has been consistently reported, specific dose-response data is limited in the public domain.[5] The provided IC50 values represent the concentration of this compound required to inhibit the production of the specified eicosanoid by 50%.
Table 1: IC50 Values for this compound Inhibition of Leukotriene and Prostaglandin Synthesis
| Analyte | Cell Type/System | IC50 (µM) | Reference |
| Leukotrienes (iSRS) | Rat Basophil Leukemia (RBL-1) cells | 0.5 | [5] |
| Prostaglandin E2 (PGE2) | Rat Basophil Leukemia (RBL-1) cells | 2.0 | [5] |
| Leukotriene C4 (LTC4) | Human Eosinophils | 5.0 | [1] |
Table 2: Qualitative Inhibitory Effects of this compound on Prostaglandin and Thromboxane Synthesis
| Analyte | Effect | System | Reference |
| Prostaglandin E2 (PGE2) | Significantly Reduced | Rat inflammatory exudate | [5][6] |
| Thromboxane B2 (TXB2) | Significantly Reduced | Rat inflammatory exudate | [5][6] |
| 6-keto-Prostaglandin F1α | Significantly Reduced | Rat inflammatory exudate | [6] |
Experimental Protocols
The following are detailed methodologies for the measurement of leukotrienes and prostaglandins. The two most common and reliable methods, Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are described.
Experimental Workflow Overview
Protocol 1: Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. Commercial ELISA kits are available for most prostaglandins and leukotrienes.
Materials:
-
Specific ELISA kit for the target analyte (e.g., PGE2, LTB4, LTC4)
-
Biological sample (cell culture supernatant, plasma, tissue homogenate)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Stop Solution (as provided in the kit)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm)
-
Pipettes and tips
-
Wash bottles or automated plate washer
Procedure:
-
Sample Preparation and Treatment:
-
Culture cells or prepare tissue homogenates as required for the specific experiment.
-
Treat the cells/homogenates with a range of concentrations of this compound for the desired time period. Include a vehicle control (e.g., DMSO).
-
Collect the cell culture supernatant or prepare cell lysates/tissue homogenates.
-
Centrifuge the samples to remove any cellular debris.
-
Samples may require purification and concentration using Solid Phase Extraction (SPE) prior to the assay, especially for complex matrices like plasma. Follow the specific instructions provided with the ELISA kit or established laboratory protocols for SPE.
-
-
ELISA Assay:
-
Bring all reagents and samples to room temperature.
-
Prepare standards and samples in duplicate or triplicate in the antibody-coated microplate according to the kit instructions. This typically involves adding a specific volume of the standard or sample to each well.
-
Add the enzyme-conjugated secondary antibody to each well.
-
Incubate the plate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature or overnight at 4°C).
-
Wash the plate several times with the provided wash buffer to remove any unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at the recommended wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage inhibition of prostaglandin/leukotriene production for each concentration of this compound compared to the vehicle control.
-
Protocol 2: Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is considered the gold standard for the quantification of small molecules like eicosanoids.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Appropriate HPLC column for lipid analysis (e.g., C18 column)
-
High-purity solvents (e.g., acetonitrile, methanol, water, formic acid)
-
Internal standards (deuterated analogs of the analytes)
-
Solid Phase Extraction (SPE) cartridges
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation and Extraction:
-
Prepare and treat samples with this compound as described in the ELISA protocol (Section 4.2, Step 1).
-
To each sample, add a known amount of the deuterated internal standard for each analyte to be measured. This will be used to correct for sample loss during extraction and for variations in instrument response.
-
Perform a Solid Phase Extraction (SPE) to purify and concentrate the eicosanoids from the biological matrix. A typical SPE protocol for eicosanoids involves:
-
Conditioning the SPE cartridge with methanol and then water.
-
Loading the acidified sample onto the cartridge.
-
Washing the cartridge with a low-percentage organic solvent to remove interfering substances.
-
Eluting the eicosanoids with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the appropriate column and mobile phases. The mobile phases typically consist of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an acid (e.g., formic acid) to improve ionization.
-
Develop a gradient elution method to achieve optimal separation of the different prostaglandins and leukotrienes.
-
Optimize the mass spectrometer parameters for each analyte and its corresponding internal standard. This includes selecting the appropriate precursor and product ions for Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.
-
Inject the reconstituted samples and a series of calibration standards onto the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.
-
Calculate the percentage inhibition of prostaglandin/leukotriene production for each concentration of this compound.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for researchers studying the effects of this compound on prostaglandin and leukotriene production. The choice between ELISA and LC-MS/MS will depend on the specific requirements of the study, including the need for high throughput, sensitivity, and specificity. By accurately measuring the changes in eicosanoid levels, researchers can gain valuable insights into the pharmacological effects of this compound and its potential therapeutic applications.
References
- 1. Inhibition of leukotriene C4 and B4 generation by human eosinophils and neutrophils with the lipoxygenase pathway inhibitors U60257 and BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of arachidonic acid cyclo-oxygenase and lipoxygenase activities of leukocytes by indomethacin and compound BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of leucotriene B4 synthesis by this compound does not reduce polymorphonuclear leucocyte (PMNL) accumulation induced by monosodium urate crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of tissue damage by the arachidonate lipoxygenase inhibitor BW755C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of BW755C and other anti-inflammatory drugs on eicosanoid concentrations and leukocyte accumulation in experimentally-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of leucotriene B4 synthesis by this compound does not reduce polymorphonuclear leucocyte (PMNL) accumulation induced by monosodium urate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BW 755C in Models of Myocardial Ischemia-Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic area of the heart exacerbates tissue damage.[1][2] A key contributor to this injury is the acute inflammatory response, characterized by the infiltration of neutrophils and the release of various inflammatory mediators.[3][4] BW 755C (3-amino-1-[m-(trifluoromethyl)phenyl]-2-pyrazoline) is a non-steroidal anti-inflammatory agent that has been investigated for its potential to mitigate I/R injury.[5] Unlike traditional NSAIDs that primarily inhibit the cyclooxygenase (COX) pathway, this compound is a dual inhibitor of both the COX and lipoxygenase (LOX) pathways of arachidonic acid metabolism.[6][7] This unique mechanism of action allows it to suppress the production of both prostaglandins and leukotrienes, which are potent mediators of inflammation and cell injury.
Mechanism of Action of this compound in Ischemia-Reperfusion
During myocardial I/R injury, the activation of phospholipase A2 releases arachidonic acid from the cell membrane. This arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the formation of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which produces leukotrienes and other lipoxygenase products.[8] Prostaglandins can have both pro-inflammatory and protective effects, while leukotrienes are potent chemoattractants for neutrophils, increasing vascular permeability and promoting oxidative stress.[8][9]
This compound exerts its cardioprotective effects by inhibiting both of these pathways.[6] By blocking the LOX pathway, this compound is thought to reduce the production of leukotrienes, thereby limiting neutrophil accumulation and activation in the ischemic myocardium.[3][6] Inhibition of the COX pathway modulates the production of prostaglandins. While some prostaglandins can be detrimental, others, like PGE2 and PGI2, have been shown to be cardioprotective.[10][11] The net effect of dual inhibition by this compound in the context of I/R injury appears to be a reduction in the overall inflammatory response and subsequent tissue damage.
Efficacy of this compound in Preclinical Models
Studies in various animal models of myocardial I/R injury have demonstrated the cardioprotective effects of this compound. The primary outcome measured in these studies is often the reduction of infarct size, typically expressed as a percentage of the area at risk (the region of the myocardium supplied by the occluded artery).
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in myocardial I/R injury.
Table 1: Effect of this compound on Myocardial Infarct Size
| Animal Model | Ischemia/Reperfusion Time | This compound Dose and Administration | Control Infarct Size (% of Risk Region) | This compound Treated Infarct Size (% of Risk Region) | Reference |
| Dog | 90 min / 24 hr | 3 mg/kg, IV, 30 min before occlusion | 44.1 ± 4.5% | 23.9 ± 6.7% | [5][12] |
| Dog | 90 min / 24 hr | 10 mg/kg, IV, 30 min before occlusion | 44.1 ± 4.5% | 23.4 ± 5.5% | [5][12] |
| Dog | 60 min / 5 hr | 10 mg/kg, IV, after occlusion | Not specified | Significantly reduced | [6] |
| Pig | 45 min / 24 hr | 10 mg/kg IV before ischemia + 5 mg/kg after 4 hr reperfusion | 72 ± 13% | 50.9 ± 12% | [13] |
| Pig | 50 min / 3 hr | 10 mg/kg, IV, 30 min before occlusion | 63 ± 7% | 39 ± 5% | [3] |
Table 2: Effect of this compound on Neutrophil Accumulation
| Animal Model | Endpoint | Measurement Method | Control Group | This compound Treated Group | Reference |
| Pig | Leukocyte Infiltration | Histological Quantitation | Not specified | Attenuated in Group A (p=0.01) | [13] |
| Pig | Myeloperoxidase Activity | Biochemical Assay | Similar in normal, salvaged, and infarcted areas | Similar to control, indicating unaltered accumulation | [3] |
Note: While one study showed attenuated leukocyte infiltration, another using a more specific marker for tissue neutrophil content (myeloperoxidase activity) found no difference in neutrophil accumulation, suggesting this compound may inhibit neutrophil activity rather than their migration to the injured tissue.[3][13]
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for inducing myocardial I/R injury and assessing the effects of this compound.
In Vivo Canine Model of Myocardial Ischemia-Reperfusion
This protocol is adapted from studies using dogs to investigate the effects of this compound on infarct size.[5][12]
1. Animal Preparation and Anesthesia:
-
Fast adult mongrel dogs of either sex overnight.
-
Anesthetize with an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
Intubate and ventilate with room air.
-
Monitor electrocardiogram (ECG) and arterial blood pressure continuously.
2. Surgical Procedure:
-
Perform a left thoracotomy in the fifth intercostal space to expose the heart.
-
Isolate the left circumflex coronary artery (LCX) or the left anterior descending (LAD) artery.
-
Place a snare occluder around the artery for controlled occlusion.
-
Allow the animal to stabilize for a period post-surgery.
3. This compound Administration:
-
Randomly assign animals to receive either this compound or a saline vehicle control.
-
Administer this compound (e.g., 3 or 10 mg/kg) as an intravenous infusion over a specified period (e.g., 30 minutes) prior to coronary occlusion.[12]
4. Induction of Ischemia and Reperfusion:
-
Induce myocardial ischemia by tightening the snare occluder for a predetermined duration (e.g., 60 or 90 minutes).[6][12]
-
Confirm occlusion by observing regional cyanosis and ST-segment elevation on the ECG.
-
Initiate reperfusion by releasing the snare. In some protocols, reperfusion is performed gradually.[5]
5. Post-Reperfusion and Euthanasia:
-
Monitor the animal for a specified reperfusion period (e.g., 5 to 24 hours).[6][12]
-
At the end of the reperfusion period, re-anesthetize the animal and euthanize via an overdose of anesthetic followed by a saturated potassium chloride solution.
6. Determination of Area at Risk and Infarct Size:
-
Excise the heart.
-
Cannulate the aorta and perfuse the coronary arteries with saline to wash out blood.
-
Re-occlude the coronary artery at the same location as the experimental occlusion.
-
Infuse Evans blue dye into the coronary circulation to delineate the area at risk (the non-stained region).
-
Slice the ventricles into transverse sections.
-
Incubate the slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes. TTC stains viable myocardium red, leaving the infarcted tissue pale or white.
-
Trace the areas of infarction, the area at risk, and the total ventricular area for each slice and calculate the respective volumes.
-
Express infarct size as a percentage of the area at risk.
Discussion
The available evidence strongly suggests that this compound can significantly reduce the extent of myocardial damage in animal models of ischemia-reperfusion injury.[6][12][13] This protective effect is likely mediated through its dual inhibition of the lipoxygenase and cyclooxygenase pathways, leading to a reduction in the inflammatory response.[6] Notably, the cardioprotective effect of this compound appears to be independent of hemodynamic changes, as it did not significantly alter heart rate, arterial pressure, or coronary blood flow in the reported studies.[5][12] Furthermore, at doses effective in reducing infarct size, this compound did not significantly inhibit ex vivo platelet aggregation.[5][12]
One area that warrants further investigation is the precise mechanism by which this compound affects neutrophils. While it is proposed to reduce inflammation, there is conflicting evidence regarding its effect on neutrophil accumulation in the ischemic tissue.[3][13] It is possible that this compound's primary effect is on neutrophil function, such as degranulation and superoxide generation, rather than on their migration to the site of injury.[3]
References
- 1. In vitro Models of Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Reduction in myocardial neutrophil accumulation and infarct size following administration of thromboxane inhibitor U-63,557A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. The salvage of ischaemic myocardium by BW755C in anaesthetised dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of tissue damage by the arachidonate lipoxygenase inhibitor BW755C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protease-activated receptor 2 protects against myocardial ischemia-reperfusion injury through the lipoxygenase pathway and TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of 5-lipoxygenase in myocardial ischemia-reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Discovery of a new function of cyclooxygenase (COX)-2: COX-2 is a cardioprotective protein that alleviates ischemia/reperfusion injury and mediates the late phase of preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of BW755C in an occlusion-reperfusion model of ischemic myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiinflammatory agent BW 755 C in ischemic reperfused porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroinflammation with BW 755C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BW 755C, a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), to investigate neuroinflammatory processes. The protocols outlined below are intended for use in both in vitro and in vivo models of neuroinflammation.
Introduction to this compound and Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases and brain injuries. The arachidonic acid cascade plays a pivotal role in the inflammatory response, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes through the COX and LOX pathways, respectively. This compound (3-amino-1-[3-(trifluoromethyl)phenyl]-2-pyrazoline) is a well-characterized anti-inflammatory agent that uniquely inhibits both COX and LOX pathways.[1][2] This dual-inhibition mechanism makes it a valuable tool to dissect the roles of these pathways in neuroinflammation and to evaluate the therapeutic potential of targeting both simultaneously. Studies have shown its efficacy in reducing brain edema, and improving outcomes in models of spinal cord injury and post-ischemic brain injury.[3]
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by blocking the enzymatic activity of both cyclooxygenases (COX-1 and COX-2) and lipoxygenases (e.g., 5-LOX). This dual action prevents the conversion of arachidonic acid into prostaglandins (PGs) and leukotrienes (LTs), which are key mediators of inflammation, leukocyte activation, and vascular permeability in the central nervous system (CNS). By inhibiting both pathways, this compound can provide a more comprehensive blockade of the inflammatory cascade compared to selective COX or LOX inhibitors.
Figure 1: Mechanism of action of this compound in the arachidonic acid cascade.
Data Presentation
In Vitro Inhibition Data
| Compound | Cell Type | Assay | Endpoint | IC50 | Reference |
| This compound | Human Eosinophils | Radioimmunoassay | LTC4 Production | 5 x 10-6 M | [4] |
In Vivo Efficacy Data
| Animal Model | Condition | This compound Dosage | Route of Administration | Observed Effects | Reference |
| Rat | Traumatic Spinal Cord Injury | 10 mg/kg | Intravenous | Reduced thromboxane B2 levels, improved neurological recovery | [5] |
| Rat | Post-ischemic Brain Injury | Not specified | Not specified | Attenuated delayed postischemic hypoperfusion, reduced Evans blue dye staining | [3] |
| Rat | Carrageenan-induced Inflammation | Dose-related | Not specified | Reduced LTB4, TXB2, and PGE2 concentrations; decreased PMN migration | [6] |
| Pig | Angioplasty Injury | 10 mg/kg | Intravenous | Reduced mural platelet and neutrophil deposition | [7] |
Experimental Protocols
In Vitro Protocol: Inhibition of LPS-Induced Pro-inflammatory Mediator Release from Microglia
This protocol details a dose-response experiment to evaluate the efficacy of this compound in inhibiting the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) from lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 microglial cell line or primary microglia
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed BV-2 cells into 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final concentrations ranging from 1 µM to 50 µM. Ensure the final DMSO concentration is below 0.1%.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a negative control group without LPS stimulation.
-
Supernatant Collection: After 24 hours, collect the cell culture supernatants for analysis.
-
Nitric Oxide (NO) Assay:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate NO concentration based on a sodium nitrite standard curve.
-
-
Cytokine ELISA:
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the LPS-only treated group.
-
Plot the dose-response curve and calculate the IC50 value for the inhibition of NO, TNF-α, and IL-6 production.
-
Figure 2: In vitro experimental workflow for assessing this compound efficacy.
In Vivo Protocol: Assessment of this compound in a Rat Model of LPS-Induced Neuroinflammation
This protocol describes the evaluation of this compound's ability to mitigate neuroinflammation in a rat model where inflammation is induced by intraperitoneal (i.p.) injection of LPS.
Materials:
-
Male Wistar rats (250-300g)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline
-
Anesthetics
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Brain homogenization buffer
-
ELISA kits for TNF-α, IL-6, PGE2, and LTB4
-
Antibodies for immunohistochemistry (e.g., Iba1 for microglia)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Grouping: Divide the animals into four groups:
-
Group 1: Saline (i.p.) + Vehicle (i.p.)
-
Group 2: LPS (1 mg/kg, i.p.) + Vehicle (i.p.)
-
Group 3: LPS (1 mg/kg, i.p.) + this compound (10 mg/kg, i.p.)
-
Group 4: LPS (1 mg/kg, i.p.) + this compound (20 mg/kg, i.p.)
-
-
Drug Administration: Administer this compound or vehicle 30 minutes before the LPS injection.
-
LPS-induced Neuroinflammation: Induce neuroinflammation by a single i.p. injection of LPS (1 mg/kg).
-
Tissue Collection: At 24 hours post-LPS injection, euthanize the animals under deep anesthesia.
-
For biochemical analysis, rapidly dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C.
-
For immunohistochemistry, perfuse the animals transcardially with saline followed by 4% paraformaldehyde. Post-fix the brains and process for sectioning.
-
-
Biochemical Analysis:
-
Homogenize the brain tissue.
-
Measure the levels of TNF-α, IL-6, PGE2, and LTB4 in the brain homogenates using specific ELISA kits.
-
-
Immunohistochemistry:
-
Stain brain sections for Iba1 to assess microglial activation.
-
Quantify the number and morphology of Iba1-positive cells.
-
-
Data Analysis:
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.
-
Figure 3: In vivo experimental workflow for assessing this compound in a rat model.
Conclusion
This compound serves as a powerful pharmacological tool for investigating the roles of the cyclooxygenase and lipoxygenase pathways in neuroinflammation. The provided protocols offer a framework for researchers to study its effects in both cellular and animal models. By inhibiting the production of key inflammatory mediators, this compound can help elucidate the complex mechanisms underlying neuroinflammatory processes and aid in the development of novel therapeutic strategies for neurological disorders.
References
- 1. Inhibition of arachidonic acid cyclo-oxygenase and lipoxygenase activities of leukocytes by indomethacin and compound BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of BW755C, a potent inhibitor of lipoxygenase and cyclo-oxygenase, with mitochondrial cytochrome oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Attenuation of postischemic brain hypoperfusion and reperfusion injury by the cyclooxygenase-lipoxygenase inhibitor BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipoxygenase and cyclooxygenase blockade by this compound enhances pulmonary hypoxic vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of leucotriene B4 synthesis by this compound does not reduce polymorphonuclear leucocyte (PMNL) accumulation induced by monosodium urate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of BW755C and other anti-inflammatory drugs on eicosanoid concentrations and leukocyte accumulation in experimentally-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BW755C, a dual lipoxygenase/cyclooxygenase inhibitor, reduces mural platelet and neutrophil deposition and vasoconstriction after angioplasty injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BW 755C in Zymosan-Induced Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan, a polysaccharide derived from the cell wall of Saccharomyces cerevisiae, is a potent inflammatory agent widely used to induce experimental arthritis in animal models. This model of arthritis is characterized by an acute inflammatory response, including joint swelling, leukocyte infiltration, and the production of various inflammatory mediators. The inflammatory cascade triggered by zymosan involves the activation of pathways mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the synthesis of prostaglandins and leukotrienes, respectively.
BW 755C (3-amino-1-(m-(trifluoromethyl)phenyl)-2-pyrazoline) is a well-characterized anti-inflammatory compound that acts as a dual inhibitor of both the COX and LOX pathways.[1] This dual inhibition makes it a valuable tool for investigating the roles of prostaglandins and leukotrienes in the pathogenesis of inflammatory arthritis. These application notes provide an overview of the use of this compound in zymosan-induced arthritis models, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action of this compound in Zymosan-Induced Inflammation
Zymosan initiates an inflammatory response by activating immune cells, primarily macrophages and neutrophils. This activation leads to the release of arachidonic acid from cell membranes, which is then metabolized by COX and LOX enzymes.
-
Cyclooxygenase (COX) Pathway: Metabolizes arachidonic acid to prostaglandins (e.g., PGE2), which are potent mediators of vasodilation, pain, and fever.
-
Lipoxygenase (LOX) Pathway: Metabolizes arachidonic acid to leukotrienes (e.g., LTB4), which are powerful chemoattractants for leukocytes, promoting their infiltration into the inflamed joint.
This compound exerts its anti-inflammatory effects by inhibiting both of these pathways, thereby reducing the production of both prostaglandins and leukotrienes. This dual action contrasts with traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which selectively inhibit the COX pathway.[1]
Data Presentation
Table 1: Effect of this compound on Paw Edema in Zymosan-Induced Inflammation in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 4 hours (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.2 ± 0.1 | 0% |
| This compound | 10 | 0.8 ± 0.08 | 33% |
| This compound | 30 | 0.5 ± 0.06 | 58% |
| This compound | 100 | 0.3 ± 0.04 | 75% |
| Indomethacin (for comparison) | 5 | 0.6 ± 0.07 | 50% |
This table is illustrative and compiled based on the described effects of this compound in zymosan-induced paw edema models.[3]
Table 2: Effect of this compound on Leukocyte Infiltration in Zymosan-Induced Inflammation
| Treatment Group | Dose (mg/kg) | Total Leukocyte Count in Exudate (x 10^6 cells/mL) (Mean ± SEM) | % Inhibition of Leukocyte Infiltration |
| Vehicle Control | - | 15.2 ± 1.5 | 0% |
| This compound | 10 | 10.1 ± 1.2 | 33.6% |
| This compound | 30 | 6.5 ± 0.8 | 57.2% |
| This compound | 100 | 3.8 ± 0.5 | 75.0% |
This table is illustrative and based on the known effects of this compound on leukocyte migration in inflammatory models.
Table 3: Effect of this compound on Prostaglandin and Leukotriene Levels in Zymosan-Stimulated Macrophages
| Treatment | Concentration (µM) | PGE2 Production (ng/mL) (Mean ± SEM) | LTB4 Production (ng/mL) (Mean ± SEM) |
| Control (Zymosan only) | - | 12.5 ± 1.1 | 8.2 ± 0.7 |
| This compound | 1 | 8.3 ± 0.9 | 5.1 ± 0.5 |
| This compound | 10 | 4.1 ± 0.5 | 2.3 ± 0.3 |
| This compound | 100 | 1.5 ± 0.2 | 0.8 ± 0.1 |
This table is illustrative and based on the described inhibitory effects of this compound on eicosanoid synthesis.
Experimental Protocols
Zymosan-Induced Arthritis in Rodents
This protocol describes the induction of acute arthritis in the knee joint of a rat or mouse using zymosan.
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane)
-
Insulin syringes with 29-30 gauge needles
-
Calipers or plethysmometer for measuring joint swelling
-
This compound
-
Vehicle for this compound (e.g., saline, carboxymethyl cellulose)
Procedure:
-
Preparation of Zymosan Suspension:
-
Suspend zymosan A in sterile saline at a concentration of 10-30 mg/mL.
-
Boil the suspension for 30 minutes to ensure sterility and uniform particle suspension.
-
Vortex the suspension thoroughly before each injection to ensure homogeneity.
-
-
Animal Handling and Anesthesia:
-
Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Anesthetize the animals using a suitable anesthetic agent (e.g., isoflurane inhalation).
-
-
Induction of Arthritis:
-
Clean the injection site (knee joint) with 70% ethanol.
-
Intra-articularly inject 10-50 µL of the zymosan suspension into the knee joint cavity. The contralateral knee can be injected with sterile saline as a control.
-
-
Drug Administration:
-
Administer this compound (at desired doses, e.g., 10-100 mg/kg) or vehicle to the animals, typically via intraperitoneal or oral route, at a specified time before or after zymosan injection.
-
-
Assessment of Arthritis:
-
Joint Swelling: Measure the anteroposterior and mediolateral diameter of the knee joint using calipers at various time points (e.g., 4, 8, 24, 48 hours) after zymosan injection. The increase in joint diameter is an indicator of edema.
-
Leukocyte Infiltration: At the end of the experiment, euthanize the animals and collect the synovial fluid by washing the joint cavity with a small volume of saline containing EDTA. Perform a total and differential leukocyte count using a hemocytometer or an automated cell counter.
-
Histopathology: Dissect the knee joints, fix them in 10% buffered formalin, decalcify, and embed in paraffin. Section the joints and stain with hematoxylin and eosin (H&E) to assess synovial inflammation, cellular infiltration, and cartilage damage.
-
Mediator Analysis: Synovial fluid or tissue homogenates can be analyzed for levels of prostaglandins and leukotrienes using ELISA or mass spectrometry.
-
Visualizations
Signaling Pathway of Zymosan-Induced Inflammation and Inhibition by this compound
Caption: Zymosan-induced inflammatory pathway and its inhibition by this compound.
Experimental Workflow for Evaluating this compound in Zymosan-Induced Arthritis
Caption: Experimental workflow for assessing this compound efficacy.
Logical Relationship of Key Inflammatory Components
Caption: Key components in zymosan-induced inflammation.
References
- 1. Inhibition of tissue damage by the arachidonate lipoxygenase inhibitor BW755C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of zymosan-induced arthritis in the rat: effects on joint inflammation and cartilage metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BW 755C Treatment in a Murine Model of Colitis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The arachidonic acid cascade, which produces pro-inflammatory mediators via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, is significantly implicated in the pathogenesis of IBD. BW 755C (3-amino-1-[m-(trifluoromethyl)phenyl]-2-pyrazoline) is a well-characterized dual inhibitor of both COX and LOX pathways.[1] This dual inhibition presents a compelling therapeutic strategy for mitigating the multifaceted inflammatory environment of colitis.
These application notes provide a detailed framework for evaluating the therapeutic potential of this compound in a dextran sulfate sodium (DSS)-induced murine model of colitis. The provided protocols and data presentation formats are intended to guide researchers in designing and executing experiments to assess the efficacy of this compound in this preclinical model.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of both cyclooxygenases (COX-1 and COX-2) and lipoxygenases (primarily 5-LOX). This dual action blocks the synthesis of two major classes of pro-inflammatory eicosanoids: prostaglandins (PGs) and leukotrienes (LTs). In the context of colitis, elevated levels of PGs and LTs contribute to mucosal damage, edema, and infiltration of inflammatory cells. By simultaneously targeting both pathways, this compound is hypothesized to offer a broader anti-inflammatory effect compared to selective COX or LOX inhibitors.
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS-induced colitis model is a widely used and reproducible method for inducing acute and chronic colonic inflammation in mice, sharing many pathological features with human ulcerative colitis.[2][3]
Materials:
-
8-12 week old C57BL/6 mice
-
Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)
-
Sterile, autoclaved drinking water
-
Animal balance
-
Standard mouse chow
Procedure:
-
Acclimation: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Baseline Measurements: Record the initial body weight of each mouse.
-
Induction of Acute Colitis: Prepare a 2.5-3.0% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the DSS batch and mouse strain and should be determined empirically.[2] Administer the DSS solution as the sole source of drinking water for 5-7 consecutive days. Control mice receive regular sterile drinking water.
-
Monitoring: Monitor the mice daily for body weight changes, stool consistency, and the presence of blood in the feces. These parameters are used to calculate the Disease Activity Index (DAI).
This compound Treatment Protocol
Note: The optimal dosage and administration route for this compound in a murine colitis model have not been definitively established in the reviewed literature. The following protocol is a suggested starting point based on dosages used in other inflammatory models and should be optimized.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Gavage needles or appropriate equipment for the chosen administration route
Procedure:
-
Preparation of this compound: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Treatment Groups:
-
Group 1: Control: Healthy mice receiving vehicle.
-
Group 2: DSS + Vehicle: Mice with DSS-induced colitis receiving vehicle.
-
Group 3: DSS + this compound (Low Dose): Mice with DSS-induced colitis receiving a low dose of this compound (e.g., 10 mg/kg).
-
Group 4: DSS + this compound (High Dose): Mice with DSS-induced colitis receiving a high dose of this compound (e.g., 50 mg/kg).
-
-
Administration: Administer this compound or vehicle daily, starting on the first day of DSS administration (prophylactic) or after the onset of clinical signs (therapeutic). The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent throughout the study.
-
Euthanasia and Sample Collection: At the end of the treatment period (e.g., day 7), euthanize the mice. Collect colon tissue for histological analysis and measurement of cytokine levels.
References
Application Notes and Protocols for BW 755C in Traumatic Brain Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic Brain Injury (TBI) initiates a complex cascade of secondary injury mechanisms, including neuroinflammation, oxidative stress, and excitotoxicity, which contribute significantly to neuronal damage and long-term neurological deficits. A key pathway implicated in the post-TBI inflammatory response is the arachidonic acid cascade. The dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitor, BW 755C, presents a valuable pharmacological tool to investigate the roles of prostaglandins and leukotrienes in the pathophysiology of TBI. By inhibiting both major branches of the arachidonic acid cascade, this compound allows for a broad blockade of pro-inflammatory eicosanoid production. These application notes provide an overview of the use of this compound in experimental TBI models, including its mechanism of action, representative experimental protocols, and expected outcomes.
Mechanism of Action
This compound, chemically known as 3-amino-1-(m-(trifluoromethyl)phenyl)-2-pyrazoline, is a non-steroidal anti-inflammatory agent that acts as a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] In the context of TBI, the initial mechanical injury leads to the activation of phospholipases, which release arachidonic acid from cell membranes. Arachidonic acid is then metabolized by COX enzymes to produce prostaglandins and thromboxanes, and by LOX enzymes to generate leukotrienes. These lipid mediators are potent drivers of inflammation, contributing to vasogenic edema, leukocyte infiltration, and neuronal cell death.[2][3][4] By inhibiting both COX and LOX, this compound can theoretically attenuate the production of a wide array of pro-inflammatory eicosanoids, thereby potentially reducing the secondary injury cascade following TBI.
Signaling Pathway of the Arachidonic Acid Cascade in TBI
Experimental Protocols
The following are representative protocols for the application of this compound in a rat model of traumatic brain injury. These protocols are based on methodologies reported in the literature for neurotrauma and cerebral ischemia studies and should be adapted and optimized for specific experimental questions.
Protocol 1: Fluid Percussion Injury (FPI) Model in Rats
This protocol describes the use of this compound in a lateral fluid percussion injury model, a commonly used model of TBI that produces a combination of focal and diffuse injury.
1. Animal Model and Injury Induction:
-
Species: Adult male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize the rat with isoflurane (4% for induction, 1-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
Surgical Procedure:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline scalp incision and expose the skull.
-
Perform a 4.8 mm craniotomy over the left parietal cortex, centered 2.0 mm posterior to bregma and 6.0 mm lateral to the midline, leaving the dura intact.
-
Securely affix a Luer-Lock needle hub to the craniotomy site with dental acrylic.
-
-
Injury Induction:
-
Connect the hub to a fluid percussion device.
-
Induce a moderate injury (e.g., 2.0-2.2 atm) by releasing a pendulum onto the piston of the device.
-
Immediately after the injury, remove the hub and suture the scalp incision.
-
2. This compound Administration:
-
Dosage and Formulation: Prepare a solution of this compound in physiological saline. A representative dosing regimen, adapted from cerebral ischemia studies, is an initial intravenous (i.v.) bolus of 10 mg/kg, followed by a 5 mg/kg i.v. dose 4 hours later.
-
Administration: Administer the first dose of this compound or vehicle (saline) intravenously via the tail vein at a predetermined time point post-TBI (e.g., 30 minutes, 1 hour, or 4 hours). The timing of administration is a critical variable to investigate the therapeutic window.
3. Outcome Measures:
-
Neurological Severity Score (NSS): Assess neurological deficits at 24, 48, and 72 hours post-TBI using a standardized NSS.
-
Brain Water Content (Edema): At the desired endpoint (e.g., 24 or 48 hours), euthanize the animals, remove the brains, and determine the wet weight/dry weight ratio of the injured and contralateral hemispheres to quantify cerebral edema.
-
Histopathology: Perfuse a subset of animals with 4% paraformaldehyde at the endpoint. Collect the brains for histological analysis, including lesion volume measurement (e.g., with TTC staining) and immunohistochemistry for markers of neuronal damage (e.g., Fluoro-Jade B), and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Biochemical Analysis: Collect brain tissue from the penumbra of the injury site to measure levels of prostaglandins (e.g., PGE₂) and leukotrienes (e.g., LTB₄) using ELISA or mass spectrometry to confirm the inhibitory effect of this compound. Thromboxane B2 levels can also be measured as an indicator of COX inhibition.[5]
Experimental Workflow for FPI Model and this compound Treatment
Quantitative Data Summary
The following tables summarize potential quantitative data that can be generated from studies using this compound in TBI models, based on findings from related neurotrauma research.
Table 1: Representative Dosing and Administration of this compound
| Parameter | Description |
| Drug | This compound |
| Animal Model | Rat (Sprague-Dawley) |
| Route of Administration | Intravenous (i.v.) |
| Dosage Regimen | 10 mg/kg bolus followed by 5 mg/kg |
| Vehicle | Physiological Saline |
| Timing of Administration | 30 minutes to 4 hours post-injury |
Table 2: Potential Quantitative Outcome Measures
| Outcome Measure | Vehicle Control (TBI) | This compound Treated (TBI) | Expected Effect of this compound |
| Neurological Severity Score (NSS) | High (e.g., 10-12) | Lower (e.g., 6-8) | Improvement in neurological function |
| Brain Water Content (%) | Increased (e.g., 82-84%) | Reduced (e.g., 80-81%) | Attenuation of cerebral edema |
| Lesion Volume (mm³) | Large (e.g., 30-40 mm³) | Smaller (e.g., 15-25 mm³) | Reduction in brain tissue damage |
| Prostaglandin E₂ (pg/mg tissue) | Elevated | Significantly Reduced | Inhibition of COX pathway |
| Leukotriene B₄ (pg/mg tissue) | Elevated | Significantly Reduced | Inhibition of LOX pathway |
| Thromboxane B₂ (pg/mg tissue) | Elevated | Significantly Reduced | Inhibition of COX pathway[5] |
Note: The values in Table 2 are hypothetical and for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
Conclusion
This compound serves as a critical tool for elucidating the contribution of the arachidonic acid cascade to the secondary injury mechanisms in TBI. By inhibiting both COX and LOX pathways, researchers can investigate the combined role of prostaglandins and leukotrienes in neuroinflammation, cerebral edema, and neuronal death. The provided protocols and expected outcomes offer a framework for designing and interpreting experiments aimed at understanding the pathophysiology of TBI and exploring the therapeutic potential of dual COX/LOX inhibition. Careful consideration of the timing of administration and the selection of appropriate outcome measures will be crucial for obtaining meaningful and translatable results.
References
- 1. Effects of the arachidonate lipoxygenase inhibitor BW755C on traumatic and peritumoural brain oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blocking leukotriene synthesis attenuates the pathophysiology of traumatic brain injury and associated cognitive deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Injury-Related Production of Cysteinyl Leukotrienes Contributes to Brain Damage following Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of phospholipases, cyclooxygenases, and lipoxygenases in cerebral ischemic/traumatic injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of BW755C, a mixed cyclo-oxygenase-lipoxygenase inhibitor, following traumatic spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays in the Presence of BW 755C
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW 755C, or 3-amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline, is a well-characterized dual inhibitor of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism. These pathways are pivotal in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting both COX and LOX enzymes, this compound presents a broad spectrum of anti-inflammatory effects and has been utilized in various research contexts to investigate the roles of these pathways in cellular processes, including cell viability, proliferation, and apoptosis.
These application notes provide detailed protocols for assessing cell viability in the presence of this compound using common colorimetric and fluorescence-based assays: MTT, Neutral Red, and Calcein-AM. Furthermore, this document summarizes the signaling pathways affected by this compound and offers guidance on data interpretation and presentation.
Mechanism of Action of this compound
This compound exerts its biological effects by inhibiting the enzymatic activity of both cyclooxygenases (COX-1 and COX-2) and lipoxygenases (e.g., 5-LOX, 12-LOX). This dual inhibition blocks the conversion of arachidonic acid into prostaglandins, thromboxanes, and leukotrienes, which are key signaling molecules in inflammation, pain, and cell growth. The inhibition of these pathways can lead to a reduction in cell proliferation and the induction of apoptosis in various cell types, particularly in cancer cells where these pathways are often upregulated.
Data Presentation: Effects of Dual COX/LOX Inhibitors on Cell Viability
The cytotoxic and anti-proliferative effects of dual COX/LOX inhibitors are typically quantified by determining the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce cell viability by 50%. These values are highly dependent on the cell line, incubation time, and the specific assay used. While specific IC50 values for this compound across a wide range of cell lines are not extensively documented in publicly available literature, the following table provides reference IC50 values for other dual COX-2/5-LOX inhibitors in various cancer cell lines, as determined by the MTT assay. Researchers should consider this data as a starting point for designing their own dose-response experiments with this compound.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Darbufelone | LoVo (Colon Cancer) | MTT | 24 | Dose-dependent decrease in viability |
| Chalcone Derivative C64 | RAW 264.7 (Macrophage) | MTT | - | 0.136 (for 5-LOX inhibition) |
| Indomethacin derivative | HCT 116 (Colon Cancer) | MTT | - | 22.99 - 51.66 |
| Flurbiprofen derivative | BxPC-3 (Pancreatic Cancer) | MTT | - | 8.63 - 41.20 |
| Diclofenac derivative | HT-29 (Colon Cancer) | MTT | - | 24.78 - 81.60 |
Note: The IC50 values for this compound should be empirically determined for each cell line and experimental condition.
Experimental Protocols
General Considerations for Cell Viability Assays with this compound:
-
Solvent Control: this compound is often dissolved in an organic solvent like DMSO. It is crucial to include a vehicle control (medium with the same concentration of the solvent) to account for any solvent-induced cytotoxicity.
-
Dose-Response and Time-Course: To accurately assess the effect of this compound, it is recommended to perform a dose-response experiment with a range of concentrations and a time-course experiment to determine the optimal incubation period.
-
Assay Interference: Be aware of potential interactions between this compound and the assay reagents. For instance, compounds that affect mitochondrial respiration might interfere with tetrazolium-based assays like MTT. It is advisable to run appropriate controls to check for such interference.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[1] The amount of formazan produced is proportional to the number of viable cells.[1]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
Neutral Red (NR) Uptake Assay
Principle: The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[3][4] The amount of dye incorporated is proportional to the number of viable cells.
Materials:
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 540 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
NR Incubation: After treatment, remove the medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the Neutral Red solution and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.
-
Dye Extraction: Add 150 µL of destain solution to each well and shake the plate for 10 minutes to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
Calcein-AM Assay
Principle: The Calcein-AM assay is a fluorescence-based method that assesses cell viability based on membrane integrity and esterase activity. Non-fluorescent and cell-permeable Calcein-AM is converted by intracellular esterases in viable cells into the intensely green fluorescent molecule calcein. Calcein is retained within cells that have intact membranes.
Materials:
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Assay buffer (e.g., PBS or HBSS)
-
96-well black, clear-bottom plates
-
Multichannel pipette
-
Fluorescence microplate reader (Excitation/Emission ~494/517 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol, using black-walled plates suitable for fluorescence measurements.
-
Preparation of Calcein-AM Working Solution: Dilute the Calcein-AM stock solution in assay buffer to a final working concentration (typically 1-5 µM).
-
Staining: Remove the treatment medium and wash the cells with assay buffer. Add 100 µL of the Calcein-AM working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate filters for calcein (Excitation ~494 nm, Emission ~517 nm).
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action.
Experimental Workflow for Cell Viability Assays
Caption: General workflow for cell viability assays.
Conclusion
The assessment of cell viability in the presence of this compound is a critical step in understanding its biological effects. The MTT, Neutral Red, and Calcein-AM assays provide robust and reliable methods for quantifying changes in cell viability. By following the detailed protocols and considering the specific characteristics of this compound as a dual COX/LOX inhibitor, researchers can generate accurate and reproducible data. The provided diagrams of the signaling pathway and experimental workflow serve as valuable visual aids for experimental design and data interpretation. It is imperative to empirically determine the optimal experimental conditions, including drug concentration and incubation time, for each specific cell type under investigation.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Frontiers | MitoTracker Deep Red (MTDR) Is a Metabolic Inhibitor for Targeting Mitochondria and Eradicating Cancer Stem Cells (CSCs), With Anti-Tumor and Anti-Metastatic Activity In Vivo [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of BW 755C in Studying Airway Hyperresponsiveness
For Researchers, Scientists, and Drug Development Professionals
Introduction
Airway hyperresponsiveness (AHR) is a key feature of asthma, characterized by an exaggerated bronchoconstrictor response to various stimuli. The study of AHR is crucial for understanding the pathophysiology of asthma and for the development of new therapeutic agents. BW 755C (3-amino-1-[m-(trifluoromethyl)phenyl]-2-pyrazoline) is a valuable pharmacological tool in this field of research due to its dual inhibitory action on the primary enzymes of the arachidonic acid cascade: cyclooxygenase (COX) and lipoxygenase (LOX). This document provides detailed application notes and experimental protocols for the use of this compound in preclinical studies of airway hyperresponsiveness.
Mechanism of Action
This compound is a non-steroidal anti-inflammatory drug that inhibits both the cyclooxygenase and lipoxygenase pathways of arachidonic acid metabolism. By blocking these two major enzymatic pathways, this compound effectively reduces the production of prostaglandins and leukotrienes, both of which are potent mediators of inflammation and bronchoconstriction. This dual-inhibition profile makes this compound a powerful tool to investigate the roles of these eicosanoids in the pathogenesis of airway hyperresponsiveness.
Data Presentation
In Vitro Enzyme Inhibition
| Enzyme Target | IC50 Value | Source |
| 5-Lipoxygenase (5-LO) | 5 µM | [1] |
| Cyclooxygenase-1 (COX-1) | 0.65 µg/mL | [1] |
| Cyclooxygenase-2 (COX-2) | 1.2 µg/mL | [1] |
In Vivo Efficacy in Animal Models
| Animal Model | Inducer of AHR | This compound Dose | Route of Administration | Key Findings | Reference |
| Dog | Ozone | 10 mg/kg | Intravenous | Markedly inhibited ozone-induced increase in airway responsiveness to acetylcholine. | [1][2] |
| Sheep | Acrolein Smoke | Not specified | Pretreatment | Delayed the rise in peak inspiratory pressure and prevented the fall in arterial PO2, the rise in lymph flow, and the rise in wet-to-dry weight ratio. | [3] |
| Pig | Arterial Injury | 10 mg/kg | Intravenous | Significantly attenuated the vasoconstrictive response at the site of endothelial injury. |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the arachidonic acid signaling cascade.
Caption: Mechanism of action of this compound.
Experimental Protocols
Ozone-Induced Airway Hyperresponsiveness in a Canine Model
This protocol is based on the methodology described by Fabbri et al. (1985).[1][2]
1. Animal Model:
-
Adult mongrel dogs.
-
Animals should be healthy and free of respiratory disease.
2. Measurement of Airway Responsiveness:
-
Anesthetize the dogs (e.g., with sodium pentobarbital).
-
Intubate with a cuffed endotracheal tube.
-
Mechanically ventilate the animals.
-
Measure pulmonary resistance (RL) and dynamic lung compliance (Cdyn) using a pneumotachograph and esophageal balloon catheter.
-
Generate a baseline dose-response curve to inhaled acetylcholine (ACh). Administer increasing concentrations of ACh aerosol (e.g., 0.025, 0.25, 2.5, and 25 mg/mL) for a fixed duration (e.g., 2 minutes) at each concentration.
-
Record RL and Cdyn after each ACh concentration.
3. Ozone Exposure:
-
Place the conscious dogs in an exposure chamber.
-
Expose them to ozone at a concentration of 3.0 ppm for 2 hours.
-
Ensure adequate air circulation and monitoring of ozone concentration within the chamber.
4. This compound Administration:
-
Prepare a solution of this compound for intravenous administration.
-
Administer this compound at a dose of 10 mg/kg intravenously.
-
The timing of administration should be determined by the study design (e.g., before or after ozone exposure).
5. Post-Ozone Airway Responsiveness Measurement:
-
At a defined time point after ozone exposure (e.g., 1 hour), re-anesthetize the dogs and repeat the measurement of airway responsiveness to acetylcholine as described in step 2.
6. Data Analysis:
-
Calculate the provocative concentration of acetylcholine that causes a predefined increase in pulmonary resistance (e.g., PC100 or the concentration causing a 100% increase from baseline).
-
Compare the PC100 values before and after ozone exposure in both placebo- and this compound-treated groups.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the effect of this compound.
Experimental Workflow
Caption: Experimental workflow for studying this compound.
Bronchoalveolar Lavage (BAL) for Cellular Analysis
1. Procedure:
-
Following the final airway responsiveness measurement, while the animal is still anesthetized, perform a bronchoalveolar lavage.
-
Wedge a fiberoptic bronchoscope into a subsegmental bronchus.
-
Instill a sterile, buffered saline solution (e.g., 3 x 50 mL aliquots) into the selected airway segment.
-
Gently aspirate the fluid after each instillation.
-
Pool the recovered fluid.
2. Cell Counting and Differential:
-
Determine the total cell count in the BAL fluid (BALF) using a hemocytometer.
-
Prepare cytospin slides of the BALF.
-
Stain the slides with a differential stain (e.g., Wright-Giemsa).
-
Perform a differential cell count by identifying and counting at least 400 cells under a light microscope.
-
Calculate the absolute number of each cell type (macrophages, neutrophils, eosinophils, lymphocytes).
3. Analysis of Inflammatory Mediators:
-
Centrifuge the BALF to pellet the cells.
-
Store the supernatant at -80°C for later analysis.
-
Measure the levels of prostaglandins (e.g., PGE2, PGD2) and leukotrienes (e.g., LTB4, LTC4/D4/E4) in the supernatant using enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
Logical Relationship
Caption: Role of this compound in AHR.
Conclusion
This compound is a potent pharmacological tool for investigating the role of arachidonic acid metabolites in the pathophysiology of airway hyperresponsiveness. Its ability to inhibit both cyclooxygenase and lipoxygenase pathways allows for a comprehensive assessment of the contribution of prostaglandins and leukotrienes to airway inflammation and bronchoconstriction in various preclinical models. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their studies of respiratory diseases.
References
- 1. An anti-inflammatory drug (BW755C) inhibits airway hyperresponsiveness induced by ozone in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An anti-inflammatory drug (BW755C) inhibits airway... [experts.mcmaster.ca]
- 3. Cyclooxygenase and lipoxygenase inhibition by BW-755C reduces acrolein smoke-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Platelet Aggregation with BW 755C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical physiological process in hemostasis and a key pathological event in thrombosis. The aggregation process is initiated by various agonists that trigger a cascade of intracellular signaling events, leading to platelet activation, shape change, and the formation of a platelet plug. A central pathway in platelet activation is the metabolism of arachidonic acid (AA) by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The products of these pathways, including thromboxanes and leukotrienes, are potent mediators of platelet aggregation.
BW 755C (3-amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline) is a well-characterized dual inhibitor of both the COX and LOX pathways. This property makes it a valuable tool for investigating the roles of these pathways in platelet aggregation and for screening potential anti-platelet therapeutics. By inhibiting both pathways, this compound allows for the dissection of the relative contributions of COX and LOX metabolites to platelet function.
These application notes provide a comprehensive guide to using this compound in in vitro platelet aggregation studies. Detailed protocols for platelet isolation, aggregation assays using light transmission aggregometry (LTA), and data interpretation are provided.
Mechanism of Action of this compound in Platelets
This compound exerts its inhibitory effect on platelet aggregation primarily by blocking the enzymatic activity of both cyclooxygenase (COX) and lipoxygenase (LOX). This dual inhibition prevents the conversion of arachidonic acid into pro-aggregatory molecules.
-
Cyclooxygenase (COX) Inhibition: this compound inhibits COX-1, the predominant isoform in platelets, thereby blocking the synthesis of prostaglandin H2 (PGH2), the precursor for thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and a strong agonist for platelet aggregation.
-
Lipoxygenase (LOX) Inhibition: this compound also inhibits 12-lipoxygenase (12-LOX) in platelets, preventing the formation of 12-hydroperoxyeicosatetraenoic acid (12-HPETE) and its subsequent reduction to 12-hydroxyeicosatetraenoic acid (12-HETE). While the precise role of 12-HETE in platelet aggregation is complex and not fully elucidated, it is known to be involved in signaling pathways that can modulate platelet function.
By simultaneously blocking both pathways, this compound allows researchers to investigate platelet function in the absence of the major eicosanoid signaling molecules.
Data Presentation
The following tables summarize the quantitative effects of this compound on platelet function and arachidonic acid metabolism.
| Parameter | Agonist | Species | Concentration of this compound | Observed Effect |
| Platelet Aggregation | ||||
| Mural Platelet Deposition | Injury | Pig | 10 mg/kg i.v. | Significantly reduced platelet deposition by over 50%[1]. |
| Arachidonic Acid Metabolism | ||||
| Free Arachidonic Acid | Thrombin | Human | 100 µM | In thrombin-stimulated platelets, this compound treatment led to a significant accumulation of free arachidonic acid, indicating a blockage of its downstream metabolism via COX and LOX pathways[2]. |
| Thromboxane B2 (TXB2) | Collagen | Rat | High doses | At higher doses, this compound inhibited collagen-induced platelet aggregation and reduced plasma levels of TXB2. Conversely, low doses of this compound were found to increase TXB2 levels[3]. |
| 12-HETE Formation | Thrombin | Human | Concentration-dependent | Studies on the effect of various inhibitors on arachidonic acid metabolism show that dual inhibitors like this compound are expected to block the formation of 12-HETE in a concentration-dependent manner[4][5]. |
Experimental Protocols
I. Preparation of Human Washed Platelets
This protocol describes the isolation of washed platelets from human whole blood, a crucial step for in vitro aggregation studies.
Materials:
-
Human whole blood collected in Acid-Citrate-Dextrose (ACD) tubes (e.g., 85 mM trisodium citrate, 71 mM citric acid, 111 mM glucose).
-
Tyrode's Buffer (pH 7.4): 137 mM NaCl, 2.7 mM KCl, 12 mM NaHCO₃, 0.4 mM NaH₂PO₄, 1 mM MgCl₂, 5.5 mM glucose, 2 mM CaCl₂.
-
Prostaglandin E1 (PGE1) stock solution (1 µg/mL in ethanol).
-
Apyrase (Grade VII, from potato).
-
Bovine Serum Albumin (BSA).
-
Centrifuge with a swinging bucket rotor.
-
Plastic or siliconized glassware to prevent platelet activation.
Procedure:
-
Blood Collection: Collect human venous blood into ACD tubes. Mix gently by inversion.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off.
-
Carefully collect the upper platelet-rich plasma (PRP) layer using a plastic pipette, avoiding the buffy coat.
-
-
Acidification of PRP:
-
To the collected PRP, add PGE1 to a final concentration of 1 µM.
-
Add ACD solution to lower the pH to 6.5. This helps to prevent platelet activation during subsequent centrifugation steps.
-
-
Pelleting the Platelets:
-
Centrifuge the acidified PRP at 800 x g for 10 minutes at room temperature.
-
Discard the supernatant (platelet-poor plasma, PPP).
-
-
Washing the Platelets:
-
Gently resuspend the platelet pellet in Tyrode's Buffer (pH 7.4) containing 0.1% BSA and 0.02 U/mL apyrase. The volume should be approximately half of the original PRP volume.
-
Repeat the centrifugation at 800 x g for 10 minutes.
-
Discard the supernatant.
-
-
Final Resuspension:
-
Gently resuspend the final platelet pellet in Tyrode's Buffer (pH 7.4) without apyrase.
-
Count the platelets using a hematocytometer or an automated cell counter.
-
Adjust the platelet concentration to the desired level for the aggregation assay (typically 2.5 - 3.0 x 10⁸ platelets/mL).
-
Allow the washed platelets to rest at 37°C for at least 30 minutes before use.
-
II. Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the procedure for measuring platelet aggregation in response to various agonists in the presence or absence of this compound.
Materials:
-
Washed human platelets (prepared as in Protocol I).
-
Platelet agonists:
-
Collagen (e.g., 1-5 µg/mL final concentration)
-
Adenosine Diphosphate (ADP) (e.g., 5-20 µM final concentration)
-
Thrombin (e.g., 0.1-0.5 U/mL final concentration)
-
Arachidonic Acid (AA) (e.g., 0.5-1 mM final concentration)
-
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol). The final solvent concentration in the assay should be minimal (typically ≤ 0.1%) and a vehicle control should always be included.
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Platelet-Poor Plasma (PPP) for blanking the aggregometer (can be obtained from the high-speed centrifugation step during platelet preparation).
Procedure:
-
Instrument Setup:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Set the stirring speed (typically 900-1200 rpm).
-
-
Blanking:
-
Pipette an appropriate volume of PPP into a cuvette and place it in the reference well of the aggregometer. Set this as 100% light transmission (or 0% aggregation).
-
-
Sample Preparation:
-
Pipette the same volume of the washed platelet suspension into a cuvette containing a stir bar. Place it in the sample well and allow it to equilibrate to 37°C for a few minutes. This will be your baseline (0% light transmission or 100% aggregation).
-
-
Inhibitor Incubation:
-
Add the desired concentration of this compound or vehicle control to the platelet suspension in the cuvette.
-
Incubate for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring.
-
-
Initiating Aggregation:
-
Add the platelet agonist to the cuvette to initiate aggregation.
-
Record the change in light transmission over time (typically for 5-10 minutes).
-
-
Data Analysis:
-
The aggregometer software will generate aggregation curves.
-
The maximum percentage of aggregation is determined from the curve.
-
To determine the IC50 value of this compound, perform a dose-response curve with varying concentrations of the inhibitor and calculate the concentration that causes 50% inhibition of the maximal aggregation response.
-
Visualizations
Signaling Pathway of Platelet Aggregation and Inhibition by this compound
Caption: Signaling pathway of platelet aggregation and the inhibitory points of this compound.
Experimental Workflow for Investigating Platelet Aggregation with this compound
Caption: Experimental workflow for studying the effect of this compound on platelet aggregation.
References
- 1. BW755C, a dual lipoxygenase/cyclooxygenase inhibitor, reduces mural platelet and neutrophil deposition and vasoconstriction after angioplasty injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of arachidonic acid liberation in thrombin-stimulated human platelets. Use of agents that inhibit both the cyclooxygenase and lipoxygenase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of arachidonic acid metabolism on intravascular platelet aggregation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelets induce free and phospholipid-esterified 12-hydroxyeicosatetraenoic acid generation in colon cancer cells by delivering 12-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effects of indomethacin, acetylenic acids, 15-HETE, nordihydroguaiaretic acid and BW755C on the metabolism of arachidonic acid in human leukocytes and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to BW 755C Solubility and Handling
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing BW 755C. Find answers to frequently asked questions, troubleshoot common solubility challenges, and access detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound, chemically known as 4,5-dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine, is a well-established dual inhibitor of the 5-lipoxygenase (5-LO) and cyclooxygenase (COX) enzymes.[1] These enzymes are critical in the arachidonic acid metabolic pathway, which is responsible for the production of pro-inflammatory mediators. By inhibiting both 5-LO and COX (including COX-1 and COX-2 isoforms), this compound effectively reduces inflammation.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is a crystalline solid with good solubility in several organic solvents.[1] Quantitative solubility is reported as 25 mg/mL in dimethylformamide (DMF), 30 mg/mL in dimethyl sulfoxide (DMSO), and 30 mg/mL in ethanol.[1] Its solubility is significantly lower in aqueous solutions, at 0.5 mg/mL in a 1:1 mixture of Ethanol and Phosphate-Buffered Saline (PBS) at pH 7.2.[1]
Q3: How should I prepare a stock solution of this compound?
A3: For optimal results, prepare a concentrated stock solution of this compound in a high-purity, anhydrous organic solvent like DMSO.[1] A stock concentration of 10 mM in DMSO is a common starting point. To ensure complete dissolution, gentle warming up to 37°C, vortexing, or brief sonication can be employed.
Q4: What are the proper storage conditions for this compound stock solutions?
A4: Store stock solutions of this compound at -20°C.[1] The compound is reported to be stable for at least four years under these conditions.[1] To maintain the integrity of the stock and avoid issues from repeated freeze-thaw cycles, it is best practice to aliquot the solution into smaller, single-use volumes.
Q5: I'm observing precipitation when diluting my this compound stock solution into aqueous media. How can I prevent this?
A5: This is a frequent challenge with hydrophobic compounds like this compound. The significant drop in solubility when moving from an organic solvent to an aqueous environment is the primary cause. Here are some effective strategies to prevent precipitation:
-
Pre-warm your media: Always add the this compound stock solution to pre-warmed (37°C) cell culture medium or buffer while gently mixing. Cold media can induce thermal shock, causing the compound to precipitate.
-
Employ gradual dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the stock into a smaller volume of the aqueous medium, confirm it is dissolved, and then add this intermediate solution to your final volume.
-
Optimize final solvent concentration: While minimizing solvent concentration is crucial to avoid cellular toxicity, a slight increase may be necessary to maintain solubility. Determine the maximum tolerated solvent concentration for your specific cell line and adjust your dilutions accordingly.
-
Consider sonication: For slight haziness or fine precipitates, a brief sonication in a water bath can help redissolve the compound. Use this technique judiciously, as prolonged sonication can potentially degrade components in the media.
-
Utilize a carrier protein: In some instances, incorporating a carrier protein such as bovine serum albumin (BSA) into the final medium can enhance the solubility of hydrophobic compounds.
Troubleshooting Guide: Resolving this compound Solubility Issues
This guide offers a systematic approach to address common solubility problems encountered during experimental use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution into aqueous buffer or media. | Rapid shift in solvent polarity from the concentrated stock. | Add the stock solution drop-wise into pre-warmed (37°C) aqueous medium with continuous gentle mixing. Avoid adding the aqueous solution directly to the stock vial. |
| Stock solution is overly concentrated. | Try preparing a less concentrated stock solution (e.g., 1-10 mM) in anhydrous DMSO. This will necessitate a larger volume for your final dilution, so verify the final DMSO concentration is acceptable for your experimental system. | |
| The aqueous medium is at a low temperature. | Ensure your aqueous medium is pre-warmed to 37°C before adding the stock solution to prevent precipitation due to temperature shock. | |
| The final solution appears hazy or cloudy without visible particles. | Formation of fine, dispersed micro-precipitates. | A brief sonication in a water bath may clarify the solution. If cloudiness persists, filtration through a 0.22 µm filter is an option, but be aware this may reduce the final concentration of the dissolved compound. |
| The compound precipitates from the solution over time. | The final concentration exceeds the solubility limit in the aqueous medium. | Consider reducing the final working concentration of this compound. |
| Instability of the compound in the aqueous environment. | Always prepare fresh working solutions immediately prior to use. Avoid long-term storage of diluted aqueous solutions of this compound. | |
| Interactions with components in the media. | When using complex media, simplifying the buffer for initial tests can help identify any components that may be affecting solubility. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMF | 25 mg/mL | [1] |
| DMSO | 30 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
Table 2: IC₅₀ Values for this compound
| Target Enzyme | IC₅₀ | Reference |
| 5-Lipoxygenase (5-LO) | 0.75 µM | [1][2] |
| Cyclooxygenase-1 (COX-1) | 0.65 µg/mL | [1][2] |
| Cyclooxygenase-2 (COX-2) | 1.2 µg/mL | [1][2] |
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid, Formula Weight: 229.2 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity
-
Sterile, amber glass or polypropylene vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL of a 10 mM solution, 2.292 mg of this compound is needed.
-
Accurately weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the mixture thoroughly until the solid is completely dissolved. If needed, assist dissolution by gentle warming to 37°C or brief sonication. A clear solution with no visible particulates should be obtained.
-
Aliquot the stock solution into single-use volumes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile dilution tubes
-
Vortex mixer or sterile pipette
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Ensure your cell culture medium is pre-warmed to 37°C.
-
Calculate the volume of stock solution required to achieve your desired final concentration. Confirm that the final DMSO concentration will be non-toxic to your cells (generally ≤ 0.1%).
-
Dilution Technique: a. In a sterile tube, add the calculated volume of the this compound stock solution. b. While gently mixing, slowly add the pre-warmed cell culture medium to the stock solution. c. Continue to mix gently until the solution is homogeneous.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution in your experiments immediately.
Visualizations
Caption: this compound inhibits both the COX and 5-LOX pathways.
Caption: Workflow for troubleshooting this compound solubility issues.
References
Potential off-target effects of BW 755C at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of BW 755C, with a particular focus on potential off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as 3-amino-1-[3-(trifluoromethyl)phenyl]-2-pyrazoline, is a well-characterized dual inhibitor of both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism.[1][2][3] This dual inhibition allows it to block the synthesis of both prostaglandins and leukotrienes, key mediators of inflammation and pain.[4]
Q2: At what concentrations is this compound typically effective for COX and LOX inhibition?
The effective inhibitory concentrations (IC50) of this compound for its primary targets are summarized in the table below. It is important to note that these values can vary depending on the specific experimental conditions.
On-Target Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Source |
| 5-Lipoxygenase (5-LO) | 0.75 µM | [5] |
| Cyclooxygenase-1 (COX-1) | 0.65 µg/mL | [5] |
| Cyclooxygenase-2 (COX-2) | 1.2 µg/mL | [5] |
Q3: I am observing unexpected effects in my cell-based assays at high concentrations of this compound. What could be the cause?
High concentrations of this compound may lead to off-target effects unrelated to its COX/LOX inhibitory activity. One significant off-target interaction that has been identified is with the mitochondrial respiratory chain, specifically cytochrome oxidase (Complex IV).[6] This interaction can lead to altered mitochondrial function and may contribute to cytotoxicity.
Q4: What are the signs of mitochondrial off-target effects?
If this compound is affecting mitochondrial function in your experiments, you might observe:
-
A decrease in cell viability and proliferation, which can be assessed using an MTT or similar viability assay.[7][8][9]
-
Changes in cellular respiration or oxygen consumption. It has been reported that this compound can accelerate oxygen uptake by mitochondria in the absence of a respiratory chain substrate.[6]
-
Alterations in mitochondrial membrane potential.
Q5: How can I differentiate between on-target and off-target effects?
To determine if your observed effects are due to COX/LOX inhibition or an off-target mechanism, consider the following troubleshooting steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve for this compound in your assay. If the unexpected effects only occur at concentrations significantly higher than the IC50 values for COX/LOX inhibition, they are more likely to be off-target.
-
Use of Selective Inhibitors: Compare the effects of this compound with those of selective COX-1, COX-2, and 5-LOX inhibitors. If the selective inhibitors do not reproduce the observed phenotype, it suggests an off-target mechanism for this compound.
-
Mitochondrial Function Assays: Directly assess mitochondrial health in the presence of high concentrations of this compound using assays for mitochondrial respiration, membrane potential, or ATP production.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Proliferation
Possible Cause: At high concentrations, this compound may induce cytotoxicity through off-target effects on mitochondria.[6]
Troubleshooting Steps:
-
Confirm with a Cell Viability Assay: Use a standard cell viability assay, such as the MTT assay, to quantify the cytotoxic effect.
-
Determine the Cytotoxic Concentration Range: Perform a dose-response experiment to identify the concentration at which this compound significantly reduces cell viability.
-
Investigate Mitochondrial Involvement:
-
Measure mitochondrial respiratory activity using a cytochrome c oxidase assay.
-
Assess changes in mitochondrial membrane potential using a fluorescent probe (e.g., JC-1, TMRE).
-
-
Compare with On-Target Inhibition: Correlate the cytotoxic concentrations with the known IC50 values for COX/LOX inhibition. If cytotoxicity occurs at much higher concentrations, it is likely an off-target effect.
Issue 2: Inconsistent or Unexplained Experimental Results
Possible Cause: The observed effects may be a combination of on-target COX/LOX inhibition and off-target mitochondrial effects, leading to complex biological responses.
Troubleshooting Steps:
-
Review Experimental Concentration: Ensure that the concentration of this compound used is appropriate for selectively inhibiting COX and LOX without engaging off-target effects. Refer to the IC50 table above.
-
Include Proper Controls:
-
Vehicle Control: To control for the effects of the solvent used to dissolve this compound.
-
Selective Inhibitor Controls: To isolate the effects of inhibiting each pathway individually.
-
-
Visualize the Potential Pathways: Use the signaling pathway diagrams below to conceptualize the potential interplay between on-target and off-target effects.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures for assessing cell viability.[7][8][9]
Materials:
-
Cells in culture
-
96-well microplate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cyclooxygenase (COX) Activity Assay (Fluorometric)
This protocol provides a general method for measuring COX activity.[10]
Materials:
-
Cell or tissue lysate
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Selective COX-1 and COX-2 inhibitors (for differentiating isoform activity)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare cell or tissue lysates according to standard protocols.
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
For measuring total COX activity, add the sample to the reaction mix. To differentiate between COX-1 and COX-2 activity, pre-incubate the sample with a selective inhibitor before adding it to the reaction mix.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence at an excitation/emission of ~535/587 nm in a kinetic mode.
-
Calculate the COX activity based on the rate of increase in fluorescence.
Lipoxygenase (LOX) Activity Assay
This protocol is based on the spectrophotometric detection of hydroperoxide formation.[11]
Materials:
-
Enzyme sample (e.g., cell lysate)
-
Phosphate buffer (pH 6.0)
-
Sodium linoleate (substrate) solution
-
Spectrophotometer
Procedure:
-
Prepare the sodium linoleate substrate solution.
-
In a cuvette, mix the phosphate buffer and the enzyme sample.
-
Initiate the reaction by adding the sodium linoleate solution.
-
Immediately measure the increase in absorbance at 234 nm over time. The rate of increase in absorbance is proportional to the LOX activity.
Cytochrome C Oxidase Activity Assay
This colorimetric assay measures the oxidation of reduced cytochrome c.[12][13]
Materials:
-
Isolated mitochondria or cell lysate
-
Assay Buffer
-
Reduced cytochrome c solution
-
Spectrophotometer
Procedure:
-
Prepare the reduced cytochrome c substrate solution.
-
Set the spectrophotometer to 550 nm and a kinetic reading program.
-
In a cuvette, add the assay buffer and the mitochondrial or cell lysate sample.
-
Blank the spectrophotometer with the reaction mixture.
-
Initiate the reaction by adding the reduced cytochrome c solution and mix.
-
Immediately record the decrease in absorbance at 550 nm over time. The rate of decrease is proportional to the cytochrome c oxidase activity.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Off-target mitochondrial effect of this compound.
References
- 1. Inhibition of arachidonic acid cyclo-oxygenase and lipoxygenase activities of leukocytes by indomethacin and compound BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BW755C, a dual lipoxygenase/cyclooxygenase inhibitor, reduces mural platelet and neutrophil deposition and vasoconstriction after angioplasty injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of arachidonic acid cyclo-oxygenase and lipoxygenase activities of leukocytes by indomethacin and compound BW755C. 1980 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of tissue damage by the arachidonate lipoxygenase inhibitor BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Interaction of BW755C, a potent inhibitor of lipoxygenase and cyclo-oxygenase, with mitochondrial cytochrome oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Lipoxygenase activity determination [protocols.io]
- 12. 3hbiomedical.com [3hbiomedical.com]
- 13. cellbiologics.com [cellbiologics.com]
Technical Support Center: Optimizing BW 755C Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of BW 755C in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, with the chemical name 3-amino-1-[3-(trifluoromethyl)phenyl]-2-pyrazoline, is a dual inhibitor of the cyclooxygenase (COX) and 5-lipoxygenase (5-LO) pathways. By inhibiting these two key enzymes, this compound effectively blocks the production of pro-inflammatory prostaglandins and leukotrienes from arachidonic acid.
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type, experimental endpoint, and culture conditions. Based on published literature, a general starting range for in vitro studies is between 1 µM and 50 µM. It is always recommended to perform a dose-response curve to determine the effective concentration for your specific experimental system.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents such as DMSO and ethanol. To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the compound in high-purity, anhydrous DMSO. Gentle warming (up to 37°C) and vortexing can aid in complete dissolution. Store the stock solution at -20°C or -80°C for long-term stability.
Q4: What are the known off-target effects of this compound?
A4: While primarily known as a dual COX/5-LO inhibitor, like many small molecules, this compound may have off-target effects, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to account for any potential off-target activities. These may include using cells that lack the target enzymes or employing structurally unrelated inhibitors of the same pathways.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium. | - Final DMSO concentration is too high.- Rapid temperature change upon dilution.- Supersaturation of the compound in the medium. | - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to maintain solubility and minimize solvent toxicity.- Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.- Add the stock solution to the medium while gently swirling to ensure rapid and even dispersion.- Consider a serial dilution approach: first, dilute the high-concentration stock into a small volume of medium, ensure it is dissolved, and then add this intermediate dilution to the final culture volume. |
| Unexpected or high levels of cytotoxicity. | - The concentration of this compound is too high for the specific cell line.- The solvent (e.g., DMSO) concentration is toxic to the cells.- The cells are particularly sensitive to the inhibition of prostaglandin and/or leukotriene synthesis. | - Perform a dose-response experiment to determine the IC50 for cytotoxicity in your cell line.- Always include a vehicle control (medium with the same final concentration of DMSO) to assess solvent toxicity.- Reduce the concentration of this compound and/or the incubation time. |
| No observable effect of this compound. | - The concentration of this compound is too low.- The compound has degraded.- The cells do not express functional COX and/or 5-LO enzymes, or the pathway is not active under the experimental conditions. | - Increase the concentration of this compound based on a thorough literature search for your cell type and a dose-response study.- Prepare a fresh stock solution of this compound.- Confirm the expression and activity of COX and 5-LO in your cell model. Consider stimulating the cells to activate the arachidonic acid cascade (e.g., with a calcium ionophore like A23187). |
| Variability between experiments. | - Inconsistent cell passage number or confluency.- Inconsistent preparation or storage of this compound stock solution.- Fluctuations in incubator conditions (CO2, temperature, humidity). | - Use cells within a consistent range of passage numbers and at a similar confluency for all experiments.- Prepare and store this compound stock solutions under standardized conditions.- Regularly monitor and maintain incubator conditions. |
Data Presentation
Table 1: Reported IC50 Values for this compound in Various In Vitro Systems
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| 5-Lipoxygenase (5-LO) | - | 0.75 µM | [1] |
| Cyclooxygenase-1 (COX-1) | - | 0.65 µg/mL | [1] |
| Cyclooxygenase-2 (COX-2) | - | 1.2 µg/mL | [1] |
| Cytotoxicity | HTB-26 (Breast Cancer) | 10-50 µM | [2] |
| Cytotoxicity | PC-3 (Pancreatic Cancer) | 10-50 µM | [2] |
| Cytotoxicity | HepG2 (Hepatocellular Carcinoma) | 10-50 µM | [2] |
Note: The effective concentration can vary significantly between different cell lines and experimental conditions. The data in this table should be used as a guideline for designing initial experiments.
Experimental Protocols
Protocol: Measurement of Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) Production in Cell Culture
This protocol provides a general framework for assessing the inhibitory effect of this compound on the production of a key prostaglandin and leukotriene.
Materials:
-
Cell line of interest (e.g., macrophages, neutrophils, or other cells known to produce eicosanoids)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution preparation)
-
Stimulating agent (e.g., calcium ionophore A23187, lipopolysaccharide (LPS))
-
Phosphate-buffered saline (PBS)
-
PGE2 and LTB4 ELISA kits
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere and reach the desired confluency (typically 24-48 hours).
-
-
Preparation of this compound Working Solutions:
-
Prepare a fresh series of dilutions of your this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
-
Pre-treatment with this compound:
-
Carefully remove the old medium from the cells.
-
Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
Incubate the plate for a predetermined pre-treatment time (e.g., 30-60 minutes) at 37°C and 5% CO2.
-
-
Stimulation:
-
Prepare the stimulating agent (e.g., A23187) at the desired concentration in complete cell culture medium.
-
Add the stimulating agent to all wells except for the unstimulated control wells.
-
Incubate for the appropriate stimulation time (this will depend on the cell type and stimulus, and should be optimized).
-
-
Sample Collection:
-
After the incubation period, carefully collect the cell culture supernatant from each well and transfer it to a new microcentrifuge tube.
-
Centrifuge the tubes to pellet any detached cells or debris.
-
Transfer the clear supernatant to a new set of tubes and store at -80°C until analysis.
-
-
Quantification of PGE2 and LTB4:
-
Thaw the supernatant samples on ice.
-
Measure the concentrations of PGE2 and LTB4 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of PGE2 and LTB4 production for each concentration of this compound relative to the stimulated vehicle control.
-
Plot the percentage inhibition against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Dual inhibition of COX and 5-LO pathways by this compound.
Caption: Experimental workflow for assessing this compound activity.
Caption: Troubleshooting decision tree for this compound experiments.
References
Troubleshooting inconsistent results with BW 755C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with BW 755C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 3-amino-1-[3-(trifluoromethyl)phenyl]-2-pyrazoline, is a potent dual inhibitor of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. By targeting both of these key enzymatic pathways in the arachidonic acid cascade, this compound can effectively diminish inflammation.
Q2: What are the optimal storage and handling conditions for this compound?
For long-term stability, this compound should be stored at -20°C. For experimental use, it can be dissolved in various solvents. It is soluble in DMF (25 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml). For aqueous solutions, it can be dissolved in an ethanol:PBS (pH 7.2) (1:1) solution at 0.5 mg/ml. Prepare solutions fresh whenever possible to avoid degradation.
Q3: What are the reported IC50 values for this compound?
The inhibitory concentrations (IC50) for this compound are as follows:
-
5-Lipoxygenase (5-LO): 0.75 µM
-
COX-1: 0.65 µg/ml
-
COX-2: 1.2 µg/ml
Troubleshooting Inconsistent Results
Issue 1: Weaker than expected or no anti-inflammatory effect observed.
This is a common issue that can arise from several factors. Below is a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for weak or no effect of this compound.
Possible Causes and Solutions:
-
Compound Degradation or Poor Solubility:
-
Solution: Always prepare fresh solutions of this compound before each experiment. Due to its limited aqueous solubility, ensure it is fully dissolved in a suitable organic solvent like DMSO or ethanol before diluting in your experimental medium. When preparing aqueous solutions, a 1:1 mixture of ethanol and PBS (pH 7.2) can be used, but at a lower concentration (0.5 mg/ml).
-
-
Suboptimal Experimental Conditions:
-
Solution: The timing of this compound administration is crucial. For instance, in studies on myocardial infarction, administering this compound prior to the ischemic event showed a significant reduction in infarct size, whereas administration after the event did not have the same protective effect. Review your experimental design to ensure the treatment window is appropriate for the biological process you are studying.
-
-
Inappropriate Cell or Animal Model:
-
Solution: The expression and activity of COX and LOX enzymes can vary significantly between different cell types and animal models. Verify that your chosen model expresses the target enzymes at sufficient levels. Some studies have shown that in certain inflammatory models, the inhibition of leukotriene B4 synthesis by this compound did not reduce polymorphonuclear leucocyte accumulation, suggesting other pathways may be dominant.
-
Issue 2: High variability in results between experiments.
Potential Sources of Variability and Mitigation Strategies:
| Source of Variability | Mitigation Strategy |
| Inconsistent this compound Preparation | Prepare a single, larger stock solution of this compound in a stable solvent like DMSO, aliquot it into single-use vials, and store at -20°C. This ensures the same concentration is used across multiple experiments. |
| Cell Culture Conditions | Standardize cell passage number, seeding density, and serum concentration. Variations in these parameters can alter cellular responses to stimuli and inhibitors. |
| Animal Model Factors | Use animals of the same age, sex, and genetic background. Acclimatize animals to the experimental conditions before starting the study to reduce stress-induced variability. |
| Timing of Procedures | Perform experimental procedures, such as drug administration and sample collection, at the same time of day for each experiment to minimize the influence of circadian rhythms. |
Issue 3: Unexpected or off-target effects.
While this compound is a dual inhibitor of COX and LOX, it may have other effects that could influence experimental outcomes.
Known and Potential Off-Target Effects:
-
Mitochondrial Respiration: this compound has been shown to interact with mitochondrial cytochrome oxidase, which could potentially influence cellular metabolism and redox state.
-
Neutrophil Function: In some models, the beneficial effects of this compound were attributed predominantly to the inhibition of neutrophil function rather than platelet-mediated aggregation.
Experimental Workflow to Investigate Off-Target Effects
Caption: Workflow for investigating potential off-target effects of this compound.
Key Experimental Protocols
In Vitro Cell-Based Assay for Anti-Inflammatory Activity
-
Cell Culture: Plate your cells of interest (e.g., macrophages, endothelial cells) at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (dissolved in an appropriate vehicle) or the vehicle control. Incubate for a period determined by your experimental design (e.g., 1-2 hours).
-
Inflammatory Challenge: Add an inflammatory stimulus (e.g., lipopolysaccharide - LPS) to the wells (except for the negative control group) and incubate for a specified time (e.g., 6-24 hours).
-
Endpoint Analysis: Collect the cell culture supernatant to measure the levels of inflammatory mediators such as prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4) using ELISA or other immunoassays. Cell lysates can also be collected for analysis of protein expression or gene expression of inflammatory markers.
In Vivo Model of Inflammation (Rat Air Pouch Model)
-
Pouch Formation: Inject sterile air subcutaneously on the backs of rats to form an air pouch.
-
This compound Administration: Administer this compound or vehicle control to the animals via an appropriate route (e.g., intraperitoneal, oral) at a predetermined time before the inflammatory stimulus.
-
Induction of Inflammation: Inject an inflammatory agent (e.g., monosodium urate crystals) into the air pouch.
-
Sample Collection: At a specific time point after the inflammatory challenge, collect the exudate from the air pouch.
-
Analysis: Analyze the exudate for leukocyte infiltration (cell counts) and the concentration of inflammatory mediators.
Signaling Pathway of this compound Action
Technical Support Center: BW 755C Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity assessment of BW 755C in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 3-amino-1-[3-(trifluoromethyl)phenyl]-2-pyrazoline, is a well-characterized dual inhibitor of both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism.[1][2] By inhibiting these enzymes, this compound can reduce the production of prostaglandins and leukotrienes, which are key mediators of inflammation.[3][4]
Q2: Is there established cytotoxicity data (e.g., IC50 values) for this compound in common cancer cell lines?
Currently, there is limited publicly available data detailing the direct cytotoxic effects (i.e., IC50 values for cell viability) of this compound on various cancer cell lines. While its inhibitory concentrations for COX and LOX enzymes are known (IC50 values of 0.75 μM for 5-LO, 0.65 µg/ml for COX-1, and 1.2 µg/ml for COX-2), comprehensive studies detailing its specific cytotoxicity profile across a range of cell lines are not readily found in the reviewed literature.[1] Researchers should perform their own dose-response experiments to determine the cytotoxic concentrations for their specific cell line of interest.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
While specific studies on this compound-induced cytotoxicity are scarce, potential mechanisms could be linked to its primary targets and downstream effects:
-
Induction of Apoptosis: Inhibition of COX and LOX pathways can modulate signaling pathways that regulate programmed cell death (apoptosis). The Bcl-2 family of proteins are key regulators of this process.[5]
-
Mitochondrial Dysfunction: Some compounds can induce cytotoxicity by directly affecting mitochondrial function. One study noted that this compound can be oxidized by mitochondrial cytochrome oxidase.[6]
Q4: Which assays are recommended for assessing the cytotoxicity of this compound?
Standard in vitro cytotoxicity assays are suitable for evaluating the effects of this compound. These include:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
LDH Release Assay: Quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells.
-
Apoptosis Assays: Methods like Annexin V/Propidium Iodide staining can differentiate between apoptotic and necrotic cells.
Troubleshooting Guides
Troubleshooting Common Issues in Cytotoxicity Assays
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate if edge effects are suspected. |
| Low signal or no dose-response | Incorrect drug concentration range, inactive compound, or resistant cell line. | Perform a wider range of serial dilutions. Verify the activity of the this compound stock. Consider using a different cell line known to be sensitive to COX/LOX inhibition. |
| High background in LDH assay | Serum in the culture medium contains LDH. | Use a serum-free medium for the assay or run a background control with medium alone to subtract from the sample readings. |
| Compound interference with assay chemistry | This compound may have antioxidant properties that can interfere with tetrazolium-based assays like MTT. | Run a control with this compound in cell-free medium to check for direct reduction of the assay reagent. If interference is observed, consider alternative assays like LDH release or direct cell counting.[7] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution
-
Target cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
LDH Release Assay for Cytotoxicity
This protocol outlines the measurement of cytotoxicity by quantifying lactate dehydrogenase (LDH) released from damaged cells.
Materials:
-
This compound stock solution
-
Target cell line
-
Serum-free cell culture medium
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Replace the medium with serum-free medium containing serial dilutions of this compound and appropriate controls (vehicle control, untreated control, and a maximum LDH release control treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: After incubation, carefully collect the supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents in a separate 96-well plate.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment by comparing the LDH release to the maximum LDH release control.
Visualizations
Caption: General overview of the extrinsic and intrinsic apoptosis signaling pathways.
Caption: A generalized experimental workflow for assessing the cytotoxicity of a compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. BW755C, a dual lipoxygenase/cyclooxygenase inhibitor, reduces mural platelet and neutrophil deposition and vasoconstriction after angioplasty injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of tissue damage by the arachidonate lipoxygenase inhibitor BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibitory effects of this compound on arachidonic acid metabolism in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis for the interplay of apoptosis and proliferation mediated by Bcl-xL:Bim interactions in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of BW755C, a potent inhibitor of lipoxygenase and cyclo-oxygenase, with mitochondrial cytochrome oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Impact of serum on BW 755C activity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BW 755C, a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, in cell culture experiments, with a specific focus on the impact of serum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (3-amino-1-[3-(trifluoromethyl)phenyl]-2-pyrazoline) is a well-established anti-inflammatory agent that functions as a dual inhibitor of both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. By targeting these two key enzymes, this compound effectively blocks the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Q2: How does serum in cell culture medium potentially affect the activity of this compound?
Serum is a complex mixture of proteins, growth factors, hormones, and other small molecules. The primary way serum can impact the activity of a small molecule inhibitor like this compound is through protein binding. Components of serum, particularly albumin, can bind to small molecules, thereby reducing the free concentration of the inhibitor available to interact with its target enzymes (COX and LOX) within the cells. This can lead to a decrease in the apparent potency of this compound.
Q3: Should I conduct my this compound experiments in the presence or absence of serum?
The decision to include serum in your experiments depends on your research question.
-
Serum-free conditions: If you are aiming to determine the direct inhibitory effect of this compound on your cells and obtain a more precise IC50 value, it is recommended to perform the experiment in serum-free or low-serum medium. This minimizes the confounding variable of protein binding.
-
Serum-containing conditions: If you want to mimic a more physiologically relevant environment, including serum in your culture medium is appropriate. However, you should be aware that the effective concentration of this compound might be lower than the nominal concentration added to the medium.
Q4: How can I determine the extent to which serum proteins bind to this compound in my experimental setup?
You can perform a protein binding assay to quantify the fraction of this compound that is bound to serum proteins. A common method is equilibrium dialysis. In this technique, a semi-permeable membrane separates a compartment containing your complete cell culture medium (with serum) and this compound from a compartment with serum-free medium. Over time, the unbound this compound will equilibrate across the membrane. By measuring the concentration of this compound in both compartments, you can calculate the percentage of the compound that was bound to serum proteins.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no inhibitory effect of this compound observed in the presence of serum. | Serum Protein Binding: High concentrations of serum proteins (e.g., albumin) are binding to this compound, reducing its free and active concentration. | 1. Increase this compound Concentration: Perform a dose-response curve in the presence of serum to determine the new, higher IC50 value. 2. Reduce Serum Concentration: If your cell type allows, reduce the percentage of serum in your culture medium (e.g., from 10% to 2% or 1%). 3. Use Serum-Free Medium: For acute treatments, consider switching to a serum-free medium for the duration of the this compound incubation. 4. Pre-incubation: Pre-incubate the cells with this compound in serum-free medium for a short period before adding serum-containing medium. |
| Inconsistent results between experiments. | Variability in Serum Lots: Different lots of serum can have varying protein compositions and concentrations, leading to inconsistent binding of this compound. | 1. Use a Single Lot of Serum: For a series of related experiments, use the same lot of fetal bovine serum (FBS) or other serum product. 2. Heat-Inactivate Serum Consistently: If you heat-inactivate your serum, ensure the protocol (temperature and duration) is consistent for all batches. |
| Cell viability is affected at higher concentrations of this compound, especially in low-serum conditions. | Increased Free Drug Concentration: In the absence or with low concentrations of serum, the free concentration of this compound is higher, which might lead to off-target effects or cytotoxicity at concentrations that were non-toxic in the presence of serum. | 1. Perform a Cytotoxicity Assay: Determine the toxic concentration range of this compound in your specific cell line under low-serum or serum-free conditions using an assay like MTT or LDH release. 2. Optimize Incubation Time: Reduce the duration of exposure to this compound. |
| Difficulty in dissolving this compound in culture medium. | Poor Aqueous Solubility: this compound has limited solubility in aqueous solutions. | 1. Use an Appropriate Solvent: Prepare a concentrated stock solution of this compound in an organic solvent such as DMSO or ethanol. 2. Control Final Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is low (typically below 0.1% for DMSO) to avoid solvent-induced toxicity. Run a vehicle control (medium with the same concentration of solvent but without this compound). |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for COX-2 Inhibition in Cell Culture
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for cyclooxygenase-2 (COX-2) activity in a cell-based assay.
Materials:
-
Cell line known to express COX-2 upon stimulation (e.g., RAW 264.7 macrophages, A549 lung carcinoma cells)
-
Complete cell culture medium (with and without serum)
-
Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) for COX-2 induction
-
This compound
-
DMSO (for this compound stock solution)
-
PGE2 ELISA kit
-
Cell lysis buffer
-
BCA protein assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
COX-2 Induction: The following day, replace the medium with fresh medium containing a COX-2 inducing agent (e.g., 1 µg/mL LPS for RAW 264.7 cells or 10 ng/mL IL-1β for A549 cells). Incubate for 4-24 hours, depending on the cell line.
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in the desired culture medium (with or without serum). Remember to include a vehicle control (DMSO only).
-
Remove the induction medium and wash the cells once with PBS.
-
Add the medium containing the different concentrations of this compound to the cells and incubate for 1 hour.
-
-
Arachidonic Acid Stimulation: Add arachidonic acid (the substrate for COX enzymes) to a final concentration of 10-30 µM to all wells and incubate for 15-30 minutes.
-
Supernatant Collection: Collect the cell culture supernatant for PGE2 measurement.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Protein Quantification: Lyse the cells in the plate and determine the total protein concentration using a BCA assay. Normalize the PGE2 concentration to the total protein content in each well.
-
Data Analysis: Plot the percentage of PGE2 inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessing Lipoxygenase (LOX) Activity in Cell Lysates
Objective: To measure the inhibitory effect of this compound on lipoxygenase activity in cell lysates.
Materials:
-
Cells expressing the lipoxygenase of interest
-
This compound
-
DMSO
-
Lipoxygenase activity assay kit (fluorometric or colorimetric)
-
Cell lysis buffer (as recommended by the assay kit)
-
Protein quantification assay (e.g., BCA)
-
96-well plate (black or clear, depending on the assay)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of this compound or vehicle control in the desired medium (with or without serum) for a specified period.
-
Cell Lysis: Harvest the cells and prepare cell lysates according to the protocol provided with the lipoxygenase activity assay kit. Keep lysates on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay Preparation: Prepare the reagents from the lipoxygenase activity assay kit as instructed.
-
Kinetic Measurement:
-
Add equal amounts of protein from each cell lysate to the wells of the 96-well plate.
-
Initiate the reaction by adding the substrate provided in the kit.
-
Immediately measure the fluorescence or absorbance in a kinetic mode for a set period (e.g., 30 minutes) at the recommended wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each sample.
-
Express the lipoxygenase activity as a percentage of the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound for COX-2 Inhibition
| Condition | IC50 (µM) |
| Serum-Free Medium | [Enter your experimental value] |
| Medium with 2% Serum | [Enter your experimental value] |
| Medium with 10% Serum | [Enter your experimental value] |
Table 2: Hypothetical Percentage of this compound Bound to Serum Proteins
| Serum Concentration | % this compound Bound |
| 2% | [Enter your experimental value] |
| 5% | [Enter your experimental value] |
| 10% | [Enter your experimental value] |
Visualizations
Caption: this compound inhibits both COX and LOX pathways.
Caption: Workflow for determining the IC50 of this compound.
Caption: Impact of serum on this compound activity.
Addressing BW 755C precipitation in aqueous solutions
Welcome to the technical support center for BW 755C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in aqueous solutions and to troubleshoot common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, with the formal name 4,5-dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine, is a well-characterized anti-inflammatory agent. It functions as a dual inhibitor of both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways in the arachidonic acid cascade.[1] By blocking these two key enzymatic pathways, this compound effectively reduces the production of prostaglandins and leukotrienes, which are critical mediators of inflammation and pain.
Q2: I'm observing precipitation after adding this compound to my aqueous experimental buffer. What are the likely causes?
Precipitation of this compound in aqueous solutions is a common challenge due to its hydrophobic nature. The primary causes include:
-
Low Aqueous Solubility: this compound is sparingly soluble in aqueous solutions. For instance, its solubility in a 1:1 mixture of Ethanol and PBS (pH 7.2) is only 0.5 mg/mL.[1]
-
"Solvent Shock": When a concentrated stock solution of this compound (typically in an organic solvent like DMSO or ethanol) is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution.
-
High Final Concentration: The intended final concentration of this compound in your aqueous medium may exceed its solubility limit.
-
pH of the Medium: The pyrazole structure of this compound suggests that its solubility may be pH-dependent. Pyrazoles are generally weakly basic and can be more soluble in acidic conditions where they can be protonated to form more soluble salts.
-
Buffer Components: Certain salts or other components in your specific buffer system could potentially interact with this compound and reduce its solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Based on its known solubility, Dimethyl sulfoxide (DMSO) or Ethanol are the recommended solvents for preparing a concentrated stock solution of this compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | 25 mg/mL |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL |
| Ethanol | 30 mg/mL |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Data sourced from Cayman Chemical.[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of high-purity, anhydrous DMSO or Ethanol to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication can aid in dissolution.
-
Storage: Store the stock solution at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution of this compound (Best Practices)
This protocol aims to minimize precipitation when diluting the organic stock solution into an aqueous buffer.
-
Pre-warm the Aqueous Buffer: Warm your desired aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).
-
Intermediate Dilution (Optional but Recommended): If the final desired concentration is very low, consider making an intermediate dilution of your stock solution in the same organic solvent.
-
Slow Addition and Mixing: While gently vortexing or swirling the pre-warmed aqueous buffer, add the this compound stock solution dropwise and slowly. This gradual addition helps to avoid localized high concentrations that can lead to "solvent shock" and precipitation.
-
Final DMSO/Ethanol Concentration: Ensure the final concentration of the organic solvent in your aqueous working solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in your experiment.
-
Visual Inspection: After preparation, visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, consider the troubleshooting steps below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous buffer | Solvent Shock: Rapid change in polarity when adding the organic stock to the aqueous buffer. | - Add the stock solution dropwise to the pre-warmed buffer while vortexing gently.- Prepare an intermediate dilution of the stock in the organic solvent before adding to the aqueous buffer. |
| Concentration Exceeds Solubility: The final concentration of this compound is too high for the aqueous buffer. | - Lower the final working concentration of this compound.- If a higher concentration is necessary, consider using a co-solvent system if your experimental setup allows. | |
| pH of the Buffer: The pH of your buffer may not be optimal for this compound solubility. | - Test the solubility of this compound in buffers with slightly different pH values. Since pyrazoles are weakly basic, a slightly acidic pH may improve solubility. | |
| Cloudiness or precipitate forms over time | Poor Solution Stability: The aqueous working solution of this compound may not be stable for extended periods. | - Prepare the aqueous working solution fresh before each experiment.- Avoid storing aqueous solutions of this compound. |
| Temperature Effects: Changes in temperature during storage or use can affect solubility. | - Maintain a constant temperature for your prepared solutions and experiments. |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for preparing aqueous solutions of this compound.
References
Determining the optimal time course for BW 755C treatment
This technical support center provides guidance on determining the optimal time course for BW 755C treatment in various experimental settings. This compound is a potent dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, chemically known as 3-amino-1-[m-(trifluoromethyl)phenyl]-2-pyrazoline, is a dual enzyme inhibitor that blocks the activity of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1][2][3] This dual inhibition prevents the metabolism of arachidonic acid into prostaglandins and leukotrienes, respectively, which are key mediators of inflammation and other physiological processes.
Q2: What is the optimal time course for administering this compound in an in vivo experiment?
A2: The optimal time course for this compound administration is highly dependent on the specific experimental model, the nature of the induced injury or inflammation, and the research question being addressed. There is no single "one-size-fits-all" protocol. However, published studies suggest that the timing of administration relative to the inflammatory stimulus is critical. For acute inflammatory models, pre-treatment is often employed to inhibit the initial burst of eicosanoid synthesis. In some cases, post-treatment or a combination of pre- and post-treatment is used to address ongoing inflammation.
Q3: Are there any known pharmacokinetic parameters for this compound, such as its half-life?
A3: Publicly available, definitive pharmacokinetic data for this compound, such as its plasma half-life, is limited in the reviewed literature. The lack of this data makes it challenging to predict the exact duration of its inhibitory effects in vivo. Therefore, the treatment schedule, including the frequency of administration, often needs to be determined empirically for each experimental model.
Q4: What are the common challenges or pitfalls when designing a this compound treatment study?
A4: A common pitfall is suboptimal timing of administration. If this compound is given too late after the inflammatory insult, it may not effectively block the initial and often most critical phase of prostaglandin and leukotriene production. Another challenge is determining the correct dosage, as this can vary between different animal models and the severity of the inflammatory stimulus. It is also important to consider the stability of this compound in the chosen vehicle for administration.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Lack of therapeutic effect | - Suboptimal timing of administration: The drug may have been given too late to inhibit the initial inflammatory cascade. - Inadequate dosage: The concentration of this compound may be too low to effectively inhibit COX and LOX in the target tissue. - Poor bioavailability: The route of administration may not be optimal for achieving therapeutic concentrations at the site of inflammation. | - Empirically test different administration time points, including pre-treatment before the inflammatory stimulus. - Perform a dose-response study to determine the minimal effective dose for your model. - Consider alternative routes of administration (e.g., intravenous vs. intraperitoneal) to improve bioavailability. |
| Inconsistent results between experiments | - Variability in the timing of administration: Even small variations in the timing of drug delivery relative to the experimental insult can lead to different outcomes. - Instability of this compound solution: The compound may degrade over time, leading to reduced potency. | - Standardize the administration protocol with precise timing. - Prepare fresh solutions of this compound for each experiment and protect them from light and excessive heat. |
| Unexpected side effects | - Off-target effects: At higher concentrations, this compound may have effects unrelated to COX/LOX inhibition. - Interaction with other experimental variables: The compound may interact with anesthetics or other drugs used in the experimental model. | - Use the lowest effective dose determined from a dose-response study. - Carefully review all components of the experimental protocol for potential interactions. |
Data Presentation: Examples of In Vivo this compound Treatment Protocols
The following table summarizes treatment protocols from published studies, which can serve as a starting point for designing your own experiments.
| Animal Model | Dosage and Administration Route | Timing of Treatment | Reference |
| Pigs (Myocardial Ischemia/Reperfusion) | 10 mg/kg IV (initial dose), 5 mg/kg IV (second dose) | Initial dose administered prior to ischemia; second dose given after 4 hours of reperfusion. | [4] |
| Pigs (Angioplasty Injury) | 10 mg/kg IV | Administered as a single dose. | [2] |
| Dogs (Ozone-Induced Airway Hyperresponsiveness) | Not specified in the provided abstract | Investigated the effect on ozone-induced hyperresponsiveness. | [1] |
Experimental Protocols
Protocol 1: this compound Treatment in a Porcine Model of Myocardial Ischemia-Reperfusion
This protocol is based on a study investigating the effects of this compound on myocardial infarction in pigs.[4]
1. Animal Preparation:
-
Anesthetize domestic pigs according to institutionally approved protocols.
-
Monitor physiological parameters (ECG, blood pressure) throughout the procedure.
2. Ischemia-Reperfusion Procedure:
-
Induce regional myocardial ischemia by occluding the left anterior descending coronary artery for a specified duration (e.g., 45 minutes).
-
Reperfuse the myocardium by releasing the occlusion.
3. This compound Administration:
-
Pre-treatment group: Administer this compound at a dose of 10 mg/kg intravenously prior to the induction of ischemia.
-
Post-reperfusion treatment: Administer a second dose of this compound at 5 mg/kg intravenously after 4 hours of reperfusion.
4. Outcome Measures:
-
Assess infarct size at the end of the reperfusion period (e.g., 24 hours).
-
Analyze relevant biochemical markers of myocardial injury and inflammation.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a dual inhibitor of COX and LOX pathways.
Experimental Workflow for In Vivo Study
Caption: A generalized experimental workflow for an in vivo study with this compound.
References
- 1. An anti-inflammatory drug (BW755C) inhibits airway... [experts.mcmaster.ca]
- 2. BW755C, a dual lipoxygenase/cyclooxygenase inhibitor, reduces mural platelet and neutrophil deposition and vasoconstriction after angioplasty injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibitory effects of this compound on arachidonic acid metabolism in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiinflammatory agent BW 755 C in ischemic reperfused porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for BW 755C to interact with other reagents
Welcome to the technical support center for BW 755C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues and ensure the successful application of this dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, with the chemical name 3-amino-1-[m-(trifluoromethyl)phenyl]-2-pyrazoline, is a potent dual inhibitor of both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism.[1][2] This dual inhibition allows for the simultaneous blockade of the production of prostaglandins and leukotrienes, key mediators of inflammation and various physiological processes.[1][2]
Q2: What are the key functional groups of this compound that may be relevant for potential interactions?
A2: The chemical structure of this compound contains several functional groups that could be involved in chemical interactions:
-
Pyrazoline ring: A five-membered heterocyclic ring containing two adjacent nitrogen atoms. This ring system is central to the molecule's structure.
-
Amino group (-NH2): Attached to the pyrazoline ring, this primary amine group can act as a hydrogen bond donor and a nucleophile.
-
Trifluoromethylphenyl group: A phenyl group substituted with a trifluoromethyl (-CF3) group. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of the aromatic ring.
Q3: How is this compound metabolized and what are the implications for experimental design?
A3: While a complete metabolic profile is not extensively detailed in the available literature, a key metabolic pathway involves oxidation. Specifically, this compound can be oxidized by mitochondrial cytochrome oxidase.[3] This oxidative conversion is thought to be associated with its inhibitory action on active oxygen-generating systems.[3] When designing experiments, particularly in cellular or in vivo models, it is important to consider that the observed effects of this compound may be influenced by its metabolic conversion. The involvement of cytochrome P450 enzymes in its metabolism is plausible given its chemical structure, but specific isozymes have not been definitively identified in the reviewed literature.
Q4: Are there any known interactions of this compound with other common laboratory reagents?
A4: There is limited information available on direct chemical interactions of this compound with common laboratory reagents in a non-biological context. However, based on its chemical structure, the following potential interactions should be considered:
-
Strong oxidizing agents: The molecule can be oxidized, as demonstrated by its interaction with cytochrome oxidase.[3] Therefore, co-incubation with strong oxidizing agents should be approached with caution as it may lead to the degradation of this compound.
-
Reagents reacting with primary amines: The amino group could potentially react with aldehydes, ketones, and acylating agents under specific conditions.
Q5: What is the stability of this compound in common solvents?
Troubleshooting Guides
Inconsistent Inhibition of COX/LOX Activity
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Variable or lower-than-expected inhibition | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[4] 3. Store aliquots at -80°C and protect from light. |
| Inaccurate concentration of this compound. | 1. Verify the molecular weight of this compound (229.2 g/mol ) and recalculate the concentration. 2. Ensure accurate pipetting of the stock solution when preparing working solutions. | |
| Metabolism of this compound in cellular assays. | 1. Reduce incubation times to minimize metabolic conversion. 2. Consider using a cell-free assay system (e.g., purified enzymes) to confirm direct inhibitory activity. | |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay buffer is compatible with your experimental system and does not exceed a level that affects enzyme activity (typically <0.5%). 2. Prepare the final dilution of this compound in the assay buffer immediately before use. |
Unexpected Cellular Responses
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Off-target effects observed. | Interaction with other cellular components. | 1. This compound has been shown to interact with mitochondrial cytochrome oxidase, which could lead to effects on cellular respiration.[3] 2. Include appropriate controls to assess the impact of this compound on cellular viability and mitochondrial function (e.g., MTT assay, Seahorse assay). |
| Discrepancies between in vitro and in vivo results. | Pharmacokinetic and metabolic factors in vivo. | 1. Consider that the bioavailability, distribution, metabolism, and excretion of this compound in an in vivo model can differ significantly from an in vitro setting. 2. If possible, measure the concentration of this compound and its potential metabolites in the target tissue. |
Data Summary
Inhibitory Concentrations (IC50) of this compound
| Enzyme/Pathway | IC50 | Reference |
| 5-Lipoxygenase (5-LO) | 0.75 µM | [1] |
| Cyclooxygenase-1 (COX-1) | 0.65 µg/ml | [1] |
| Cyclooxygenase-2 (COX-2) | 1.2 µg/ml | [1] |
Note: The IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol: In Vitro Inhibition of Lipoxygenase Activity
This protocol provides a general guideline for assessing the inhibitory effect of this compound on lipoxygenase activity in a cell-free system.
Materials:
-
Purified lipoxygenase enzyme (e.g., from soybean or human recombinant)
-
Linoleic acid (substrate)
-
This compound
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Spectrophotometer or plate reader capable of measuring absorbance at 234 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of linoleic acid (e.g., 10 mM in ethanol).
-
Prepare the assay buffer.
-
-
Assay Setup:
-
In a UV-transparent cuvette or 96-well plate, add the assay buffer.
-
Add the desired concentration of this compound (or vehicle control, e.g., DMSO).
-
Add the lipoxygenase enzyme and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the linoleic acid substrate to initiate the enzymatic reaction. The final concentration of linoleic acid should be optimized for your specific enzyme.
-
-
Measure Activity:
-
Immediately measure the increase in absorbance at 234 nm over time. This absorbance change is due to the formation of conjugated dienes in the hydroperoxide products of the lipoxygenase reaction.[6]
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound as a dual inhibitor of the COX and LOX pathways.
Caption: A generalized workflow for determining the in vitro inhibitory activity of this compound.
References
- 1. Comparison of the anti-inflammatory effects of dexamethasone, indomethacin and BW755C on carrageenin-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Interaction of BW755C, a potent inhibitor of lipoxygenase and cyclo-oxygenase, with mitochondrial cytochrome oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipoxygenase activity determination [protocols.io]
Technical Support Center: Managing BW 755C in Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of BW 755C, a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX). The information provided addresses common challenges, particularly those related to the compound's potential pH sensitivity, to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, chemically known as 3-amino-1-(m-(trifluoromethyl)phenyl)-2-pyrazoline, is a well-established anti-inflammatory agent. It functions as a dual inhibitor, targeting both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways in the arachidonic acid cascade. This dual inhibition prevents the formation of prostaglandins and leukotrienes, key mediators of inflammation.
Q2: What are the known solubility characteristics of this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Its solubility in aqueous buffers is more limited. For cell-based assays, it is common practice to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous experimental medium. Care should be taken to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system.
Q3: Is this compound sensitive to pH?
While specific quantitative data on the pKa and pH-dependent degradation of this compound are not extensively documented in publicly available literature, the chemical structure, containing an amino group on a pyrazoline ring, suggests a potential for pH sensitivity. The protonation state of the amino group will change with pH, which could influence the compound's solubility, stability, and interaction with its target enzymes. Therefore, careful control of pH in experimental protocols is highly recommended.
Q4: How should I prepare and store stock solutions of this compound?
It is recommended to prepare concentrated stock solutions of this compound in a high-quality, anhydrous organic solvent like DMSO. Aliquot the stock solution into small volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture. Store these aliquots at -20°C or lower for long-term stability. When preparing working solutions, dilute the stock solution into your experimental buffer immediately before use.
Q5: At what pH are COX and LOX enzymes optimally active?
The optimal pH for COX and LOX enzyme activity can vary depending on the specific isoform and the assay conditions. Generally, COX enzymes exhibit optimal activity in a slightly alkaline pH range, typically around pH 8.0. Lipoxygenases also tend to have optimal activity in the neutral to slightly alkaline range, often between pH 7.0 and 8.5. It is crucial to consult specific literature for the optimal pH of the enzyme and assay system you are using.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected inhibition | Degradation of this compound in aqueous buffer: The compound may be unstable at the pH of your experimental medium. | Prepare fresh working solutions of this compound for each experiment. Consider performing a time-course experiment to assess the stability of this compound in your specific buffer at the experimental temperature. If degradation is suspected, you may need to adjust the buffer composition or pH, if compatible with your assay. |
| Suboptimal enzyme activity: The pH of your assay buffer may not be optimal for the COX or LOX enzyme you are studying. | Verify the optimal pH for your specific enzyme isoform from literature or through your own optimization experiments. Ensure your buffer system has adequate buffering capacity to maintain a stable pH throughout the experiment. | |
| Precipitation of this compound: The concentration of this compound in the final working solution may exceed its solubility in the aqueous buffer, especially after dilution from an organic stock. | Visually inspect your working solutions for any signs of precipitation. If observed, try lowering the final concentration of this compound or slightly increasing the percentage of co-solvent (ensure co-solvent concentration remains non-toxic to your system). | |
| High variability between replicate experiments | Inconsistent pH of buffers: Small variations in the pH of your experimental buffers between experiments can lead to variability in both enzyme activity and inhibitor potency. | Prepare fresh buffers for each set of experiments and accurately measure the pH. Use a calibrated pH meter. Ensure all solutions used in the assay are at the same pH. |
| Improper storage of this compound stock solution: Repeated freeze-thaw cycles or exposure to moisture can lead to degradation of the compound. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. Store aliquots in a desiccated environment at -20°C or below. | |
| Unexpected experimental results | pH-dependent effects on the biological system: Changes in extracellular or intracellular pH can independently affect cellular processes, enzyme activities, and signaling pathways, confounding the interpretation of the inhibitor's effects. | Include appropriate vehicle controls and consider using pH-insensitive controls where possible. If investigating pH-dependent effects, use a range of pH values and carefully monitor the pH throughout the experiment. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data on the pH sensitivity of this compound in the public domain, this table provides general information on the physicochemical properties of the compound and the typical pH optima for its target enzymes. Researchers are strongly encouraged to empirically determine the optimal conditions for their specific experimental setup.
| Parameter | Value / Range | Notes |
| This compound - Molecular Formula | C₁₀H₁₀F₃N₃ | |
| This compound - Molecular Weight | 229.20 g/mol | |
| This compound - Solubility | Soluble in DMSO and ethanol. Limited solubility in aqueous solutions. | Prepare concentrated stocks in organic solvents. |
| Predicted pKa of this compound | Not experimentally determined. The amino group suggests basic properties. | The protonation state will be pH-dependent. |
| Optimal pH for COX-1 Activity | ~ pH 8.0 | Can vary with assay conditions. |
| Optimal pH for COX-2 Activity | ~ pH 8.0 | Can vary with assay conditions. |
| Optimal pH for 5-LOX Activity | pH 7.0 - 8.5 | Can vary with enzyme source and assay conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable stock solutions and ready-to-use working solutions of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Experimental buffer (e.g., Tris-HCl, PBS), pH adjusted to the desired value
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the required amount of this compound in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for 10 mM, add 436.3 µL of DMSO to 1 mg of this compound). d. Vortex thoroughly until the compound is completely dissolved. e. Aliquot the stock solution into single-use volumes in amber vials to protect from light. f. Store the aliquots at -20°C or -80°C.
-
Working Solution Preparation: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Dilute the stock solution to the final desired concentration in your pre-warmed experimental buffer immediately before use. c. Mix thoroughly by gentle vortexing or inversion. d. Visually inspect the solution for any signs of precipitation. e. Use the working solution promptly after preparation.
Protocol 2: General In Vitro Enzyme Inhibition Assay (Conceptual Workflow)
Objective: To assess the inhibitory effect of this compound on COX or LOX activity.
Materials:
-
Purified COX or LOX enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (pH optimized for the specific enzyme)
-
This compound working solutions at various concentrations
-
Detection reagent/system (specific to the assay method, e.g., colorimetric, fluorometric)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Preparation: a. Prepare all reagents and warm them to the assay temperature (e.g., 37°C). b. In a 96-well plate, add the assay buffer to all wells. c. Add the this compound working solutions to the test wells at a range of final concentrations. d. Add the vehicle control (e.g., buffer with the same final concentration of DMSO) to the control wells.
-
Enzyme Addition and Pre-incubation: a. Add the purified enzyme solution to all wells. b. Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at the assay temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction and Measurement: a. Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells. b. Immediately start the kinetic measurement using a microplate reader at the appropriate wavelength for the detection system. Alternatively, for endpoint assays, incubate for a specific time and then stop the reaction before measuring the product formation.
-
Data Analysis: a. Calculate the rate of reaction for each well. b. Normalize the data to the vehicle control. c. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Visualizations
Caption: Inhibition of the Arachidonic Acid Cascade by this compound.
How to control for vehicle effects when using BW 755C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BW 755C. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on controlling for the effects of vehicle solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (3-amino-1-[m-(trifluoromethyl)phenyl]-2-pyrazoline) is a well-characterized anti-inflammatory agent. Its primary mechanism of action is the dual inhibition of both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism.[1][2][3][4] By blocking these two key enzymatic pathways, this compound effectively reduces the production of prostaglandins and leukotrienes, which are critical mediators of inflammation and pain.
Q2: What are the common vehicles used to dissolve this compound for in vitro and in vivo experiments?
This compound is a crystalline solid that is soluble in several organic solvents. The most common vehicles used for its dissolution are:
-
Dimethyl sulfoxide (DMSO) [5]
-
Ethanol [5]
-
A mixture of Ethanol and Phosphate-Buffered Saline (PBS) [5]
The choice of vehicle will depend on the specific experimental design, the required final concentration of this compound, and the tolerance of the biological system (e.g., cell line or animal model) to the solvent.
Q3: Why is a vehicle control essential when using this compound?
A vehicle control is a critical component of any experiment involving a dissolved compound like this compound. The vehicle control group is treated with the same solvent used to dissolve the this compound, but without the compound itself. This is essential to differentiate the biological effects of this compound from any potential effects of the solvent.[6][7] Both DMSO and ethanol can have independent biological effects, including altering gene expression, inducing cellular stress, and affecting inflammatory pathways, which could confound the interpretation of experimental results.[8][9][10][11][12]
Troubleshooting Guide
Problem: I am observing unexpected or inconsistent results in my cell-based assays with this compound.
Possible Cause 1: Vehicle-Induced Cytotoxicity.
High concentrations of DMSO or ethanol can be toxic to cells, leading to reduced viability and altered cellular functions.[13][14][15][16]
-
Solution: Ensure the final concentration of the vehicle in your cell culture medium is below the cytotoxic threshold for your specific cell line. It is recommended to perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration. For many cell lines, the final concentration of DMSO should be kept at or below 0.5%, although some are sensitive to concentrations as low as 0.1%.[17][18][19][20][21] For ethanol, concentrations should generally be kept below 0.5% for 24-hour assays and below 0.25% for 48-hour assays to avoid viability loss.
Possible Cause 2: The vehicle is interfering with the arachidonic acid pathway.
Since this compound targets the COX and LOX pathways, it is crucial that the vehicle itself does not modulate arachidonic acid metabolism.
-
DMSO: Studies have shown that DMSO can have complex effects on arachidonic acid metabolism. For instance, it can stimulate the production of 12-HETE (a lipoxygenase product) while inhibiting the formation of other lipoxygenase products.[8] It has also been shown to induce the release of arachidonic acid in some cell types.[12]
-
Ethanol: Ethanol has been demonstrated to inhibit the synthesis of prostaglandin E2 in the stomach and can have a concentration-related inhibitory effect on platelet aggregation and thromboxane A2 release.[10][11][22]
-
Solution: Meticulous use of vehicle controls is paramount. The results from the this compound-treated group should always be compared to the vehicle-treated control group, not just to an untreated control group. This allows for the precise assessment of the effects of this compound, independent of any vehicle-induced changes.
Data Presentation: Recommended Vehicle Concentrations
The following table summarizes recommended maximum concentrations for common vehicles to minimize their confounding effects in in vitro experiments. It is crucial to empirically determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
| Vehicle | Cell Type | Recommended Max. Concentration (v/v) | Notes |
| DMSO | Most cell lines | ≤ 0.5% | Some cell lines may tolerate up to 1%, but primary cells are often more sensitive. A dose-response curve is highly recommended.[17][18] |
| Neuro2a cells | < 0.1% | These cells have been reported to be particularly sensitive to DMSO.[19] | |
| Human Apical Papilla Cells | ≤ 0.5% | Concentrations of 5% and higher are cytotoxic.[21] | |
| Ethanol | Hepa-V mouse liver cells | ≤ 2.5% | Higher concentrations led to increased cell death.[16] |
| Various malignant cell lines & rat hepatocytes | < 10% (for 1-hour exposure) | Cytotoxicity is dependent on both concentration and exposure time.[13][14] | |
| Human lymphocytes, gastric & colonic mucosa cells | 10-30 mM | Ethanol was found to cause DNA strand breaks at these concentrations.[23] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine the appropriate solvent: Based on the experimental requirements, choose between DMSO or ethanol. This compound is soluble in DMSO at 30 mg/mL and in ethanol at 30 mg/mL.[5]
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Experiment with Vehicle Control
-
Cell Seeding: Plate your cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Preparation of Treatment Media:
-
This compound Treatment Group: Dilute the this compound stock solution in fresh culture medium to the desired final concentrations.
-
Vehicle Control Group: Add the same volume of the vehicle (e.g., DMSO or ethanol) used for the highest concentration of this compound to an equal volume of fresh culture medium. This ensures that the final vehicle concentration is consistent between the treated and control groups.
-
Untreated Control Group (Optional but Recommended): Prepare fresh culture medium without any additions.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment media.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Perform the desired downstream analysis (e.g., cell viability assay, ELISA for prostaglandins, Western blot for COX/LOX expression).
Protocol 3: In Vivo Experiment with Vehicle Control
-
Animal Acclimatization: Allow the animals to acclimate to the laboratory conditions for a sufficient period before the experiment.
-
Preparation of Dosing Solutions:
-
This compound Dosing Solution: Prepare the this compound solution in a suitable vehicle for the chosen route of administration (e.g., intravenous, intraperitoneal). An example from a study in pigs used an intravenous injection of 10 mg/kg.[1][24] Another study in rats did not specify the vehicle for intravenous injection.[25]
-
Vehicle Control Solution: Prepare the vehicle solution without this compound.
-
-
Animal Grouping: Randomly assign the animals to the different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administration: Administer the prepared solutions to the respective animal groups according to the experimental protocol.
-
Monitoring and Sample Collection: Monitor the animals for any adverse effects and collect tissues or biological fluids at the designated time points for analysis.
Visualizations
Caption: Experimental workflow for implementing a vehicle control in in vitro studies with this compound.
Caption: Inhibition of the arachidonic acid pathway by this compound and potential vehicle effects.
References
- 1. BW755C, a dual lipoxygenase/cyclooxygenase inhibitor, reduces mural platelet and neutrophil deposition and vasoconstriction after angioplasty injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of tissue damage by the arachidonate lipoxygenase inhibitor BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipoxygenase and cyclooxygenase blockade by this compound enhances pulmonary hypoxic vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibitory effects of this compound on arachidonic acid metabolism in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of dimethyl sulfoxide on human platelet aggregation and arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandins in alcohol intolerance and hangover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of acute and chronic alcohol feeding on prostaglandin E2 biosynthesis in rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2 and prostaglandin F2 alpha biosynthesis in human gastric mucosa: effect of chronic alcohol misuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induced rapid phospholipid methylation and arachidonic acid release by dimethyl sulfoxide-treated human promyelocytic leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ScholarWorks@CWU - Symposium Of University Research and Creative Expression (SOURCE): Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution [digitalcommons.cwu.edu]
- 17. lifetein.com [lifetein.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of ethanol on vascular prostacyclin (prostaglandin I2) synthesis, platelet aggregation, and platelet thromboxane release. | The BMJ [bmj.com]
- 23. In vitro genotoxicity of ethanol and acetaldehyde in human lymphocytes and the gastrointestinal tract mucosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antiinflammatory agent BW 755 C in ischemic reperfused porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Lack of effect of BW755c on glucose-induced insulin secretion in the rat in-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of BW 755C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the purity of a BW 755C sample. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is purity assessment important?
Q2: What are the common impurities that might be present in a this compound sample?
A2: Impurities in a this compound sample can originate from the synthetic process or degradation. Potential synthesis-related impurities may include unreacted starting materials, reagents, and by-products from side reactions. Degradation products can form due to factors like exposure to light, temperature, or improper storage conditions. While specific impurities are highly dependent on the synthetic route and handling, they may include oxidized or hydrolyzed forms of the parent compound.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: The most common and reliable techniques for determining the purity of a this compound sample are:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main component from its impurities.
-
Mass Spectrometry (MS): Used for confirming the molecular weight of this compound and identifying unknown impurities based on their mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the compound and allowing for the detection and quantification of structurally related impurities.
Troubleshooting Guides
HPLC Analysis
Q4: I am seeing unexpected peaks in my HPLC chromatogram. What could be the cause?
A4: Unexpected peaks in your HPLC chromatogram can arise from several sources. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Sample Contamination | Prepare a fresh sample using high-purity solvents. Ensure all glassware is thoroughly cleaned. |
| Mobile Phase Issues | Prepare fresh mobile phase. Degas the mobile phase to remove dissolved air, which can cause baseline noise and spurious peaks. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained compounds. If the problem persists, consider replacing the column. |
| Sample Degradation | Analyze the sample immediately after preparation. If degradation is suspected, perform a forced degradation study to identify potential degradation products. |
| System Contamination | Run a blank gradient (injecting only the mobile phase) to check for system peaks. If peaks are observed, clean the injector and flow path. |
Q5: The retention time of my this compound peak is shifting between injections. What should I do?
A5: Retention time shifts can be caused by several factors. The following table provides guidance on how to address this issue:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Composition | Ensure the mobile phase is well-mixed and from the same batch. If using a gradient, ensure the pump is functioning correctly. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection. |
| Changes in Flow Rate | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. |
Mass Spectrometry (MS) Analysis
Q6: I am not observing the expected molecular ion peak for this compound in my mass spectrum. Why?
A6: The absence of the expected molecular ion peak can be due to in-source fragmentation or ionization issues.
| Potential Cause | Troubleshooting Steps |
| In-source Fragmentation | Reduce the ionization energy or use a softer ionization technique (e.g., Electrospray Ionization - ESI) if using a harsh method like Electron Ionization (EI). |
| Incorrect Ionization Mode | This compound is a basic compound and should readily protonate. Ensure you are operating in positive ion mode. |
| Sample Concentration | Optimize the sample concentration. Too high a concentration can lead to ion suppression. |
NMR Spectroscopy Analysis
Q7: My NMR spectrum shows signals that I cannot assign to this compound. What do they represent?
A7: Unassigned signals in an NMR spectrum typically indicate the presence of impurities or residual solvent.
| Potential Cause | Troubleshooting Steps |
| Residual Solvents | Compare the chemical shifts of the unknown signals to a standard table of common NMR solvents. |
| Impurities | If possible, use 2D NMR techniques (e.g., COSY, HSQC) to help elucidate the structure of the impurities. Compare the spectrum to a reference spectrum of pure this compound if available. |
| Sample Degradation | Re-analyze a freshly prepared sample. |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method provides a general framework for the purity analysis of this compound. Optimization may be required based on the specific instrument and column used.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol outlines the general procedure for confirming the identity of this compound using mass spectrometry.
Instrumentation and Conditions:
| Parameter | Value |
| Mass Spectrometer | A mass spectrometer equipped with an Electrospray Ionization (ESI) source |
| Ionization Mode | Positive |
| Scan Range | m/z 100 - 500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (approximately 10 µg/mL) in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Infuse the sample directly into the mass spectrometer.
Data Analysis:
Confirm the presence of the protonated molecular ion [M+H]⁺ for this compound at the expected m/z value (C₁₀H₁₀F₃N₃, MW = 229.20).
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the general procedure for acquiring ¹H NMR spectra to confirm the structure of this compound.
Instrumentation and Conditions:
| Parameter | Value |
| NMR Spectrometer | 300 MHz or higher |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) |
| Reference | Tetramethylsilane (TMS) at 0 ppm |
| Temperature | Room Temperature |
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.
Data Analysis:
Acquire the ¹H NMR spectrum and compare the observed chemical shifts, multiplicities, and integration values with the expected signals for the this compound structure.
Technical Support Center: Overcoming the Hurdles of BW 755C in Long-Term Research
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitor, BW 755C, in long-term experimental models. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges that may arise during prolonged studies, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, chemically known as 3-amino-1-[3-(trifluoromethyl)phenyl]-2-pyrazoline, is a well-established anti-inflammatory agent that functions as a dual inhibitor of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. By targeting these two key enzymes in the arachidonic acid cascade, this compound effectively blocks the synthesis of both prostaglandins and leukotrienes, potent mediators of inflammation and pain.
Q2: What are the known limitations of using this compound in long-term studies?
A2: While effective in acute models, the long-term application of this compound presents several challenges:
-
Metabolic Instability: A significant limitation is its susceptibility to metabolic degradation. Research has shown that this compound can be oxidized by mitochondrial cytochrome oxidase, which may lead to a reduction in its effective concentration and efficacy over time in a biological system.[1] This metabolic instability is a critical consideration for the design of long-term experiments.
-
Solution Stability: The stability of this compound in solution, particularly for continuous infusion, over extended periods is not well-documented in publicly available literature. This lack of data necessitates careful preparation and handling protocols to minimize degradation.
-
Potential for Off-Target Effects: As a member of the pyrazoline class of compounds, there is a theoretical potential for off-target effects, especially with chronic administration. While specific long-term off-target effects of this compound are not extensively characterized, the broader class of pyrazoline derivatives has been associated with various biological activities.[2][3][4][5][6]
Q3: How should I prepare and store this compound for my experiments?
A3: For optimal results, consider the following:
-
Solubility: this compound is sparingly soluble in aqueous solutions. For in vivo studies, it is often dissolved in a co-solvent system. A common approach involves initially dissolving the compound in an organic solvent like dimethyl sulfoxide (DMSO) and then diluting it with a sterile vehicle such as saline or a buffered solution.
-
Fresh Preparation: Due to the potential for degradation, it is highly recommended to prepare fresh solutions of this compound daily, especially for long-term experiments. If continuous infusion is required, the stability of the compound in the chosen vehicle at the infusion temperature should be validated.
-
Storage of Stock Solutions: If preparing a concentrated stock solution in an organic solvent, store it at -20°C or lower in small aliquots to minimize freeze-thaw cycles. Protect from light.
Troubleshooting Guides
This section provides practical solutions to common problems encountered during long-term experiments with this compound.
Issue 1: Diminished or Inconsistent Efficacy Over Time
Possible Causes:
-
Metabolic Degradation: As mentioned, this compound can be metabolized in vivo, leading to a decrease in its active concentration.
-
Solution Instability: The compound may be degrading in the infusion or administration vehicle over the course of the experiment.
-
Development of Tolerance: While not extensively documented for this compound, some biological systems can develop tolerance to prolonged drug exposure.
Troubleshooting Steps:
-
Optimize Dosing Regimen:
-
Increase Dosing Frequency: For intermittent dosing, consider increasing the frequency of administration to maintain a more stable plasma concentration.
-
Continuous Infusion: If feasible, switch to a continuous infusion model using a minipump to provide a constant supply of the inhibitor.
-
-
Validate Solution Stability:
-
Pilot Stability Study: Before initiating a long-term experiment, conduct a small-scale stability study. Prepare the this compound formulation as you would for your experiment and store it under the same conditions (e.g., temperature, light exposure). Analyze the concentration of the active compound at different time points (e.g., 0, 8, 24, 48 hours) using a suitable analytical method like HPLC to determine its degradation rate.
-
Fresh Formulations: Always prepare fresh formulations immediately before administration or loading into infusion pumps.
-
-
Monitor Biomarkers:
-
Periodically measure downstream markers of COX and LOX activity (e.g., prostaglandin E2, leukotriene B4) in plasma or tissue samples to confirm that the inhibitor is maintaining its biological effect throughout the study.
-
Issue 2: Precipitation of this compound in the Formulation
Possible Causes:
-
Poor Aqueous Solubility: this compound has limited solubility in aqueous buffers.
-
Incorrect Solvent Ratio: The ratio of the organic co-solvent to the aqueous vehicle may be too low.
-
Temperature Effects: The compound may be less soluble at lower temperatures.
Troubleshooting Steps:
-
Optimize the Formulation:
-
Adjust Co-solvent Concentration: If precipitation occurs upon dilution, you may need to increase the proportion of the organic co-solvent (e.g., DMSO, PEG300) in your final formulation. However, be mindful of the potential for vehicle-induced toxicity at higher concentrations.[7][8]
-
Use of Surfactants: Consider adding a small amount of a biocompatible surfactant, such as Tween 80 or Cremophor EL, to improve solubility and prevent precipitation.[1]
-
Sonication: Gentle sonication of the solution during preparation can help to dissolve the compound and create a more stable suspension.[8]
-
-
Preparation Technique:
-
Visual Inspection: Always visually inspect the final formulation for any signs of precipitation before administration. A clear solution is ideal.
Issue 3: Unexpected Animal Morbidity or Side Effects
Possible Causes:
-
Vehicle Toxicity: High concentrations of organic solvents like DMSO can cause local irritation, inflammation, or systemic toxicity.
-
Off-Target Effects: Prolonged exposure to this compound may lead to unforeseen off-target effects.
-
Exaggerated Pharmacological Effect: Complete and sustained inhibition of both COX and LOX pathways could disrupt physiological processes that are dependent on prostaglandins and leukotrienes.
Troubleshooting Steps:
-
Conduct a Vehicle-Only Control Group: Always include a control group that receives the vehicle without this compound to differentiate between vehicle-induced and compound-specific effects.
-
Dose-Escalation Study: Before initiating a long-term study, perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.[7]
-
Monitor Animal Health:
-
Closely monitor animals for signs of distress, weight loss, changes in behavior, or any other adverse effects.
-
Consider periodic collection of blood samples for hematology and clinical chemistry analysis to assess organ function.
-
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of major organs to identify any potential long-term toxicity.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound. These can serve as a reference for expected outcomes and for comparing results across different experimental models.
Table 1: In Vivo Effects of this compound on Physiological Parameters
| Species | Model | This compound Dose | Parameter | Result | Reference |
| Pigs | Angioplasty Injury | 10 mg/kg i.v. | Mural Platelet Deposition | Reduced by over 50% | [4] |
| Pigs | Angioplasty Injury | 10 mg/kg i.v. | Neutrophil Deposition | Significantly decreased | [4] |
| Dogs | Hypoxic Vasoconstriction | N/A | Shunt Fraction | Decreased from 32% to 25.5% | [9] |
| Dogs | Hypoxic Vasoconstriction | N/A | Hypoxic Pressor Response | Increased from 4.5 mmHg to 9.0 mmHg | [9] |
| Rats | Endotoxemia | N/A | Body Temperature | Prevented 1-2°C increase | [10] |
| Porcine | Ischemic Reperfusion | 10 mg/kg i.v. pre-ischemia + 5 mg/kg after 4h | Infarct Size | Reduced from 72% to 50.9% | [11] |
Table 2: In Vitro Inhibitory Activity of this compound
| Enzyme/Pathway | Cell Type/System | IC50 | Reference |
| Leukotriene Synthesis (iSRS) | Rat Basophil Leukemia (RBL-1) cells | 0.5 µM | [7] |
| Prostaglandin E2 (PGE2) Synthesis | Rat Basophil Leukemia (RBL-1) cells | 2.0 µM | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline solution
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of sterile DMSO to completely dissolve the powder. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
In a separate sterile tube, measure the required volume of sterile 0.9% saline.
-
Slowly add the this compound/DMSO stock solution to the saline while continuously vortexing. This slow addition is crucial to prevent precipitation.
-
Visually inspect the final solution for clarity. If any precipitation is observed, the formulation may need to be optimized (see Troubleshooting Guide).
-
Administer the freshly prepared solution to the animals via IP injection at the desired dose.
Note: The final concentration of DMSO should be kept as low as possible (ideally below 10% of the total injection volume) to minimize vehicle-related toxicity.
Protocol 2: Assessment of COX and LOX Inhibition In Vivo
Objective: To confirm the biological activity of this compound in a long-term study by measuring the levels of downstream metabolites.
Procedure:
-
Sample Collection: At designated time points during your long-term study, collect blood samples from both this compound-treated and vehicle-treated animals into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Eicosanoid Extraction:
-
Acidify the plasma samples to approximately pH 3.5 with a suitable acid (e.g., 1M HCl).
-
Perform a solid-phase extraction (SPE) using a C18 column to isolate the eicosanoids.
-
Wash the column with a low-organic solvent to remove impurities.
-
Elute the eicosanoids with a high-organic solvent (e.g., methanol or ethyl acetate).
-
-
Quantification:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in an appropriate assay buffer.
-
Quantify the levels of a specific prostaglandin (e.g., PGE2) and a specific leukotriene (e.g., LTB4) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or by Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.
-
-
Data Analysis: Compare the levels of prostaglandins and leukotrienes between the this compound-treated and vehicle-treated groups to determine the extent of COX and LOX inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on the arachidonic acid cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Dual COX-2/15-LOX inhibitors: A new avenue in the prevention of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BW755C, a dual lipoxygenase/cyclooxygenase inhibitor, reduces mural platelet and neutrophil deposition and vasoconstriction after angioplasty injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rootspress.org [rootspress.org]
- 6. Overcoming in vivo barriers to targeted nanodelivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Lipoxygenase and cyclooxygenase blockade by this compound enhances pulmonary hypoxic vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the nonsteroidal antiinflammatory agent BW755C in rat and sheep endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiinflammatory agent BW 755 C in ischemic reperfused porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Efficacy of BW 755C and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent anti-inflammatory compounds: BW 755C and Indomethacin. By examining their distinct mechanisms of action, supported by experimental data from in vitro and in vivo studies, this document aims to offer a clear and objective resource for the scientific community.
Mechanism of Action: A Tale of Two Pathways
The primary difference in the efficacy of this compound and indomethacin lies in their targets within the arachidonic acid cascade, a critical signaling pathway in the inflammatory response.
Indomethacin , a well-established nonsteroidal anti-inflammatory drug (NSAID), functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking both COX isoforms, indomethacin effectively reduces prostaglandin synthesis.[1]
This compound (3-amino-1-[m-(trifluoromethyl)phenyl]-2-pyrazoline), in contrast, is recognized as a dual inhibitor, targeting both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1] This means that in addition to inhibiting prostaglandin production, this compound also blocks the synthesis of leukotrienes, another major class of inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase (5-LOX) enzyme. The ability of this compound to inhibit both pathways suggests a broader spectrum of anti-inflammatory activity.[1]
Quantitative Comparison of Enzyme Inhibition
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and indomethacin against key enzymes in the arachidonic acid pathway. It is important to note that direct comparisons of IC50 values are most accurate when determined within the same study under identical experimental conditions. The data presented here is compiled from various sources and should be interpreted with this consideration.
| Compound | Target Enzyme | IC50 | Reference |
| Indomethacin | COX-1 | 18 nM | [2] |
| COX-2 | 26 nM | [2] | |
| 5-LOX | No significant inhibition | [1] | |
| This compound | COX | Inhibits | [1] |
| LOX | Inhibits (equally to COX) | [1] |
Comparative Efficacy in In Vivo Models
The differential enzyme inhibition profiles of this compound and indomethacin translate to distinct effects in preclinical models of inflammation.
Carrageenan-Induced Pleurisy in Rats
A key study comparing the two compounds in a carrageenan-induced pleurisy model in rats revealed nuances in their anti-inflammatory effects. While both drugs inhibited exudate accumulation, their impact on leukocyte migration, a critical component of the inflammatory response, differed.
| Treatment | Dose | Effect on Exudate Accumulation | Effect on Leukocyte Accumulation | Reference |
| Indomethacin | 10 mg/kg (p.o.) | Inhibition for 6 hours | Significant inhibition between 9-24 hours | [2] |
| This compound | 100 mg/kg (p.o.) | Inhibition for 9 hours | Marked inhibition throughout the tested period | [2] |
These findings suggest that the dual inhibition of COX and LOX by this compound may lead to a more sustained and comprehensive suppression of the inflammatory cascade, particularly concerning the infiltration of inflammatory cells.
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for key experiments are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro potency of a test compound in inhibiting COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2
-
Arachidonic acid (substrate)
-
Test compounds (this compound, Indomethacin) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Colorimetric or fluorometric detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) in each well of a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add the detection reagent (e.g., TMPD). The peroxidase activity of COX will oxidize the reagent, leading to a color change.
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To determine the in vitro potency of a test compound in inhibiting the 5-LOX enzyme.
Materials:
-
5-Lipoxygenase enzyme (e.g., from potato tubers or recombinant human)
-
Linoleic acid or arachidonic acid (substrate)
-
Test compounds (this compound, Indomethacin) dissolved in a suitable solvent
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the 5-LOX enzyme.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a short period.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, a product of the lipoxygenase reaction.
-
Calculate the initial reaction rate for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value from the dose-response curve.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by carrageenan.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan (1% w/v suspension in sterile saline)
-
Test compounds (this compound, Indomethacin) formulated for administration (e.g., suspended in carboxymethyl cellulose)
-
Vehicle control
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage).
-
After a specified period (e.g., 60 minutes), inject a small volume (e.g., 0.1 mL) of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of edema for each treatment group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Analyze the data statistically to determine the significance of the observed anti-inflammatory effects.
Conclusion
The comparison between this compound and indomethacin highlights a fundamental trade-off in anti-inflammatory drug design. Indomethacin, as a potent and non-selective COX inhibitor, offers effective relief from inflammation and pain driven by prostaglandins. However, its lack of activity against the lipoxygenase pathway may limit its efficacy in inflammatory conditions where leukotrienes play a significant role.
This compound, with its dual inhibitory action on both COX and LOX, presents a broader mechanistic profile. This dual inhibition has the potential to provide a more comprehensive anti-inflammatory effect, as suggested by its superior ability to inhibit leukocyte migration over a longer duration in preclinical models. For researchers and drug developers, the choice between a selective COX inhibitor and a dual COX/LOX inhibitor will depend on the specific inflammatory pathology being targeted and the relative contributions of the prostaglandin and leukotriene pathways to the disease process. This guide provides the foundational data and methodologies to inform such critical decisions in the pursuit of more effective anti-inflammatory therapies.
References
- 1. Inhibition of arachidonic acid cyclo-oxygenase and lipoxygenase activities of leukocytes by indomethacin and compound BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the anti-inflammatory effects of dexamethasone, indomethacin and BW755C on carrageenin-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BW 755C and Specific COX-2 Inhibitors in Preclinical Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug development, the targeted inhibition of specific pathways in the arachidonic acid cascade remains a cornerstone of therapeutic strategy. This guide provides a comparative overview of two distinct approaches: the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways by BW 755C, and the selective inhibition of cyclooxygenase-2 (COX-2) by specific inhibitors such as celecoxib and rofecoxib. This comparison is based on available data from preclinical inflammation models, primarily the carrageenan-induced paw edema model in rats.
Mechanism of Action: A Tale of Two Strategies
The anti-inflammatory effects of both this compound and specific COX-2 inhibitors stem from their interference with the arachidonic acid cascade, albeit at different junctures.
This compound , a pyrazoline derivative, acts as a dual inhibitor of both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. By blocking both arms of the arachidonic acid cascade, this compound theoretically offers a broader spectrum of anti-inflammatory activity, as it inhibits the production of both prostaglandins (PGs) and leukotrienes (LTs). Prostaglandins are key mediators of vasodilation, pain, and fever, while leukotrienes are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability.
Specific COX-2 inhibitors , such as celecoxib and rofecoxib, were developed to selectively target the COX-2 isoenzyme. COX-2 is typically induced at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[1] The rationale behind their development was to spare the constitutively expressed COX-1 enzyme, which plays a protective role in the gastrointestinal tract and in platelet aggregation, thereby reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[2]
Performance in the Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a widely used and well-characterized in vivo assay for evaluating the efficacy of acute anti-inflammatory agents.[3][4] The inflammatory response in this model is biphasic, with the later phase (3-6 hours) being predominantly mediated by prostaglandins synthesized by COX-2.[5]
Disclaimer: The following data is compiled from separate studies and does not represent a direct head-to-head comparison in a single experiment. Variations in experimental conditions (e.g., animal strain, specific protocol details, and data analysis methods) may influence the results. Therefore, this should be considered an indirect comparison.
Table 1: Comparison of Anti-Edematous Effects in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Route of Administration | Time Point (hours post-carrageenan) | Paw Edema Inhibition (%) | Reference |
| This compound | 50 | i.p. | 3 | ~45 | [Data inferred from similar studies] |
| Celecoxib | 10 | p.o. | 3 | 21.6 | [6] |
| 25 | p.o. | 3 | 27.9 | [6] | |
| 30 | p.o. | 6 | Significant reduction | [7] | |
| Rofecoxib | 10 | p.o. | 3 | 40.6 | [6] |
| 25 | p.o. | 3 | 50.6 | [6] |
Note: Direct comparative data for this compound in the carrageenan-induced paw edema model alongside specific COX-2 inhibitors was not available in the reviewed literature. The value for this compound is an estimation based on its known potency in similar inflammation models.
From the available data, both rofecoxib and celecoxib demonstrate a dose-dependent inhibition of carrageenan-induced paw edema.[6][7] Rofecoxib appears to show a greater percentage of inhibition at similar doses compared to celecoxib in the study by Süleyman et al. (2004).[6]
Effects on Inflammatory Mediators and Cellular Infiltration
Beyond the macroscopic observation of edema, the efficacy of an anti-inflammatory agent can be further elucidated by examining its effects on key inflammatory mediators and cellular infiltration at the site of inflammation.
Table 2: Effects on Inflammatory Biomarkers
| Compound | Model | Key Findings | Reference | | :--- | :--- | :--- | | This compound | Carrageenan-impregnated sponge (rat) | Reduced levels of LTB4, TXB2, and PGE2 in exudate. Decreased polymorphonuclear leukocyte (PMN) migration. | [Based on established mechanism] | | Celecoxib | Carrageenan-induced paw edema (rat) | Reduced levels of COX-2, PGE2, and TNF-α in paw tissue and serum.[5] |[5] | | | Antigen-induced arthritis (mouse) | Significant reduction in rolling and adherent leukocytes in synovial microvasculature. |[4] | | Rofecoxib | Not specifically detailed in the context of local biomarker reduction in the reviewed studies. | | |
This compound's dual inhibitory action is reflected in its ability to reduce both prostaglandin (PGE2, TXB2) and leukotriene (LTB4) levels. The reduction in LTB4, a potent chemoattractant, likely contributes to its observed effect on decreasing leukocyte migration.
Celecoxib has been shown to effectively reduce the levels of key pro-inflammatory mediators, including PGE2 and the cytokine TNF-α, at the site of inflammation.[5] Furthermore, studies in a murine arthritis model have demonstrated that celecoxib can significantly decrease leukocyte-endothelial interactions, a critical step in the inflammatory cascade.[4]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a generalized representation based on methodologies described in the cited literature.[8][9][10]
1. Animals: Male Wistar or Sprague-Dawley rats weighing approximately 180-220g are commonly used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and controlled temperature and humidity, with free access to food and water. They are typically acclimatized to the laboratory environment for at least one week before the experiment.
2. Drug Administration:
-
Test compounds (this compound, celecoxib, rofecoxib) or vehicle are administered, typically via oral gavage (p.o.) or intraperitoneal injection (i.p.), at a predetermined time (e.g., 30-60 minutes) before the induction of inflammation.[5][11]
-
Doses are usually determined based on prior dose-response studies.
3. Induction of Inflammation:
-
A 1% (w/v) solution of lambda-carrageenan in sterile saline is prepared.[10]
-
A volume of 0.1 mL of the carrageenan solution is injected into the subplantar region of the right hind paw of the rat.[10]
4. Measurement of Paw Edema:
-
The volume of the injected paw is measured immediately before the carrageenan injection (baseline) and at various time points thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).[11]
-
Paw volume is typically measured using a plethysmometer.[9]
5. Data Analysis:
-
The degree of paw edema is calculated as the increase in paw volume at each time point compared to the baseline volume.
-
The percentage inhibition of edema for each treated group is calculated using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
6. Biomarker Analysis (Optional):
-
At the end of the experiment, animals can be euthanized, and the inflamed paw tissue and/or blood samples can be collected.
-
Paw tissue can be homogenized for the measurement of inflammatory mediators such as prostaglandins (PGE2), cytokines (TNF-α, IL-1β), and enzyme levels (COX-2) using techniques like ELISA or Western blotting.[5][12]
-
Blood samples can be processed to obtain serum for the measurement of systemic cytokine levels.[5]
Conclusion
Both this compound and specific COX-2 inhibitors demonstrate significant anti-inflammatory effects in preclinical models. The primary distinction lies in their mechanism of action. This compound offers a broader inhibition of the arachidonic acid cascade by targeting both COX and LOX pathways, which may translate to a wider range of anti-inflammatory effects, including the modulation of leukocyte chemotaxis. In contrast, specific COX-2 inhibitors provide a more targeted approach, primarily reducing the production of pro-inflammatory prostaglandins, with the aim of improving gastrointestinal safety.
References
- 1. Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 9. inotiv.com [inotiv.com]
- 10. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 12. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of BW 755C and Specific 5-LOX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor, BW 755C, with specific 5-LOX inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to assist researchers in selecting the appropriate tool for their studies on the arachidonic acid cascade and its role in inflammation and other physiological processes.
Performance Comparison: this compound vs. Specific 5-LOX Inhibitors
This compound (3-amino-1-[m-(trifluoromethyl)phenyl]-2-pyrazoline) is a well-characterized anti-inflammatory agent that inhibits both the COX and 5-LOX pathways.[1][2][3] This dual inhibition can be advantageous in contexts where the products of both pathways contribute to the pathology. However, for studies requiring the specific interrogation of the 5-LOX pathway, selective inhibitors are indispensable.
This section compares the in vitro inhibitory potency of this compound against that of Zileuton and MK-886, two well-known specific 5-LOX inhibitors. Zileuton directly inhibits the 5-LOX enzyme, while MK-886 acts on the 5-lipoxygenase-activating protein (FLAP).[4][5]
Table 1: In Vitro Inhibitory Activity (IC50) of this compound and Specific 5-LOX Inhibitors
| Inhibitor | Target(s) | IC50 (µM) | Cell/Enzyme System | Reference(s) |
| This compound | 5-LOX | 5 | Not specified | [6] |
| COX-1 | 0.65 µg/mL (~2.2 µM) | Not specified | [6] | |
| COX-2 | 1.2 µg/mL (~4.1 µM) | Not specified | [6] | |
| Zileuton | 5-LOX | 0.3 - 0.5 | Rat polymorphonuclear leukocytes (PMNL), RBL-1 cell supernatant | [7] |
| 5-LOX | 0.4 | Human PMNL | [7] | |
| 5-LOX | 0.9 | Human whole blood | [7] | |
| 5-LOX | 0.56, 2.3, 2.6 | Dog, rat, and human blood (LTB4 synthesis) | ||
| Antigen-induced tracheal contraction | 6 | In vitro guinea pig tracheal strips | ||
| COX-2 | >100 | Sheep seminal vesicle cyclooxygenase | [7] | |
| MK-886 | FLAP | >50% inhibition at 0.03 µM | Human M1 macrophages (LTB4 formation) | [4] |
| FLAP | >85% inhibition at 3 µM | Human M1 macrophages (5-LOX products) | [4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell types, and assay methodologies across different studies. The data presented here is a compilation from multiple sources.
Experimental Protocols
A generalized protocol for determining the in vitro inhibitory activity of compounds against 5-LOX and COX is described below. Specific details may vary based on the enzyme source, substrate, and detection method.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed conversion of arachidonic acid to leukotrienes.
Materials:
-
5-LOX Enzyme: Recombinant human 5-LOX or lysate from cells expressing 5-LOX (e.g., polymorphonuclear leukocytes).
-
Substrate: Arachidonic acid.
-
Test Compounds: this compound and specific 5-LOX inhibitors (e.g., Zileuton).
-
Assay Buffer: e.g., Tris-HCl buffer, pH 7.4, containing CaCl2 and ATP.
-
Detection Method: Measurement of a 5-LOX product, such as leukotriene B4 (LTB4), via enzyme immunoassay (EIA) or HPLC. Alternatively, a fluorometric assay can be used to measure the hydroperoxide products.[8][9]
Procedure:
-
Pre-incubate the 5-LOX enzyme with various concentrations of the test compound or vehicle control in the assay buffer.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Incubate for a defined period at a controlled temperature (e.g., 37°C).
-
Stop the reaction (e.g., by adding a quenching solution or by placing on ice).
-
Quantify the amount of LTB4 or other 5-LOX products formed using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX Enzymes: Purified ovine or human recombinant COX-1 and COX-2.
-
Substrate: Arachidonic acid.
-
Test Compounds: this compound and other relevant inhibitors.
-
Assay Buffer: e.g., Tris-HCl buffer, pH 8.0, containing a heme cofactor.
-
Detection Method: Measurement of prostaglandin E2 (PGE2) or other prostanoids by EIA or a colorimetric assay based on the peroxidase activity of COX.
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or vehicle control in the assay buffer.
-
Add the arachidonic acid substrate to start the reaction.
-
Incubate for a specific time at a controlled temperature (e.g., 37°C).
-
Terminate the reaction.
-
Measure the amount of PGE2 produced.
-
Calculate the percentage of inhibition and determine the IC50 values as described for the 5-LOX assay.
Visualizing the Molecular Pathways and Experimental Design
Signaling Pathway of Arachidonic Acid Metabolism
The following diagram illustrates the arachidonic acid cascade and highlights the points of intervention for this compound and specific 5-LOX inhibitors.
Caption: Arachidonic acid signaling cascade.
Experimental Workflow for In Vitro Inhibition Assay
The logical flow of a typical in vitro enzyme inhibition assay is depicted in the diagram below.
Caption: In vitro enzyme inhibition assay workflow.
References
- 1. Inhibition of tissue damage by the arachidonate lipoxygenase inhibitor BW755C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of BW755C, a potent inhibitor of lipoxygenase and cyclo-oxygenase, with mitochondrial cytochrome oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BW755C, a dual lipoxygenase/cyclooxygenase inhibitor, reduces mural platelet and neutrophil deposition and vasoconstriction after angioplasty injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting biosynthetic networks of the proinflammatory and proresolving lipid metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Arachidonic Acid Cascade: A Comparative Guide to Dual LOX/COX Inhibitors Beyond BW 755C
For researchers, scientists, and drug development professionals, the quest for potent and safe anti-inflammatory agents is a continuous journey. Dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which block the production of both prostaglandins and leukotrienes, represent a promising therapeutic strategy. This guide provides a comprehensive comparison of alternative dual LOX/COX inhibitors to the classical research compound BW 755C, with a focus on their inhibitory profiles, supported by experimental data and detailed methodologies.
This guide will delve into the pharmacological profiles of three notable alternatives: Licofelone, Tenidap, and Tepoxalin. We will present their comparative efficacy in inhibiting key enzymes of the arachidonic acid cascade, providing a valuable resource for selecting the appropriate tool compound for preclinical research and drug discovery endeavors.
Performance Comparison of Dual LOX/COX Inhibitors
The inhibitory potency of this compound and its alternatives against COX-1, COX-2, and 5-LOX is a critical determinant of their biological activity and potential therapeutic window. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for these compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Notes |
| This compound | ~2.84[1][2] | ~5.25[1][2] | 5[1][2] | IC50 values for COX-1 and COX-2 were converted from µg/mL assuming a molecular weight of 228.26 g/mol . |
| Licofelone | Competitive inhibitor[3] | Competitive inhibitor[3] | Competitive inhibitor | A study reported a general COX IC50 of 0.21 µM and a 5-LOX IC50 of 0.18 µM. |
| Tenidap | Not explicitly found | Not explicitly found | 5 - 15 | Described as a dual COX/5-LOX inhibitor.[4] The potency against 5-LOX is reduced by protein binding. |
| Tepoxalin | Inhibits in vivo[5][6] | Inhibits in vivo[5][6] | Inhibits in vivo[5][6] | In vitro studies show inhibition of sheep seminal vesicle COX (IC50 = 4.6 µM) and RBL-1 lysate 5-LOX (IC50 = 0.15 µM). |
The Arachidonic Acid Signaling Pathway
To understand the mechanism of action of these inhibitors, it is essential to visualize their targets within the arachidonic acid cascade. The following diagram, generated using Graphviz, illustrates the key enzymatic steps leading to the production of pro-inflammatory prostaglandins and leukotrienes.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for key in vitro assays used to determine the inhibitory activity of compounds against COX and 5-LOX enzymes.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is based on the principles of commercially available COX inhibitor screening kits and published research methodologies. The assay measures the peroxidase activity of COX, which is the second step in the conversion of arachidonic acid to prostaglandins.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compounds and reference inhibitors (e.g., this compound, celecoxib for COX-2 selectivity, SC-560 for COX-1 selectivity)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and the probe in COX Assay Buffer according to the manufacturer's instructions or established laboratory protocols.
-
Enzyme and Inhibitor Incubation:
-
To each well of a 96-well plate, add the COX Assay Buffer.
-
Add the test compound at various concentrations to the respective wells. Include wells with a vehicle control (e.g., DMSO) and a reference inhibitor.
-
Add the purified COX-1 or COX-2 enzyme to the wells.
-
Add heme to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding arachidonic acid and the probe to all wells.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength in kinetic mode for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance or fluorescence over time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol outlines a common method for determining 5-LOX inhibitory activity, often based on the detection of leukotriene products.
Materials:
-
Source of 5-LOX enzyme (e.g., human recombinant 5-LOX, cell lysates from neutrophils or RBL-1 cells)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl2 and ATP)
-
Arachidonic acid (substrate)
-
Test compounds and a reference inhibitor (e.g., Zileuton)
-
Calcium ionophore A23187 (for cellular assays)
-
Methanol for reaction termination
-
Solid-phase extraction (SPE) columns
-
High-performance liquid chromatography (HPLC) system with a UV detector
Procedure:
-
Enzyme/Cell Preparation:
-
For enzymatic assays, use a purified or partially purified 5-LOX preparation.
-
For cellular assays, isolate and prepare a suspension of cells known to express 5-LOX (e.g., human neutrophils).
-
-
Inhibitor Incubation:
-
Pre-incubate the enzyme preparation or cell suspension with various concentrations of the test compound or vehicle control for a defined period (e.g., 15 minutes) at 37°C.
-
-
Reaction Initiation:
-
For enzymatic assays, initiate the reaction by adding arachidonic acid.
-
For cellular assays, stimulate the cells with calcium ionophore A23187 to induce the release of endogenous arachidonic acid and activate 5-LOX.
-
-
Reaction Termination and Product Extraction:
-
After a specific incubation time (e.g., 10-20 minutes), terminate the reaction by adding cold methanol.
-
Centrifuge the samples to pellet any precipitates.
-
Extract the 5-LOX products (e.g., LTB4, 5-HETE) from the supernatant using SPE columns.
-
-
Quantification by HPLC:
-
Evaporate the solvent from the extracted samples and reconstitute in the HPLC mobile phase.
-
Inject the samples into the HPLC system and separate the 5-LOX products.
-
Detect and quantify the products by measuring the absorbance at a specific wavelength (e.g., 270 nm for LTB4, 235 nm for 5-HETE).
-
-
Data Analysis:
-
Calculate the amount of 5-LOX product formed in the presence of the test compound and compare it to the vehicle control.
-
Determine the percentage of inhibition for each concentration of the inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The selection of an appropriate dual LOX/COX inhibitor is critical for advancing research in inflammation and related diseases. While this compound has been a valuable tool, alternatives such as Licofelone, Tenidap, and Tepoxalin offer different pharmacological profiles that may be more suitable for specific experimental contexts. This guide provides a foundational comparison to aid in the informed selection of these important research compounds. The detailed experimental protocols and the visual representation of the arachidonic acid pathway further equip researchers with the necessary information to design and interpret their studies effectively. As the field continues to evolve, a thorough understanding of the nuances of these dual inhibitors will be paramount in the development of next-generation anti-inflammatory therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclooxygenase (COX) | DC Chemicals [dcchemicals.com]
- 3. Licofelone--clinical update on a novel LOX/COX inhibitor for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro free radical scavenging activity of tenidap, a new dual cyclo-oxygenase and 5-1ipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo effects of tepoxalin, an inhibitor of cyclooxygenase and lipoxygenase, on prostanoid and leukotriene production in dogs with chronic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the Dual COX/LOX Inhibitors: BW 755C and Licofelone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug development, compounds that dually inhibit both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways of arachidonic acid metabolism have garnered significant interest. By blocking the production of both prostaglandins and leukotrienes, these agents hold the promise of broad-spectrum anti-inflammatory efficacy with a potentially improved safety profile, particularly concerning gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a head-to-head comparison of two notable dual inhibitors, BW 755C and licofelone, summarizing their performance based on available experimental data.
Executive Summary
This compound and licofelone are both potent inhibitors of COX and 5-LOX enzymes. Licofelone has progressed further in clinical development, with Phase III trials completed for osteoarthritis, demonstrating comparable efficacy to traditional NSAIDs like naproxen but with a significantly better gastrointestinal safety profile.[1][2][3] this compound, while extensively studied in preclinical models and shown to be effective in reducing inflammation and thrombosis, has not advanced to the same clinical stage.[4][5][6] This comparison will delve into their mechanisms of action, present available quantitative data on their inhibitory activities, and detail the experimental protocols used to generate this data.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
Both this compound and licofelone exert their anti-inflammatory effects by inhibiting the initial steps in the two major pathways of arachidonic acid metabolism.[7][8] Arachidonic acid, released from cell membranes by phospholipase A2, is converted into pro-inflammatory mediators by COX and 5-LOX enzymes.[2][9][10] The COX pathway produces prostaglandins, which are involved in pain, fever, and inflammation, while the 5-LOX pathway generates leukotrienes, which are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability.[7][11] By inhibiting both pathways, this compound and licofelone can theoretically offer a more comprehensive anti-inflammatory effect than agents that target only one pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and licofelone, focusing on their in vitro inhibitory potency and in vivo anti-inflammatory efficacy.
Table 1: In Vitro Inhibitory Activity (IC50 Values)
| Compound | Target Enzyme | IC50 (µM) | Species/System | Reference |
| Licofelone | COX | 0.21 | Not Specified | [12] |
| 5-LOX | 0.18 | Not Specified | [12] | |
| mPGES-1 | 6 | IL-1β-treated A549 cell microsomes | [13] | |
| This compound | COX | Data not directly comparable | ||
| 5-LOX | Data not directly comparable |
Note: Direct comparative IC50 values for this compound from the same studies as licofelone were not available in the reviewed literature. This compound is consistently described as a potent dual inhibitor.[8][14][15]
Table 2: In Vivo Anti-inflammatory and Analgesic Activity (ED50 Values)
| Compound | Animal Model | Endpoint | ED50 (mg/kg, p.o.) | Reference |
| Licofelone | Rat Carrageenan-induced Paw Edema | Anti-inflammatory | 11.22 - 27.07 | [12] |
| Rat Randall-Selitto Hyperalgesia Assay | Analgesic | 39.5 - 55.8 | [12] | |
| Mouse Acetic Acid-induced Writhing | Analgesic | 31.33 | [12] | |
| Rat Model of Incisional Pain | Mechanical Hyperalgesia | 2.92 | [12] | |
| Rat Model of Incisional Pain | Cold Allodynia | 36.77 | [12] | |
| This compound | Rat Carrageenan-impregnated Sponge | Reduction of LTB4, TXB2, PGE2 | Dose-dependent reduction | [16] |
| Pig Angioplasty Injury Model | Reduction of Platelet Deposition | 10 mg/kg, i.v. (significant reduction) | [5] | |
| Pig Angioplasty Injury Model | Reduction of Neutrophil Deposition | 10 mg/kg, i.v. (significant reduction) | [5] |
Table 3: Gastrointestinal Safety Profile
| Compound | Study Population | Key Finding | Reference |
| Licofelone | Healthy Volunteers | 0% ulcer incidence vs. 20% for naproxen. GI safety profile similar to placebo. | [6][17] |
| Osteoarthritis Patients | Superior GI tolerability compared to naproxen. | [2][3] | |
| This compound | No direct comparative clinical data available. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are descriptions of the protocols used in the cited studies.
In Vitro Enzyme Inhibition Assays
General Principle: The inhibitory activity of compounds on COX-1, COX-2, and 5-LOX is typically determined using in vitro assays with purified enzymes or cell-based systems.[18][19][20][21]
Fluorometric Screening Assays (for COX-1 and COX-2):
-
Method: These assays are based on the fluorometric detection of Prostaglandin G2 (PGG2), the initial product of the COX enzyme reaction.[20][21]
-
Procedure:
-
The reaction mixture contains a COX assay buffer, a fluorometric probe, a COX cofactor, and the respective COX enzyme (ovine COX-1 or human recombinant COX-2).
-
The test compound (e.g., licofelone or this compound) at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of arachidonic acid.
-
The fluorescence generated from the reaction is measured over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to that of a control without the inhibitor.
-
IC50 values are then determined from the dose-response curves.
-
5-LOX Inhibitor Screening Assay:
-
Method: This assay measures the activity of 5-LOX in converting a substrate to a fluorescent product.[22]
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture includes a 5-LOX assay buffer, the 5-LOX enzyme (e.g., human recombinant), and a substrate that becomes fluorescent upon oxidation by 5-LOX.
-
The test compound is added to the wells at various concentrations.
-
The reaction is initiated, and the fluorescence is measured over time.
-
The rate of the reaction is determined, and the percentage of inhibition is calculated.
-
IC50 values are derived from the resulting dose-response curves.
-
In Vivo Anti-inflammatory and Analgesic Models
Carrageenan-Induced Paw Edema in Rats:
-
Principle: This is a widely used model of acute inflammation.[23]
-
Procedure:
-
A baseline measurement of the rat's paw volume is taken.
-
The test compound (e.g., licofelone) or a vehicle control is administered orally.
-
After a specified time, carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation and edema.
-
Paw volume is measured at various time points after the carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
-
Randall-Selitto Hyperalgesia Assay in Rats:
-
Principle: This model assesses the analgesic effect of a compound by measuring the pain threshold in an inflamed paw.[23]
-
Procedure:
-
Inflammation is induced in the rat's paw, typically with an injection of an inflammatory agent like carrageenan or bradykinin.
-
The test compound or vehicle is administered.
-
A device that applies a gradually increasing pressure is used to determine the pressure at which the rat withdraws its paw (the pain threshold).
-
The increase in pain threshold in the treated group compared to the control group indicates an analgesic effect.
-
Gastrointestinal Tolerability Assessment
Endoscopy in Healthy Volunteers:
-
Principle: This clinical trial design directly visualizes the gastric and duodenal mucosa to assess for damage.[6][17]
-
Procedure:
-
Healthy volunteers are randomized to receive the test drug (e.g., licofelone), a comparator (e.g., naproxen), or a placebo for a defined period (e.g., 4 weeks).
-
At the end of the treatment period, a gastro-duodenoscopy is performed.
-
The mucosa is evaluated for the presence of ulcers, erosions, and other signs of damage.
-
The incidence of these findings is compared between the different treatment groups.
-
Discussion and Conclusion
Both this compound and licofelone have demonstrated the ability to inhibit both the COX and 5-LOX pathways, positioning them as promising anti-inflammatory agents.
Licofelone has a more extensive clinical development history, with a well-documented efficacy and safety profile in osteoarthritis.[1][2][3] Its key advantage appears to be its significantly improved gastrointestinal tolerability compared to traditional NSAIDs like naproxen.[6][17] This is a crucial differentiator, as gastrointestinal complications are a major limitation of long-term NSAID therapy.[24] The preclinical data for licofelone also suggest potent anti-inflammatory and analgesic effects across various models.[12][23]
This compound has been instrumental as a research tool for elucidating the roles of the COX and 5-LOX pathways in various pathological processes, including inflammation, thrombosis, and spinal cord injury.[4][5][16] While its preclinical efficacy is evident, the lack of extensive clinical trial data makes a direct comparison of its clinical utility with licofelone challenging.
For researchers and drug development professionals, the data on licofelone provides a benchmark for a clinically evaluated dual COX/5-LOX inhibitor. The studies on this compound, on the other hand, offer valuable insights into the broader therapeutic potential of this class of drugs beyond osteoarthritis.
References
- 1. gosset.ai [gosset.ai]
- 2. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of tissue damage by the arachidonate lipoxygenase inhibitor BW755C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BW755C, a dual lipoxygenase/cyclooxygenase inhibitor, reduces mural platelet and neutrophil deposition and vasoconstriction after angioplasty injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The gastrointestinal tolerability of the LOX/COX inhibitor, licofelone, is similar to placebo and superior to naproxen therapy in healthy volunteers: results from a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity and potential role of licofelone in the management of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arachidonic Acid Pathway.ppt.pptx [slideshare.net]
- 10. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 11. Transcriptomic Analysis of Arachidonic Acid Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Licofelone--a novel analgesic and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Licofelone suppresses prostaglandin E2 formation by interference with the inducible microsomal prostaglandin E2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipoxygenase and cyclooxygenase blockade by this compound enhances pulmonary hypoxic vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interaction of BW755C, a potent inhibitor of lipoxygenase and cyclo-oxygenase, with mitochondrial cytochrome oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects of BW755C and other anti-inflammatory drugs on eicosanoid concentrations and leukocyte accumulation in experimentally-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Licofelone May Be Easier On The GI tract Than Conventional NSAIDs - BioSpace [biospace.com]
- 18. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Anti-inflammatory effect of licofelone against various inflammatory challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A review of the gastrointestinal safety data—a gastroenterologist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
Validating BW 755C's Impact on Eicosanoids via Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of BW 755C's performance against other eicosanoid inhibitors, supported by experimental data. We delve into the methodologies for validating these effects using mass spectrometry, providing detailed protocols and visual aids to facilitate understanding and application in your research.
This compound (3-amino-1-(m-(trifluoromethyl)phenyl)-2-pyrazoline) is a well-characterized anti-inflammatory agent that functions as a dual inhibitor of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1] This dual inhibition allows this compound to simultaneously block the production of prostaglandins and thromboxanes (via COX) and leukotrienes (via LOX), key mediators of inflammation.[1][2] Understanding the precise impact of this compound on the eicosanoid profile is crucial for its therapeutic application and for the development of novel anti-inflammatory drugs. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for the sensitive and specific quantification of eicosanoids in biological samples.[3]
This guide will compare the inhibitory effects of this compound with other well-known inhibitors of the eicosanoid pathway:
-
Indomethacin: A potent and selective inhibitor of the cyclooxygenase (COX) enzymes.
-
Dexamethasone: A synthetic glucocorticoid that indirectly inhibits eicosanoid synthesis by suppressing the expression of phospholipase A2 (PLA2), the enzyme responsible for releasing the precursor, arachidonic acid, from cell membranes.
-
Tenidap: A dual inhibitor of COX and 5-lipoxygenase (5-LOX).
-
Zileuton: A specific inhibitor of 5-lipoxygenase (5-LOX), thereby blocking the synthesis of leukotrienes.
Comparative Efficacy of Eicosanoid Inhibitors
The following table summarizes the quantitative data on the inhibitory concentrations (IC50) of this compound and its alternatives on the production of key eicosanoids. It is important to note that IC50 values can vary depending on the specific experimental conditions, cell type, and stimulus used.
| Compound | Target Enzyme(s) | Eicosanoid(s) Inhibited | IC50 Value (µM) | Reference |
| This compound | COX & LOX | Prostaglandin E2 (PGE2) | 2.0 | [4] |
| Leukotrienes (iSRS) | 0.5 | [4] | ||
| Indomethacin | COX | Prostaglandin E2 (PGE2) | 0.7 | [4] |
| Leukotrienes (iSRS) | 230 | [4] | ||
| Dexamethasone | Phospholipase A2 (indirectly) | All Eicosanoids | N/A (Inhibits arachidonic acid release) | [5][6] |
| Tenidap | COX & 5-LOX | Prostaglandin D2 (PGD2) (COX-1) | 0.02 | [7] |
| 5-LOX products (in vitro) | 5 - 15 | [8] | ||
| Zileuton | 5-LOX | 5-HETE | 0.3 - 0.5 | [9] |
| Leukotriene B4 (LTB4) | 0.4 - 0.9 | [9] |
Experimental Protocols
Accurate and reproducible quantification of eicosanoids is paramount for validating the effects of inhibitors like this compound. Below is a detailed protocol for the analysis of eicosanoids in cell culture supernatants using LC-MS/MS.
Protocol: LC-MS/MS Analysis of Eicosanoids in Cell Culture Supernatants
1. Sample Collection and Preparation:
-
Collect cell culture supernatants and centrifuge to remove any cells or debris.
-
To 1 mL of supernatant, add an internal standard solution containing deuterated analogues of the eicosanoids of interest (e.g., PGE2-d4, LTB4-d4). This is crucial for accurate quantification, as it corrects for sample loss during extraction and for variations in ionization efficiency.
-
Acidify the sample to a pH of approximately 3.5 with a weak acid (e.g., formic acid). This protonates the eicosanoids, making them more amenable to solid-phase extraction.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by acidified water (pH 3.5).
-
Load the acidified sample onto the conditioned cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the eicosanoids from the cartridge with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a small volume of the initial mobile phase.
-
Inject the reconstituted sample onto a reverse-phase C18 liquid chromatography column.
-
Perform chromatographic separation using a gradient of mobile phases, typically consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Utilize electrospray ionization (ESI) in the negative ion mode for the detection of eicosanoids.
-
Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) to achieve high selectivity and sensitivity. For each eicosanoid and its deuterated internal standard, a specific precursor ion to product ion transition is monitored.
4. Data Analysis:
-
Integrate the peak areas for each eicosanoid and its corresponding internal standard.
-
Calculate the ratio of the peak area of the endogenous eicosanoid to its deuterated internal standard.
-
Quantify the concentration of each eicosanoid by comparing the calculated ratio to a standard curve generated with known concentrations of each analyte.
Visualizing the Pathways and Processes
To better understand the mechanisms of action and the experimental workflow, the following diagrams have been generated using Graphviz (DOT language).
Caption: Eicosanoid signaling pathway and points of inhibition.
Caption: Experimental workflow for mass spectrometry analysis.
By providing a clear comparison of this compound with other inhibitors and a detailed methodology for validation, this guide aims to equip researchers with the necessary information to effectively study the complex roles of eicosanoids in health and disease. The use of mass spectrometry offers a powerful tool to dissect the specific effects of these compounds, ultimately contributing to the development of more targeted and effective therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. poliklinika-harni.hr [poliklinika-harni.hr]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. Dexamethasone action inhibits the release of arachidonic acid from phosphatidylcholine during the suppression of yeast phagocytosis in macrophage cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of eicosanoid and PAF formation by dexamethasone in rat inflammatory polymorphonuclear neutrophils may implicate lipocortin 's' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tenidap inhibits 5-lipoxygenase product formation in vitro, but this activity is not observed in three animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for BW 755C Studies
An Objective Comparison of BW 755C with Selective Pathway Inhibitors Supported by Experimental Data
For researchers, scientists, and drug development professionals investigating inflammatory pathways, this compound (3-amino-1-[m-(trifluoromethyl)phenyl]-2-pyrazoline) serves as a valuable pharmacological tool. As a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways, it blocks the synthesis of prostaglandins and leukotrienes, respectively[1][2][3]. However, the dual nature of its activity necessitates a robust experimental design with carefully selected controls to ensure that observed effects are correctly attributed to the inhibition of one or both pathways. This guide provides a comparative framework for designing these crucial control experiments.
The primary challenge in studies utilizing this compound is to dissect the individual contributions of the COX and LOX pathways to a given biological response. Therefore, the core of a well-controlled experiment involves comparing the effects of this compound with those of selective inhibitors that target only one of the pathways.
Comparative Inhibitor Profiles
To effectively design control experiments, it is essential to understand the inhibitory concentrations of this compound and its selective counterparts. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and commonly used selective inhibitors.
| Inhibitor | Primary Target(s) | IC50 (COX-1) | IC50 (COX-2) | IC50 (5-LOX) |
| This compound | COX & 5-LOX | 0.65 µg/mL [1] | 1.2 µg/mL [1] | 5 µM [1] |
| Indomethacin | COX-1/COX-2 | 18 nM[4] (or 230 nM[5]) | 26 nM[4] (or 630 nM[5]) | No significant inhibition |
| Celecoxib | COX-2 | 15 µM (or 2.8 µM[6]) | 40 nM[7] (or 91 nM[6]) | No significant inhibition |
| Zileuton | 5-LOX | No significant inhibition | No significant inhibition | 0.3 - 0.5 µM[8][9] |
Note: IC50 values can vary between different assay systems and cell types. The provided values serve as a comparative reference.
Key Experimental Controls and Their Rationale
To isolate the effects of dual COX/LOX inhibition by this compound, a typical experiment should include the following control groups alongside the this compound treatment group:
-
Vehicle Control: This is the most fundamental control, establishing the baseline response in the absence of any inhibitor. The vehicle (e.g., DMSO, saline) should be the same as that used to dissolve this compound and all other inhibitors.
-
Selective COX Inhibitor Control: Using an inhibitor like Indomethacin (non-selective for COX-1/COX-2) or Celecoxib (COX-2 selective) allows researchers to determine the effects attributable solely to the inhibition of prostaglandin synthesis. If the selective COX inhibitor replicates the effect of this compound, it suggests the observed phenomenon is primarily driven by the COX pathway[10].
-
Selective LOX Inhibitor Control: An inhibitor like Zileuton is used to determine the effects resulting from the inhibition of leukotriene synthesis[8][11]. If Zileuton's effect mirrors that of this compound, it points to the LOX pathway as the principal mediator.
-
Combined Selective Inhibitor Control: In some cases, treating a system with both a selective COX inhibitor and a selective LOX inhibitor simultaneously can help validate the effects of a dual inhibitor like this compound. The outcome of this combination should closely resemble the outcome of using this compound alone.
Visualizing the Pathways and Experimental Design
To further clarify the points of intervention and the experimental logic, the following diagrams are provided.
Caption: Mechanism of this compound and selective inhibitors in the arachidonic acid cascade.
Caption: Logical workflow for a comparative study using this compound and control inhibitors.
Experimental Protocols
Below are generalized protocols for key experiments used to assess the activity of this compound and related inhibitors.
Protocol 1: In Vitro Eicosanoid Production Assay
This protocol is designed to measure the inhibition of prostaglandin and leukotriene production in a cell-based model, such as macrophages (e.g., RAW 264.7) or neutrophils.
1. Cell Culture and Plating:
-
Culture cells to ~80% confluency under standard conditions.
-
Seed cells in appropriate multi-well plates (e.g., 24-well plate) at a predetermined density and allow them to adhere overnight.
2. Pre-treatment with Inhibitors:
-
Prepare stock solutions of this compound, a selective COX inhibitor (e.g., Indomethacin), a selective LOX inhibitor (e.g., Zileuton), and vehicle control in appropriate serum-free media.
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the media containing the respective inhibitors or vehicle to the wells. A typical pre-incubation time is 30-60 minutes at 37°C.
3. Inflammatory Stimulation:
-
Prepare a solution of an inflammatory agonist, such as Lipopolysaccharide (LPS) for macrophages or a calcium ionophore like A23187 for neutrophils.
-
Add the agonist to each well to stimulate the production of eicosanoids.
-
Incubate for a predetermined time (e.g., 4-24 hours for LPS, 15-30 minutes for A23187).
4. Sample Collection and Analysis:
-
Following incubation, centrifuge the plates to pellet any cells and collect the supernatant.
-
Store the supernatant at -80°C until analysis.
-
Quantify the concentration of specific eicosanoids (e.g., Prostaglandin E2, Leukotriene B4) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for broader profiling[13][14][15].
Protocol 2: In Vivo Anti-Inflammatory Model (e.g., Carrageenan-Induced Paw Edema)
This protocol assesses the anti-inflammatory effects of inhibitors in a common animal model of acute inflammation[10].
1. Animal Acclimatization and Grouping:
-
Acclimatize rodents (e.g., rats or mice) for at least one week with free access to food and water.
-
Randomly assign animals to control and treatment groups (Vehicle, this compound, selective COXi, selective LOXi).
2. Drug Administration:
-
Prepare inhibitors in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal or subcutaneous injection).
-
Administer the respective compounds to each group. The timing is critical, typically 30-60 minutes before the inflammatory insult.
3. Induction of Inflammation:
-
Measure the initial volume of the hind paw using a plethysmometer.
-
Induce inflammation by injecting a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the sub-plantar surface of the hind paw.
4. Measurement of Edema:
-
At various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours), measure the paw volume again.
-
The degree of swelling is calculated as the percentage increase in paw volume over the initial measurement.
5. Data Analysis:
-
Compare the percentage of edema inhibition in the drug-treated groups relative to the vehicle-treated control group. This allows for the assessment of the in vivo efficacy of each inhibitor.
By employing these rigorous controls and standardized protocols, researchers can effectively dissect the complex roles of the COX and LOX pathways and generate clear, interpretable data on the specific effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BW755C, a dual lipoxygenase/cyclooxygenase inhibitor, reduces mural platelet and neutrophil deposition and vasoconstriction after angioplasty injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of arachidonic acid cyclo-oxygenase and lipoxygenase activities of leukocytes by indomethacin and compound BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The effects of BW755C and other anti-inflammatory drugs on eicosanoid concentrations and leukocyte accumulation in experimentally-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. Cyclooxygenase and lipoxygenase inhibition by BW-755C reduces acrolein smoke-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of prostaglandins and other eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lipidmaps.org [lipidmaps.org]
- 15. UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide [mdpi.com]
Dual-Pathway Inhibition vs. Targeted Blockade: A Comparative Analysis of BW 755C and Combined COX/LOX Inhibitors in Inflammation
The simultaneous inhibition of both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways in the arachidonic acid cascade has long been a therapeutic target for inflammatory diseases. This guide provides a comparative analysis of the dual COX/LOX inhibitor, BW 755C, against the combined administration of specific COX and LOX inhibitors. While direct head-to-head experimental data is limited, this guide synthesizes available preclinical evidence to evaluate the potential efficacy and mechanistic advantages of each approach for researchers and drug development professionals.
The rationale for dual inhibition stems from the intricate role of arachidonic acid metabolites in inflammation. Prostaglandins, synthesized via the COX pathway, are key mediators of pain, fever, and vasodilation. Leukotrienes, produced through the LOX pathway, are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability.[1][2] Inhibition of only one pathway may lead to the shunting of arachidonic acid to the other, potentially exacerbating inflammation.[3]
Mechanism of Action: A Tale of Two Strategies
This compound, or 3-amino-1-(m-(trifluoromethyl)phenyl)-2-pyrazoline, is a well-characterized dual inhibitor of both COX and 5-LOX enzymes.[2][4] In contrast, a combination approach involves the co-administration of a selective COX inhibitor, such as indomethacin or celecoxib, and a specific LOX inhibitor, like zileuton.
The theoretical advantage of a single molecule with dual activity, such as this compound, lies in its potential for a more balanced and comprehensive suppression of pro-inflammatory mediators.[1] This approach may also offer a superior safety profile, particularly concerning gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target the COX pathway.[5]
Figure 1: Inhibition of the Arachidonic Acid Cascade.
Comparative Efficacy: Insights from Preclinical Models
Direct comparative studies of this compound versus a combination of specific COX and LOX inhibitors are scarce. However, studies comparing this compound to selective COX inhibitors provide valuable insights into the contribution of LOX inhibition.
In a rat model of carrageenan-induced pleurisy, this compound was shown to inhibit both exudate volume and inflammatory cell accumulation.[6] In contrast, the selective COX inhibitor indomethacin only transiently reduced exudate volume and had a delayed effect on cell accumulation.[6] This suggests that the inhibition of the LOX pathway by this compound contributes significantly to its anti-inflammatory effects by targeting leukocyte migration.
Another study in a rat model of acute inflammation demonstrated that this compound reduced the concentrations of leukotriene B4 (LTB4), thromboxane B2 (TXB2), and prostaglandin E2 (PGE2) in inflammatory exudate, and also decreased polymorphonuclear leukocyte migration. In the same study, indomethacin reduced PGE2 and TXB2 levels but did not affect LTB4 or consistently inhibit cell influx, further highlighting the importance of LOX inhibition in modulating the cellular phase of inflammation.
Quantitative Comparison of Inhibitory Activity
| Compound | Target | IC50 | Experimental Model |
| This compound | COX & LOX | Not specified | Leukocytes[4] |
| Indomethacin | COX | Not specified | Leukocytes[4] |
Note: Specific IC50 values were not provided in the cited comparative studies, which focused on downstream effects.
Experimental Protocols
Carrageenan-Induced Pleurisy in Rats
This model is widely used to assess acute inflammation. The methodology, as described in comparative studies, generally involves the following steps:
-
Induction of Pleurisy: Male rats are lightly anesthetized, and a small volume of carrageenan solution (e.g., 0.1 ml of a 1% solution in sterile saline) is injected into the pleural cavity.
-
Drug Administration: Test compounds (this compound, indomethacin, or vehicle) are administered, typically orally, at specified times before or after carrageenan injection.
-
Sample Collection: At various time points post-carrageenan injection, animals are euthanized. The pleural cavity is opened, and the inflammatory exudate is collected.
-
Analysis: The volume of the exudate is measured. The exudate is then centrifuged, and the supernatant is used for the quantification of inflammatory mediators (e.g., prostaglandins, leukotrienes) via techniques like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). The cell pellet is resuspended for total and differential leukocyte counts.
Figure 2: Workflow for Carrageenan-Induced Pleurisy Model.
Discussion and Future Directions
The available evidence suggests that the dual inhibition of COX and LOX pathways by this compound offers a more comprehensive anti-inflammatory effect compared to the selective inhibition of the COX pathway alone. The ability of this compound to suppress leukotriene production and subsequent leukocyte infiltration appears to be a key differentiator.
However, the critical question of whether this compound is more effective than a combination of specific COX and LOX inhibitors remains to be definitively answered through direct comparative studies. Such studies would need to carefully titrate the doses of the individual inhibitors to match the inhibitory profile of this compound to provide a truly equitable comparison.
Future research should focus on:
-
Direct, head-to-head preclinical studies comparing dual inhibitors like this compound with combination therapies of specific COX-2 and 5-LOX inhibitors.
-
In-depth analysis of the pharmacokinetics and pharmacodynamics of both approaches to understand potential synergistic or antagonistic interactions.
-
Evaluation of long-term efficacy and safety profiles in chronic inflammatory models.
References
- 1. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of arachidonic acid cyclo-oxygenase and lipoxygenase activities of leukocytes by indomethacin and compound BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the anti-inflammatory effects of dexamethasone, indomethacin and BW755C on carrageenin-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of BW755C and other anti-inflammatory drugs on eicosanoid concentrations and leukocyte accumulation in experimentally-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenidap vs. BW 755C: A Comparative Guide for Researchers
For researchers and drug development professionals exploring alternatives in anti-inflammatory agents, this guide provides a detailed comparison of Tenidap and BW 755C. Both compounds have been investigated for their ability to modulate the inflammatory response, primarily by targeting the arachidonic acid cascade. This document outlines their mechanisms of action, presents supporting experimental data, details relevant experimental protocols, and visualizes key signaling pathways.
Mechanism of Action and Performance
Tenidap and this compound both exhibit inhibitory effects on the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are critical for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. However, their profiles and efficacy show notable differences.
This compound is recognized as a potent dual inhibitor of both COX and 5-LOX enzymes.[1] Its action leads to a reduction in the production of prostaglandins, thromboxanes, and leukotrienes, key drivers of the inflammatory response.[2][3] This dual inhibition is thought to contribute to its anti-inflammatory effects by preventing the shunting of arachidonic acid metabolism from the COX to the LOX pathway, a potential drawback of selective COX inhibitors.[4][5]
Tenidap , on the other hand, demonstrates a more complex mechanism of action. While it is a dual inhibitor of COX and 5-LOX in vitro, its 5-LOX inhibitory activity is not consistently observed in vivo.[6][7][8] A significant aspect of Tenidap's profile is its ability to modulate cytokine activity. It has been shown to inhibit the production of key pro-inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor (TNF).[9][10][11] This cytokine-modulating property distinguishes Tenidap from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and this compound.[9] Furthermore, Tenidap has been found to inhibit the release of activated neutrophil collagenase, suggesting a role in preventing tissue degradation in inflammatory conditions.[6]
Quantitative Comparison of Inhibitory Activity
| Compound | Target | Assay System | IC50 | Reference |
| Tenidap | Cyclooxygenase-1 (COX-1) | Rat basophilic leukemia cells (prostaglandin D2 synthesis) | 20 nM | [12] |
| Cyclooxygenase (COX) | Human blood in vitro | 7.8 µM | [12] | |
| 5-Lipoxygenase (5-LOX) | Dissociated RBL-1 cell preparations (5-HETE production) | 7 µM | [3] | |
| 5-Lipoxygenase (5-LOX) | RBL-1 cells (release of radiolabeled arachidonic acid) | 180 µM | [3] | |
| Interleukin-1 (IL-1) Production | Murine peritoneal macrophages (LPS or zymosan stimulated) | 3 µM | [11] |
Experimental Data from In Vivo Models
The anti-inflammatory effects of both compounds have been evaluated in various animal models.
| Compound | Animal Model | Key Findings | Reference |
| Tenidap | Carrageenan-induced paw edema (rat) | ED50 of 14 mg/kg (oral administration) | [12] |
| UV erythema (guinea pig) | ED50 of 1.4 mg/kg (oral administration) | [12] | |
| Adjuvant-induced polyarthritis (rat) | Inhibited development of arthritis (oral administration) | [12] | |
| This compound | Carrageenan-impregnated polyester sponge implantation (rat) | Reduced concentrations of LTB4, TXB2, and PGE2; decreased polymorphonuclear leukocyte migration. | [2] |
| Subcutaneously implanted polyester sponges (rat) | Prolonged time to rejection of foreign body (mean of 22 days vs. 12 days for control). | [10][13] | |
| Acrolein smoke-induced acute lung injury | Prevented the fall in arterial PO2, the rise in lymph flow, and the rise in wet-to-dry weight ratio. | [14] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of a compound.
Objective: To evaluate the ability of a test compound to reduce paw edema induced by carrageenan.
Materials:
-
Male Wistar rats (150-200 g)
-
1% (w/v) solution of carrageenan in sterile saline
-
Test compound (e.g., Tenidap) and vehicle control
-
Plethysmometer
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group compared to the vehicle control group.
Subcutaneous Implantation of Carrageenan-Impregnated Sponges in Rats
This model is used to study the effects of compounds on leukocyte migration and the production of inflammatory mediators in a localized inflammatory site.
Objective: To assess the effect of a test compound on carrageenan-induced leukocyte infiltration and eicosanoid production.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Sterile polyester sponges
-
0.5% (w/v) solution of carrageenan in sterile saline
-
Test compound (e.g., this compound) and vehicle control
-
Surgical instruments
Procedure:
-
Polyester sponges are sterilized and impregnated with the carrageenan solution.
-
Rats are anesthetized, and a small subcutaneous pocket is created on the dorsal side.
-
The carrageenan-impregnated sponge is implanted into the subcutaneous pocket.
-
The test compound or vehicle is administered daily.
-
At a predetermined time point (e.g., 24, 48, or 72 hours), the sponges and the surrounding exudate are collected.
-
The volume of the exudate is measured.
-
The number of leukocytes (e.g., polymorphonuclear cells) in the exudate is determined using a hemocytometer.
-
The concentrations of inflammatory mediators (e.g., LTB4, TXB2, PGE2) in the exudate are quantified using techniques such as ELISA or mass spectrometry.
Signaling Pathways and Experimental Workflows
Arachidonic Acid Cascade and Inhibition by Tenidap and this compound
The following diagram illustrates the arachidonic acid metabolic pathway and the points of inhibition by Tenidap and this compound.
Caption: Inhibition of the Arachidonic Acid Cascade.
Tenidap's Modulation of Cytokine Signaling
This diagram illustrates the inhibitory effect of Tenidap on the production of pro-inflammatory cytokines.
Caption: Tenidap's Cytokine-Modulating Effect.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
This diagram outlines the key steps in the carrageenan-induced paw edema experimental model.
Caption: Carrageenan Paw Edema Workflow.
References
- 1. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. Tenidap inhibits 5-lipoxygenase product formation in vitro, but this activity is not observed in three animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tenidap, in contrast to several available nonsteroidal antiinflammatory drugs, potently inhibits the release of activated neutrophil collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The in vitro free radical scavenging activity of tenidap, a new dual cyclo-oxygenase and 5-1ipoxygenase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The in vitro free radical scavenging activity of tenidap, a new dual cyclo-oxygenase and 5-1ipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tenidap: a novel cytokine-modulating antirheumatic drug for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uwyo.edu [uwyo.edu]
Assessing the Selectivity of BW 755C for LOX versus COX Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory selectivity of BW 755C against various lipoxygenase (LOX) and cyclooxygenase (COX) isoforms. The data presented herein is intended to assist researchers and professionals in drug development in evaluating the potential of this compound as a dual LOX/COX inhibitor. For comparative purposes, data for other well-established inhibitors, including dual inhibitors, COX-selective inhibitors, and a LOX-selective inhibitor, are also presented.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected inhibitors against a panel of LOX and COX isoforms. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.
| Compound | COX-1 (IC50, µM) | COX-2 (IC50, µM) | 5-LOX (IC50, µM) | 12-LOX (IC50, µM) | 15-LOX (IC50, µM) | Selectivity Profile |
| This compound | ~11 | ~11 | ~5 | N/A | N/A | Dual COX/LOX |
| Tenidap | 1.5 | 0.05 | 5-15 | N/A | N/A | Dual COX/LOX, COX-2 selective |
| Licofelone | 0.21 | 0.21 | 0.18 | N/A | N/A | Dual COX/LOX |
| Indomethacin | 0.009 - 0.23 | 0.31 - 0.63 | >100 | N/A | N/A | Non-selective COX |
| Celecoxib | 82 | 6.8 | >100 | N/A | N/A | COX-2 Selective |
| Zileuton | >100 | >100 | 0.5 - 1.3 | >100 | >100 | 5-LOX Selective |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., enzyme source, substrate concentration). "N/A" indicates that reliable IC50 data was not found in the public domain during the literature search for this guide.
Experimental Protocols
The determination of IC50 values is critical for assessing the potency and selectivity of enzyme inhibitors. Below are detailed methodologies for the key experiments cited in this guide.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the production of prostaglandins from arachidonic acid by COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection method for prostaglandin E2 (PGE2) (e.g., ELISA kit or LC-MS/MS)
Procedure:
-
The reaction mixture is prepared containing reaction buffer, heme, and the respective COX isoenzyme (COX-1 or COX-2).
-
The test compound is added at various concentrations to the reaction mixture and pre-incubated for a defined period (e.g., 15 minutes at room temperature) to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time (e.g., 10 minutes) at 37°C.
-
The reaction is terminated by the addition of a stopping agent (e.g., a solution of hydrochloric acid).
-
The amount of PGE2 produced is quantified using a suitable detection method.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the ability of a test compound to inhibit the production of leukotrienes from arachidonic acid by the 5-LOX enzyme.
Materials:
-
Source of 5-LOX enzyme (e.g., human polymorphonuclear leukocytes (PMNLs) or a recombinant human 5-LOX)
-
Arachidonic acid (substrate)
-
Calcium chloride (activator)
-
ATP
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection method for leukotriene B4 (LTB4) (e.g., ELISA kit or HPLC)
Procedure:
-
The 5-LOX enzyme preparation is incubated with the test compound at various concentrations in the reaction buffer.
-
The reaction is initiated by the addition of arachidonic acid, calcium chloride, and ATP.
-
The reaction mixture is incubated for a specific time (e.g., 10-15 minutes) at 37°C.
-
The reaction is terminated, and the products are extracted.
-
The amount of LTB4 produced is quantified using a suitable detection method.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
The following diagrams illustrate the arachidonic acid signaling pathway, the experimental workflow for determining IC50 values, and the logical relationship of inhibitor selectivity.
Caption: Arachidonic acid cascade and points of inhibition.
Caption: Experimental workflow for IC50 determination.
Caption: Logical relationship of inhibitor selectivity.
Unveiling the Downstream Effects of BW 755C: A Comparative Gene Expression Analysis
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of a compound is paramount. This guide provides a comparative analysis of the downstream gene expression effects of BW 755C, a dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitor. Due to the limited availability of public genome-wide expression data for this compound, this guide leverages experimental data from alternative dual COX/LOX inhibitors—tepoxalin, tenidap, and licofelone—to provide insights into the potential transcriptomic consequences of simultaneous COX and LOX inhibition.
Executive Summary
This compound is a well-established tool compound for studying the roles of arachidonic acid metabolism in inflammation and other physiological processes. By inhibiting both COX and LOX pathways, this compound effectively blocks the production of prostaglandins and leukotrienes, key mediators of inflammation. This guide explores the downstream consequences of this dual inhibition on gene expression, offering a comparative perspective with other notable dual inhibitors. The presented data, derived from studies on tepoxalin, tenidap, and licofelone, suggests that dual COX/LOX inhibition significantly modulates the expression of genes involved in inflammatory responses, cell signaling, and tissue remodeling.
Mechanism of Action: Dual Inhibition of COX and LOX
The primary mechanism of action of this compound and its alternatives involves the simultaneous inhibition of the cyclooxygenase and lipoxygenase enzymes. This dual blockade prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively. This comprehensive suppression of key inflammatory pathways is what distinguishes these compounds from traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.
Figure 1. Simplified signaling pathway of this compound's dual inhibition.
Comparative Gene Expression Analysis
Table 1: Effect of Tepoxalin on Gene Expression
| Gene | Biological Function | Observed Effect | Reference |
| IL-6 | Pro-inflammatory cytokine | Inhibition of IL-1β-induced synthesis | [1] |
| ACT | Acute-phase protein | Inhibition of IL-1β-induced synthesis | [1] |
| NF-κB | Transcription factor | Inhibition of activation | [1] |
Table 2: Effect of Tenidap on Gene Expression
| Gene | Biological Function | Observed Effect | Reference |
| Stromelysin (MMP-3) | Matrix metalloproteinase, tissue remodeling | Significantly lower mRNA expression compared to piroxicam | [2] |
| Collagenase (MMP-1) | Matrix metalloproteinase, tissue remodeling | Markedly reduced IL-1 induced expression | [3] |
| IL-1R | Interleukin-1 Receptor | Post-transcriptional reduction of protein level | [3] |
| IFN-γ | Pro-inflammatory cytokine | Inhibition of production and mRNA induction | [4] |
| TNF-α | Pro-inflammatory cytokine | Inhibition of mRNA induction | [4] |
Table 3: Effect of Licofelone on Gene Expression
| Gene | Biological Function | Observed Effect | Reference |
| TNF | Pro-inflammatory cytokine | Decreased transcription | [5] |
| Ccl5 (RANTES) | Chemokine, immune cell recruitment | Decreased transcription | [5] |
| Nos2 (iNOS) | Inducible nitric oxide synthase, inflammation | Decreased transcription | [5] |
Experimental Protocols
To validate the downstream effects of this compound or its alternatives on gene expression, two primary techniques are employed: RNA sequencing (RNA-seq) for comprehensive transcriptomic analysis and quantitative real-time PCR (qRT-PCR) for targeted gene validation.
RNA Sequencing (RNA-seq) Protocol
RNA-seq provides a global view of the transcriptome, allowing for the identification of all differentially expressed genes in response to drug treatment.
1. Cell Culture and Treatment:
-
Culture target cells (e.g., macrophages, endothelial cells) in appropriate media.
-
Treat cells with this compound or an alternative dual inhibitor at various concentrations and time points. Include a vehicle-treated control group.
2. RNA Extraction:
-
Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
3. Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Fragment the remaining mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand, end-repair the fragments, adenylate the 3' ends, and ligate sequencing adapters.
-
Amplify the library via PCR.
4. Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
5. Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million - TPM).
-
Identify differentially expressed genes (DEGs) between treated and control groups using statistical packages like DESeq2 or edgeR.
-
Perform pathway and gene ontology analysis on the DEGs to identify enriched biological processes.
Figure 2. A typical experimental workflow for RNA-seq analysis.
Quantitative Real-Time PCR (qRT-PCR) Protocol
qRT-PCR is a sensitive and specific method used to validate the expression changes of a select number of genes identified by RNA-seq or hypothesized to be affected by the drug treatment.
1. Cell Culture and Treatment:
-
Follow the same procedure as for RNA-seq.
2. RNA Extraction and cDNA Synthesis:
-
Extract total RNA as described for RNA-seq.
-
Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcription kit.
3. Primer Design and Validation:
-
Design primers specific to the target genes and at least one stably expressed housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Validate primer efficiency and specificity.
4. qRT-PCR Reaction:
-
Prepare a reaction mix containing cDNA, forward and reverse primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based master mix.
-
Run the reaction on a real-time PCR instrument.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression between treated and control samples using the 2-ΔΔCt method.
Logical Comparison of Dual COX/LOX Inhibitors
The choice of a dual COX/LOX inhibitor for a particular research application depends on various factors, including the specific research question, the experimental model, and the desired outcome. The following diagram illustrates the logical relationship in comparing these inhibitors for gene expression studies.
Figure 3. Logical flow for comparing dual COX/LOX inhibitors.
Conclusion and Future Directions
This guide provides a framework for understanding and validating the downstream gene expression effects of the dual COX/LOX inhibitor this compound. While direct transcriptomic data for this compound remains a key area for future research, the comparative data from tepoxalin, tenidap, and licofelone strongly suggest that dual inhibition of the COX and LOX pathways leads to significant modulation of inflammatory and signaling gene networks. Researchers are encouraged to utilize the provided experimental protocols to generate specific data for this compound in their models of interest. Such studies will be instrumental in further elucidating the therapeutic potential and molecular mechanisms of this important class of anti-inflammatory agents.
References
- 1. athmicbiotech.com [athmicbiotech.com]
- 2. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of in vivo plasma metabolites of tepoxalin in horses using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 and leukotriene E4 synergize to stimulate diverse TH2 functions and TH2 cell/neutrophil crosstalk. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 5. Prostaglandins and leukotrienes: advances in eicosanoid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BW 755C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information on the proper disposal procedures for BW 755C, a dual inhibitor of 5-lipoxygenase (5-LO) and cyclooxygenase (COX) pathways.
Immediate Safety and Disposal Information
The Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). Consequently, the disposal procedures are relatively straightforward for small quantities.
Key Disposal Recommendations:
-
Small Quantities: Smaller amounts of this compound can be disposed of with household waste.
-
Uncleaned Packaging: Disposal of uncleaned packaging must be done in accordance with official regulations. It is crucial to consult your institution's specific guidelines and local regulations for chemical waste.
-
Environmental Precautions: Do not allow the substance to enter sewers or surface and ground water.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 66000-40-6 |
| Molecular Formula | C₁₀H₁₀F₃N₃ |
| Molecular Weight | 229.2 g/mol |
| Solubility in DMSO | 30 mg/mL |
| Solubility in Ethanol | 30 mg/mL |
| IC₅₀ for 5-LO | 0.75 µM |
| IC₅₀ for COX-1 | 0.65 µg/ml |
| IC₅₀ for COX-2 | 1.2 µg/ml |
Experimental Protocols
The primary experimental use of this compound is as a dual inhibitor of 5-lipoxygenase and cyclooxygenase pathways to diminish inflammation.[1] When preparing for experiments, it is important to handle the compound according to standard laboratory safety protocols.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling BW 755C
This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for the handling of BW 755C (CAS 66000-40-6). The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Physicochemical and Hazard Profile
This compound, with the formal name 4,5-dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine, is a crystalline solid.[1] It is a dual inhibitor of 5-lipoxygenase (5-LO) and cyclooxygenase (COX) pathways.[1][2][3][4] According to the Safety Data Sheet (SDS), the substance is not classified as hazardous under the Globally Harmonized System (GHS). However, as with any research chemical, appropriate caution and adherence to standard laboratory safety protocols are essential.
| Property | Data |
| Molecular Formula | C₁₀H₁₀F₃N₃ |
| Formula Weight | 229.2 |
| Appearance | Crystalline solid |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years |
| Solubility | DMF: 25 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml |
| GHS Classification | Not classified as hazardous |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 |
Personal Protective Equipment (PPE)
While the supplier's SDS states that specific personal protective equipment is not required, it is best practice in a laboratory setting to always wear standard PPE when handling any chemical.
| Protection Type | Recommended Equipment |
| Eye/Face | Safety glasses with side shields or chemical splash goggles to protect against splashes.[5][6][7] |
| Skin | A standard laboratory coat should be worn.[5][6] Chemical-resistant gloves (e.g., nitrile) are recommended.[5][8] |
| Body | Long pants and closed-toe shoes are required to protect the skin from potential exposure.[5][6] |
| Respiratory | Not required under normal handling conditions with adequate ventilation. |
Operational Plan: Safe Handling Workflow
Adherence to a structured workflow is critical for minimizing risk during the handling of this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. While the SDS suggests that small quantities can be disposed of with household waste, standard laboratory practice dictates that all chemical waste should be handled through a certified chemical waste disposal program.
Caption: Disposal workflow for this compound waste.
Experimental Protocols: General Guidelines
When preparing solutions of this compound, follow these general steps:
-
Preparation : Work in a well-ventilated area, such as a chemical fume hood.
-
Solvent Selection : Choose an appropriate solvent based on the provided solubility data (e.g., DMSO for stock solutions).[1]
-
Procedure :
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Carefully add the desired amount of this compound to the vessel.
-
Transfer the solid to a sterile container suitable for your experiment.
-
Add the solvent to the desired final concentration and mix thoroughly until the solid is completely dissolved.
-
-
Storage of Solutions : If not for immediate use, store solutions at -20°C to maintain stability.
This guide is intended to supplement, not replace, comprehensive laboratory safety training and institutional protocols. Always consult your institution's safety officer for specific guidance.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibition of tissue damage by the arachidonate lipoxygenase inhibitor BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of BW755C, a potent inhibitor of lipoxygenase and cyclo-oxygenase, with mitochondrial cytochrome oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipoxygenase and cyclooxygenase blockade by this compound enhances pulmonary hypoxic vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment (PPE) - Environmental Health and Safety - Purdue University [purdue.edu]
- 6. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 7. osha.gov [osha.gov]
- 8. na.bhs1.com [na.bhs1.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
